Dimethyl Cyclopentylmalonate
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
dimethyl 2-cyclopentylpropanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O4/c1-13-9(11)8(10(12)14-2)7-5-3-4-6-7/h7-8H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCCNEJJMJHDVCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1CCCC1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20564472 | |
| Record name | Dimethyl cyclopentylpropanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20564472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82491-60-9 | |
| Record name | Dimethyl cyclopentylpropanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20564472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Dimethyl Cyclopentylmalonate: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Molecular Identity and Physicochemical Properties
Dimethyl cyclopentylmalonate, also known as dimethyl 2-cyclopentylpropanedioate, is a diester with the chemical formula C₁₀H₁₆O₄ and a molecular weight of 200.23 g/mol .[1][2] Its unique structure, featuring a cyclopentyl ring attached to a malonic ester moiety, makes it a valuable building block in the synthesis of more complex molecules.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 82491-60-9 | [1][2] |
| Molecular Formula | C₁₀H₁₆O₄ | [1][2] |
| Molecular Weight | 200.23 g/mol | [1][2] |
| Appearance | Colorless to pale yellow liquid | |
| Boiling Point | 240.9 °C at 760 mmHg | |
| Density | 1.09 g/cm³ | |
| Refractive Index | 1.448 - 1.451 |
Synthesis of this compound: The Malonic Ester Synthesis
The primary route for synthesizing this compound is the malonic ester synthesis. This classic and reliable method involves the alkylation of dimethyl malonate with a suitable cyclopentyl electrophile, typically cyclopentyl bromide. The underlying principle is the remarkable acidity of the α-protons of the malonic ester, which can be readily deprotonated by a moderately strong base to form a stabilized enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbon of the cyclopentyl halide.
Reaction Mechanism
The synthesis proceeds through two key steps:
-
Enolate Formation: A base, such as sodium methoxide (NaOMe), is used to abstract an acidic α-hydrogen from dimethyl malonate, forming a resonance-stabilized enolate ion. The choice of methoxide as the base is crucial to prevent transesterification side reactions.
-
Nucleophilic Substitution (Sɴ2): The resulting enolate anion attacks the cyclopentyl bromide in a bimolecular nucleophilic substitution (Sɴ2) reaction, forming a new carbon-carbon bond and yielding this compound.
Diagram 1: Synthesis of this compound
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol (Adapted from Diethyl Cyclopentylmalonate Synthesis)
This protocol is adapted from the well-established synthesis of diethyl cyclopentylmalonate and can be reliably applied to the synthesis of the dimethyl ester with minor adjustments.[3]
Materials:
-
Dimethyl malonate
-
Sodium metal
-
Absolute methanol
-
Cyclopentyl bromide
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Saturated brine solution
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation of Sodium Methoxide: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, carefully dissolve sodium metal in absolute methanol under an inert atmosphere (e.g., nitrogen or argon). The reaction is exothermic and generates hydrogen gas, so appropriate safety precautions must be taken.
-
Enolate Formation: Once the sodium has completely dissolved to form sodium methoxide, cool the solution to room temperature. Add dimethyl malonate dropwise to the stirred solution.
-
Alkylation: After the addition of dimethyl malonate is complete, add cyclopentyl bromide dropwise to the reaction mixture.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours to ensure complete reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After cooling to room temperature, carefully quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with diethyl ether.
-
Purification: Wash the combined organic extracts with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Distillation: Purify the crude this compound by vacuum distillation to yield the final product as a colorless to pale yellow liquid.
Spectroscopic Characterization
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals for the different types of protons in the molecule:
-
Methoxide Protons (-OCH₃): A sharp singlet around 3.7 ppm, integrating to 6 protons.
-
Malonate α-Proton (-CH(CO₂Me)₂): A doublet of doublets or a multiplet around 3.3-3.5 ppm, integrating to 1 proton.
-
Cyclopentyl Protons: A series of multiplets in the upfield region (approximately 1.2-2.2 ppm), integrating to a total of 9 protons. The methine proton of the cyclopentyl ring attached to the malonate group will be the most downfield of these.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will provide information about the carbon skeleton:
-
Carbonyl Carbons (C=O): Two signals in the downfield region, around 168-172 ppm.
-
Methoxide Carbons (-OCH₃): A signal around 52 ppm.
-
Malonate α-Carbon (-CH(CO₂Me)₂): A signal around 50-55 ppm.
-
Cyclopentyl Carbons: Several signals in the aliphatic region, typically between 25-45 ppm.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will show characteristic absorption bands for the functional groups present:
-
C=O Stretch (Ester): A strong, sharp absorption band around 1735-1750 cm⁻¹.
-
C-O Stretch (Ester): Strong absorptions in the 1000-1300 cm⁻¹ region.
-
C-H Stretch (Aliphatic): Multiple absorptions just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).
Mass Spectrometry (MS) (Predicted)
In the mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 200. Common fragmentation patterns would involve the loss of a methoxy group (-OCH₃, M-31), a carbomethoxy group (-CO₂CH₃, M-59), and cleavage of the cyclopentyl ring.
Chemical Reactivity and Synthetic Utility
The chemical reactivity of this compound is primarily centered around the two ester functional groups and the remaining α-hydrogen. These features allow for a range of subsequent transformations, making it a valuable synthetic intermediate.
Hydrolysis and Decarboxylation
One of the most important reactions of malonic esters is their hydrolysis to the corresponding dicarboxylic acid, followed by decarboxylation upon heating. This sequence provides a straightforward route to substituted acetic acids.
Diagram 2: Hydrolysis and Decarboxylation of this compound
Caption: Conversion of this compound to cyclopentylacetic acid.
Protocol for Hydrolysis and Decarboxylation:
-
Hydrolysis: The this compound is refluxed with a strong acid (e.g., aqueous HCl or H₂SO₄) or a strong base (e.g., aqueous NaOH or KOH). Basic hydrolysis (saponification) is often preferred for its efficiency. If a base is used, the resulting dicarboxylate salt is subsequently acidified to yield cyclopentylmalonic acid.
-
Decarboxylation: The isolated cyclopentylmalonic acid is heated, typically at temperatures above 150 °C. This induces the loss of one of the carboxyl groups as carbon dioxide, yielding cyclopentylacetic acid.
Applications in Drug Development and Medicinal Chemistry
The cyclopentyl moiety is a common structural motif in a number of biologically active molecules. Its incorporation can enhance lipophilicity and influence the conformational properties of a drug molecule, potentially leading to improved binding affinity and pharmacokinetic profiles. Cyclopentylmalonic acid and its derivatives serve as key intermediates in the synthesis of various pharmaceutical compounds.
Synthesis of Barbiturates
Barbiturates are a class of central nervous system depressants that have been widely used as sedatives, hypnotics, and anticonvulsants. The core structure of barbiturates is formed by the condensation of a disubstituted malonic ester with urea. While phenobarbital is synthesized from ethylphenylmalonate, the same synthetic strategy can be employed using this compound to produce 5-cyclopentylbarbituric acid, a precursor to cyclopentyl-substituted barbiturates.[3]
Diagram 3: Synthesis of 5-Cyclopentylbarbituric Acid
Caption: Condensation reaction to form the barbiturate ring system.
Precursor to Other Bioactive Molecules
Cyclopentylacetic acid, readily prepared from this compound, is a valuable precursor for a variety of other molecules. The carboxylic acid functionality can be converted into amides, esters, and other functional groups, allowing for the synthesis of a diverse range of compounds for biological screening. The cyclopentyl group itself is found in various therapeutic agents, highlighting the importance of intermediates like this compound in medicinal chemistry.
Safety and Handling
This compound should be handled in a well-ventilated fume hood. It is advisable to wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. In case of contact with skin or eyes, rinse immediately with plenty of water. Store the compound in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.
Conclusion
This compound is a key synthetic intermediate with significant applications in organic synthesis and medicinal chemistry. Its straightforward preparation via the malonic ester synthesis and its versatile reactivity make it an important building block for the construction of more complex molecules, including pharmaceutically relevant compounds such as barbiturates. This guide provides a foundational understanding of its properties and applications, serving as a valuable resource for researchers in the field.
References
Spectroscopic Characterization of Dimethyl Cyclopentylmalonate: A Technical Guide
This technical guide provides a comprehensive overview of the expected spectroscopic data for dimethyl cyclopentylmalonate. It is intended for researchers, scientists, and drug development professionals who require a detailed understanding of the analytical characterization of this molecule. This document will delve into the theoretical underpinnings of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in established principles and data from analogous structures. Furthermore, it outlines robust experimental protocols for acquiring high-quality spectroscopic data.
Molecular Structure and Spectroscopic Overview
This compound is a diester with a cyclopentyl substituent at the α-carbon. The presence of two ester functional groups and a cyclopentyl ring gives rise to a distinct set of spectroscopic signatures. A key feature to note in the spectra of dialkylated malonates, such as this one, is the absence of the acidic methine proton typically found on the central α-carbon of mono-alkylated malonates[1]. This guide will explore the expected ¹H NMR, ¹³C NMR, IR, and MS data in detail.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR will provide critical structural information.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons of the cyclopentyl ring, the methoxy groups of the esters, and the single proton at the α-carbon.
Expected ¹H NMR Data:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~3.7 | s | 6H | -OCH₃ |
| ~3.3-3.5 | t | 1H | α-CH |
| ~1.4-1.8 | m | 9H | Cyclopentyl-H |
Interpretation and Rationale:
-
-OCH₃ Protons: The six protons of the two equivalent methyl ester groups are expected to appear as a sharp singlet at approximately 3.7 ppm. This is a characteristic chemical shift for protons of a methyl ester.
-
α-CH Proton: The single proton on the α-carbon, being adjacent to the electron-withdrawing carbonyl groups and the cyclopentyl group, is expected to resonate as a triplet in the region of 3.3-3.5 ppm[1]. The triplet multiplicity arises from coupling to the two adjacent methylene protons of the cyclopentyl ring.
-
Cyclopentyl Protons: The protons on the cyclopentyl ring will exhibit complex multiplets in the aliphatic region, typically between 1.4 and 1.8 ppm. The overlapping signals are due to the similar chemical environments and spin-spin coupling between the non-equivalent protons of the ring.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information on the number of unique carbon environments in the molecule.
Expected ¹³C NMR Data:
| Chemical Shift (δ, ppm) | Assignment |
| ~170 | C=O (ester) |
| ~55 | α-C |
| ~52 | -OCH₃ |
| ~30-35 | Cyclopentyl-CH₂ |
| ~25 | Cyclopentyl-CH₂ |
Interpretation and Rationale:
-
Carbonyl Carbons: The two equivalent ester carbonyl carbons are expected to appear as a single resonance at around 170 ppm, which is a typical chemical shift for ester carbonyls.
-
α-Carbon: The α-carbon, bonded to the cyclopentyl group and two carbonyls, is expected to have a chemical shift of approximately 55 ppm.
-
-OCH₃ Carbons: The two equivalent methyl carbons of the ester groups will likely show a signal around 52 ppm.
-
Cyclopentyl Carbons: The carbon atoms of the cyclopentyl ring are expected to produce signals in the aliphatic region. Due to the symmetry of the cyclopentyl group when attached to the malonate, we can expect to see two or three distinct signals for the five carbons, typically between 25 and 35 ppm[2].
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will be dominated by the strong absorption of the ester carbonyl groups.
Expected IR Data:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2950-2850 | Medium-Strong | C-H stretch (aliphatic) |
| ~1750-1730 | Strong | C=O stretch (ester) |
| ~1250-1100 | Strong | C-O stretch (ester) |
Interpretation and Rationale:
-
C-H Stretching: The absorptions in the 2950-2850 cm⁻¹ region are characteristic of the C-H stretching vibrations of the cyclopentyl and methyl groups.
-
C=O Stretching: A very strong and sharp absorption band is expected in the region of 1750-1730 cm⁻¹ corresponding to the C=O stretching vibration of the ester functional groups[1]. Malonate esters often show two distinct C=O stretching bands in this region due to symmetric and antisymmetric coupling of the two carbonyl vibrations[1].
-
C-O Stretching: The C-O stretching vibrations of the ester groups will likely appear as strong bands in the 1250-1100 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electron ionization (EI) would be a common technique.
Expected MS Data:
| m/z | Interpretation |
| 200 | [M]⁺ (Molecular Ion) |
| 169 | [M - OCH₃]⁺ |
| 141 | [M - COOCH₃]⁺ |
| 131 | [M - C₅H₉]⁺ (loss of cyclopentyl) |
Interpretation and Rationale:
-
Molecular Ion: The molecular ion peak ([M]⁺) is expected at an m/z of 200, corresponding to the molecular weight of this compound (C₁₀H₁₆O₄).
-
Fragmentation Pattern: A characteristic fragmentation pattern for malonate esters involves the loss of the alkoxy group or the entire ester group[3].
-
Loss of a methoxy radical (•OCH₃) would result in a fragment at m/z 169.
-
Loss of a methoxycarbonyl radical (•COOCH₃) would lead to a fragment at m/z 141.
-
Cleavage of the bond between the α-carbon and the cyclopentyl ring could result in the loss of a cyclopentyl radical (•C₅H₉), giving a fragment at m/z 131.
-
Experimental Protocols
To obtain high-quality spectroscopic data for this compound, the following experimental protocols are recommended.
Caption: General workflow for the spectroscopic analysis of this compound.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common solvent for NMR as its deuterium signal does not interfere with the analyte's proton signals[4].
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm)[2].
-
Instrument Setup:
-
Use a 300 MHz or higher field NMR spectrometer.
-
Tune and shim the instrument to ensure homogeneity of the magnetic field.
-
-
¹H NMR Acquisition:
-
Acquire the spectrum using a standard pulse sequence.
-
Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).
-
Use a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Set the spectral width to cover the expected chemical shift range (e.g., 0-200 ppm).
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum.
IR Spectroscopy Protocol
-
Sample Preparation:
-
Neat Liquid: Place a drop of the liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
Solution: Alternatively, dissolve a small amount of the sample in a suitable solvent (e.g., chloroform) and place a drop on a salt plate, allowing the solvent to evaporate.
-
-
Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder (or salt plates).
-
Place the sample in the instrument and record the sample spectrum.
-
The instrument software will automatically subtract the background spectrum.
-
Typically, spectra are recorded in the range of 4000-400 cm⁻¹.
-
Mass Spectrometry Protocol
-
Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
-
Ionization: Use Electron Ionization (EI) for a volatile compound like this compound to induce fragmentation and provide structural information.
-
Mass Analysis: Use a quadrupole or time-of-flight (TOF) mass analyzer to separate the ions based on their mass-to-charge ratio (m/z).
-
Data Acquisition: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 50-300).
Conclusion
The spectroscopic characterization of this compound relies on a combination of NMR, IR, and MS techniques. This guide provides a detailed prediction of the expected spectral data based on the known properties of malonate esters and cyclopentane derivatives. By following the outlined experimental protocols, researchers can obtain high-quality data for the unambiguous identification and structural elucidation of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. C-13 nmr spectrum of cyclopentane analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopentane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. mdpi.com [mdpi.com]
- 4. cyclopentane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclopentane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
Dimethyl Cyclopentylmalonate: A Strategic Precursor in Complex Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
Dimethyl cyclopentylmalonate (CAS No. 82491-60-9) has emerged as a pivotal building block in modern organic synthesis, prized for its versatile reactivity and the stereochemical complexity it can introduce. This guide provides an in-depth exploration of this compound, from its synthesis and purification to its strategic application as a precursor in the synthesis of high-value molecules, including pharmaceuticals and fragrances. We will delve into the mechanistic underpinnings of its key reactions, provide detailed experimental protocols, and offer insights into the practical considerations that are crucial for success in a laboratory setting. This document is intended to be a comprehensive resource for researchers and professionals in the field of organic chemistry and drug development, enabling them to effectively harness the synthetic potential of this valuable intermediate.
Introduction: The Strategic Importance of this compound
In the landscape of organic synthesis, the malonic ester synthesis is a cornerstone for the formation of carbon-carbon bonds. This compound, a disubstituted malonate ester, represents a specialized and highly valuable iteration of this classic synthetic tool. Its structure, featuring a cyclopentyl ring attached to the alpha-carbon of dimethyl malonate, offers a unique combination of steric and electronic properties that can be exploited to construct complex molecular architectures.
The cyclopentyl moiety is a common structural motif in a wide array of biologically active compounds. Its incorporation can significantly influence a molecule's lipophilicity, conformational rigidity, and metabolic stability, all of which are critical parameters in drug design. Consequently, this compound serves as a key precursor for the synthesis of various active pharmaceutical ingredients (APIs), including sedative-hypnotic agents like barbiturates.[1] Beyond the pharmaceutical realm, this compound is also instrumental in the fragrance industry, notably in the synthesis of methyl dihydrojasmonate, a widely used jasmine-scented compound.[2]
This guide will provide a comprehensive overview of the synthesis, properties, and applications of this compound, with a focus on the practical aspects and theoretical principles that govern its reactivity.
Synthesis and Purification of this compound
The preparation of this compound can be approached through two primary synthetic strategies: the alkylation of dimethyl malonate and the Michael addition to a cyclopentenone derivative. The choice of method often depends on the availability of starting materials and the desired scale of the reaction.
Synthesis via Alkylation of Dimethyl Malonate
This classical approach involves the deprotonation of dimethyl malonate to form a nucleophilic enolate, which then undergoes a substitution reaction with a cyclopentyl electrophile.[3]
Mechanism:
The reaction proceeds via an S(_N)2 mechanism. A strong base, such as sodium methoxide or sodium hydride, is used to abstract an acidic α-proton from dimethyl malonate, generating a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking an electrophilic cyclopentyl source, typically cyclopentyl bromide or cyclopentyl tosylate.
Experimental Protocol: Synthesis of this compound via Alkylation
-
Materials:
-
Dimethyl malonate
-
Cyclopentyl bromide
-
Sodium methoxide (or sodium metal and anhydrous methanol)
-
Anhydrous methanol (or another suitable anhydrous solvent like DMF or DMSO)
-
Diethyl ether (for extraction)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), prepare a solution of sodium methoxide in anhydrous methanol. Alternatively, carefully add sodium metal to anhydrous methanol to generate sodium methoxide in situ.
-
To the cooled sodium methoxide solution, add dimethyl malonate dropwise with stirring.
-
After the addition is complete, add cyclopentyl bromide dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Quench the reaction mixture with water and extract the product with diethyl ether.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Synthesis via Michael Addition
An alternative route, particularly relevant for the synthesis of precursors to methyl dihydrojasmonate, is the Michael (1,4-conjugate) addition of dimethyl malonate to an α,β-unsaturated cyclopentenone derivative.[4]
Mechanism:
In the presence of a base, dimethyl malonate forms an enolate which then adds to the β-carbon of the α,β-unsaturated ketone. This reaction creates a new carbon-carbon bond and generates an enolate intermediate, which is subsequently protonated during workup.
Experimental Protocol: Synthesis of Dimethyl 3-(3-oxo-2-pentyl)cyclopentylmalonate [4]
-
Materials:
-
2-pentyl-2-cyclopentenone
-
Dimethyl malonate
-
Base catalyst (e.g., sodium methoxide, or a transition metal complex with a catalytic promoter as described in the reference)[4]
-
Reaction solvent (e.g., methanol, DMF)
-
Acid for quenching (e.g., acetic acid)
-
Ethyl acetate (for extraction)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
In a suitable reaction vessel under an inert atmosphere, dissolve the base catalyst in the chosen solvent.
-
Add dimethyl malonate to the basic solution.
-
Cool the mixture and add 2-pentyl-2-cyclopentenone dropwise, maintaining a low temperature.
-
Allow the reaction to proceed at the appropriate temperature for a set time, monitoring by GC or TLC.
-
Upon completion, quench the reaction by adding an acid (e.g., acetic acid).
-
Remove the solvent under reduced pressure and dissolve the crude product in ethyl acetate.
-
Wash the organic phase sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purification
Crude this compound can be purified by vacuum distillation. For higher purity, column chromatography on silica gel is an effective method.[5][6][7] A typical eluent system for column chromatography would be a mixture of hexane and ethyl acetate, with the polarity adjusted based on TLC analysis.
| Purification Method | Typical Conditions | Expected Purity |
| Vacuum Distillation | Dependent on the specific boiling point of the compound under reduced pressure. | >95% |
| Column Chromatography | Silica gel stationary phase; Hexane/Ethyl Acetate mobile phase. | >98% |
Key Reactions of this compound in Organic Synthesis
This compound is a versatile precursor that can undergo a variety of transformations, primarily leveraging the reactivity of its ester functionalities and the potential for decarboxylation.
Condensation with Urea: Synthesis of Cyclopentyl-Substituted Barbiturates
A cornerstone application of dialkyl malonates is in the synthesis of barbiturates, a class of central nervous system depressants.[8] The reaction involves a condensation reaction between a disubstituted malonic ester and urea in the presence of a strong base.
Mechanism:
The reaction is a twofold nucleophilic acyl substitution. A strong base, such as sodium ethoxide, deprotonates urea, making it a more potent nucleophile. The resulting urea anion then attacks the electrophilic carbonyl carbons of this compound in a stepwise manner, leading to cyclization and the elimination of two molecules of methanol to form the barbiturate ring.[8]
Experimental Protocol: Synthesis of 5-Cyclopentylbarbituric Acid [1]
-
Materials:
-
This compound (or diethyl cyclopentylmalonate as in the reference)
-
Urea
-
Sodium metal
-
Anhydrous ethanol
-
Concentrated hydrochloric acid
-
Water
-
-
Procedure:
-
Carefully dissolve sodium metal in anhydrous ethanol to prepare a solution of sodium ethoxide.
-
To the sodium ethoxide solution, add this compound.
-
Add urea to the reaction mixture.
-
Reflux the mixture for several hours. A solid precipitate of the sodium salt of the barbiturate will form.
-
After cooling, pour the reaction mixture into water to dissolve the precipitate.
-
Acidify the solution with concentrated hydrochloric acid to a pH of approximately 2, which will precipitate the cyclopentylbarbituric acid.
-
Collect the white crystalline product by filtration, wash with cold water, and dry.
-
The product can be further purified by recrystallization from an ethanol/water mixture.
-
Decarboxylation Reactions
The malonic ester functionality allows for the facile removal of one of the carboxyl groups as carbon dioxide, a key step in many synthetic sequences.
Traditional decarboxylation involves hydrolysis of the diester to the corresponding dicarboxylic acid, followed by heating to induce decarboxylation.
A milder and often more efficient method is the Krapcho decarboxylation. This reaction is particularly useful for esters with a β-electron-withdrawing group and is typically carried out in a dipolar aprotic solvent like DMSO with a salt and a small amount of water at elevated temperatures.[9][10] The Krapcho decarboxylation is advantageous as it often proceeds under neutral conditions, preserving other sensitive functional groups.[11]
Mechanism of Krapcho Decarboxylation:
The reaction is initiated by the nucleophilic attack of a halide ion (from the salt) on one of the methyl groups of the ester in an S(_N)2 fashion. This is followed by decarboxylation of the resulting carboxylate intermediate to form a carbanion, which is then protonated by water.[9]
General Protocol for Krapcho Decarboxylation:
-
Materials:
-
This compound derivative
-
Dimethyl sulfoxide (DMSO)
-
A salt (e.g., NaCl, LiCl)
-
Water
-
-
Procedure:
-
Dissolve the this compound derivative in DMSO in a round-bottom flask.
-
Add the salt and a small amount of water to the solution.
-
Heat the reaction mixture to a high temperature (often >150 °C) and monitor the reaction for the evolution of gas (CO(_2)).
-
Continue heating until the reaction is complete (monitored by TLC or GC).
-
Cool the reaction mixture and perform an appropriate aqueous workup and extraction to isolate the decarboxylated product.
-
Visualization of Key Synthetic Pathways
To better illustrate the synthetic utility of this compound, the following diagrams outline the key reaction workflows.
Caption: Synthesis Routes to this compound.
Caption: Key Synthetic Applications of this compound.
Spectroscopic Data
Characterization of this compound is typically performed using standard spectroscopic techniques.
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the methoxy protons of the ester groups (as a singlet), the methine proton at the alpha-position (as a multiplet), and the protons of the cyclopentyl ring (as multiplets).[10]
-
¹³C NMR: The carbon NMR spectrum will exhibit signals for the carbonyl carbons of the ester groups, the methoxy carbons, the alpha-carbon, and the carbons of the cyclopentyl ring.[11]
-
IR Spectroscopy: The infrared spectrum will be dominated by a strong absorption band corresponding to the C=O stretching of the ester groups (typically around 1730-1750 cm⁻¹).
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.
Safety Information
This compound is an organic chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood. It may cause eye and skin irritation. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. Consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.
Conclusion
This compound is a valuable and versatile precursor in organic synthesis, offering a reliable entry point for the introduction of the cyclopentyl motif into complex molecules. Its utility in the synthesis of pharmaceuticals, such as barbiturates, and important fragrance compounds underscores its significance in both academic and industrial research. A thorough understanding of its synthesis, purification, and reactivity, as detailed in this guide, is essential for any researcher aiming to leverage its full synthetic potential. By providing detailed protocols and mechanistic insights, this guide aims to empower scientists to confidently and effectively utilize this compound in their synthetic endeavors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. How are barbituric acids synthesized from diethyl malonate? | Filo [askfilo.com]
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- 5. researchgate.net [researchgate.net]
- 6. Column chromatography as a useful step in purification of diatom pigments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bibliotekanauki.pl [bibliotekanauki.pl]
- 8. benchchem.com [benchchem.com]
- 9. m.youtube.com [m.youtube.com]
- 10. spectrabase.com [spectrabase.com]
- 11. spectrabase.com [spectrabase.com]
Key applications of dimethyl cyclopentylmalonate in chemical industry
An In-depth Technical Guide to the Key Applications of Dimethyl Cyclopentylmalonate in the Chemical Industry
Abstract
This compound (DMCpM) is a pivotal chemical intermediate, prized for its unique structural features and versatile reactivity. As a derivative of malonic acid, its activated methylene group serves as a linchpin for a variety of carbon-carbon bond-forming reactions, making it an indispensable building block in several sectors of the chemical industry. This technical guide provides an in-depth exploration of the core applications of DMCpM, with a primary focus on its strategic role in the synthesis of high-value molecules for the fragrance and pharmaceutical industries. We will dissect the fundamental reaction mechanisms, present detailed synthetic protocols, and offer insights into the causality behind experimental choices, providing researchers, scientists, and drug development professionals with a comprehensive resource for leveraging this versatile compound.
Introduction: The Molecular Blueprint of this compound
This compound (CAS No: 82491-60-9) is a diester characterized by a cyclopentyl ring attached to the α-carbon of dimethyl malonate.[1] This structure is not merely incidental; it is the source of its synthetic utility. The two electron-withdrawing ester groups flank the α-carbon, significantly increasing the acidity of its methylene protons. This acidification facilitates the formation of a stabilized carbanion (enolate), which is a potent nucleophile, forming the basis of the classical malonic ester synthesis.[2]
Physically, DMCpM is a colorless to pale yellow liquid, often noted for a faint, fruity aroma.[3] Its solubility in common organic solvents like alcohols and ethers makes it highly compatible with a wide range of reaction conditions.[3]
| Property | Value | Reference |
| CAS Number | 82491-60-9 | [4] |
| Molecular Formula | C₁₀H₁₆O₄ | [5] |
| Molecular Weight | 200.23 g/mol | [1][5] |
| Appearance | Colorless to pale yellow liquid | [3][4] |
| Boiling Point | ~233-234 °C | [3] |
| Density | ~1.083 g/mL | [3] |
| Purity | >97.0% (GC) | [4] |
Core Reactivity: The Malonic Ester Pathway
The primary utility of DMCpM stems from its application in malonic ester synthesis. This powerful technique allows for the synthesis of substituted carboxylic acids. The cyclopentyl group is carried through the synthesis, ultimately yielding cyclopentyl-substituted acetic acids, which are valuable precursors for pharmaceuticals and other specialty chemicals.[2][6]
The general workflow involves three key steps:
-
Deprotonation: A base is used to abstract an acidic α-proton, generating a nucleophilic enolate. The choice of base is critical; it must be strong enough to deprotonate the malonate but should not promote unwanted side reactions like saponification. Sodium ethoxide or sodium hydride are common choices.
-
Alkylation: The enolate attacks an electrophile, typically an alkyl halide, in a classic SN2 reaction. This step forms a new carbon-carbon bond.[6]
-
Hydrolysis and Decarboxylation: The resulting diester is hydrolyzed (saponified) to a dicarboxylic acid, which, upon heating in the presence of acid, readily loses a molecule of CO₂, yielding the final substituted carboxylic acid.[2]
Caption: General pathway of malonic ester synthesis using DMCpM.
Key Application I: The Fragrance Industry
One of the most significant industrial applications of malonate esters, including DMCpM's parent compound dimethyl malonate, is in the synthesis of fragrances.[3][7] Specifically, it is a crucial precursor in the production of methyl dihydrojasmonate, a highly valued perfume ingredient known for its elegant and soft jasmine fragrance.[8][9]
Synthesis of Methyl Dihydrojasmonate Intermediate
The synthesis involves a Michael addition reaction, where dimethyl malonate acts as the nucleophile (Michael donor) and adds to 2-pentyl-2-cyclopentenone (Michael acceptor). This reaction forms the key intermediate, dimethyl 3-(3-oxo-2-pentyl)cyclopentylmalonate.[8] Subsequent hydrolysis and decarboxylation of one ester group, followed by other transformations, yield the final fragrance molecule.
Recent advancements have focused on developing more environmentally friendly catalytic systems. A notable patent describes a method that avoids the use of strong base catalysts like sodium methoxide, which generate significant salt-containing wastewater.[8] Instead, a transition metal complex is employed, which allows for high yields (up to 94.46%) and the potential for catalyst recycling.[8]
Caption: Michael addition for the synthesis of a key fragrance intermediate.
Experimental Protocol: Catalytic Michael Addition
The following protocol is a representative synthesis of the methyl dihydrojasmonate intermediate, adapted from patented literature.[8] This self-validating system emphasizes catalyst recycling and high yield, key metrics in industrial chemistry.
-
Reactor Setup: Charge a glass-lined reactor equipped with a mechanical stirrer, thermometer, and reflux condenser with 2-pentyl-2-cyclopentenone (1.0 mol), dimethyl malonate (1.2 mol), a transition metal complex (e.g., palladium-based, 0.1 mol%), and an organophosphine ligand (e.g., triphenylphosphine, 0.2 mol%).
-
Reaction Execution: Heat the reaction mixture to 80-90°C under an inert nitrogen atmosphere. Monitor the reaction progress via Gas Chromatography (GC) until the conversion of 2-pentyl-2-cyclopentenone exceeds 98%.
-
Catalyst Separation: Upon completion, cool the mixture. The catalyst may be separated via filtration or by phase separation if a biphasic system is used. The recovered catalyst can be recycled for subsequent batches.
-
Product Isolation: The crude product mixture is subjected to vacuum distillation (rectification).
-
Purification & Analysis: Collect the fraction corresponding to dimethyl 3-(3-oxo-2-pentyl)cyclopentylmalonate. The purity is confirmed by GC analysis (>98%), with yields typically exceeding 90%.[8]
Key Application II: Pharmaceutical Synthesis
The cyclopentane ring is a common structural motif in many biologically active compounds. This compound and its diethyl analogue serve as versatile scaffolds for synthesizing complex pharmaceutical molecules and active pharmaceutical ingredients (APIs).[6][10] Derivatives have shown potential as anti-inflammatory and antimicrobial agents.[6]
A primary application is the synthesis of cyclopentyl-substituted barbiturates and non-steroidal anti-inflammatory drugs (NSAIDs).[2][6] The synthesis of cyclopentylbarbituric acid, for example, involves the initial alkylation of a malonic ester with cyclopentyl bromide, followed by condensation with urea.[6]
Caption: Experimental workflow for synthesizing a cyclopentylacetic acid derivative.
Protocol: Synthesis of a Cyclopentylacetic Acid Precursor
This protocol outlines the synthesis of an α-substituted cyclopentylacetic acid, a common precursor structure in drug development, using the malonic ester pathway.
-
Enolate Formation: In a flame-dried, three-neck flask under nitrogen, dissolve this compound (1.0 eq) in anhydrous ethanol. Cool the solution to 0°C in an ice bath. Add a solution of sodium ethoxide (1.05 eq) in ethanol dropwise over 30 minutes, maintaining the temperature below 10°C.
-
Alkylation: To the resulting enolate solution, add the desired alkyl halide (e.g., benzyl bromide, 1.0 eq) dropwise. After the addition is complete, remove the ice bath and heat the mixture to reflux. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting malonate is consumed.
-
Intermediate Isolation: Cool the reaction mixture to room temperature. Neutralize with dilute HCl and remove the ethanol under reduced pressure. Add water to the residue and extract the product with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the crude dialkylated ester.
-
Hydrolysis & Decarboxylation: Add a solution of 6M HCl to the crude ester. Heat the mixture to reflux for 12-24 hours until the hydrolysis is complete (monitored by TLC).
-
Final Product Purification: Cool the reaction mixture. The product, a substituted cyclopentylacetic acid, will often precipitate. Collect the solid by vacuum filtration. If no precipitate forms, extract the product into an organic solvent. The final product can be purified by recrystallization.
Other Industrial Applications
While the fragrance and pharmaceutical sectors are the primary consumers of DMCpM and related compounds, its utility extends to other areas:
-
Agrochemicals: It serves as an intermediate in the synthesis of certain pesticides.[3] The cyclopentyl moiety can be incorporated into larger molecules to tune their biological activity and physical properties.
-
Organic Dyes: The reactive nature of DMCpM allows it to be used in the synthesis of specialized organic dyes and pigments.[3]
Conclusion
This compound is a testament to the power of a well-designed chemical building block. Its value is derived not from its direct application, but from its potential to be transformed. The acidic methylene group, strategically positioned between two ester functionalities, provides a reliable handle for nucleophilic substitution, enabling the construction of complex molecular architectures. From the delicate aroma of jasmine in high-end perfumes to the core scaffolds of potentially life-saving pharmaceuticals, DMCpM provides an efficient and versatile starting point. As synthetic methodologies advance, particularly with the advent of greener catalytic systems, the applications for this pivotal intermediate are poised to expand even further.
References
- 1. parchem.com [parchem.com]
- 2. talentchemicals.com [talentchemicals.com]
- 3. chembk.com [chembk.com]
- 4. This compound | 82491-60-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. Diethyl Cyclopentylmalonate|Pharmaceutical Intermediate [benchchem.com]
- 7. nbinno.com [nbinno.com]
- 8. CN111646899A - Preparation method of 3- (3-oxo-2-pentyl) cyclopentyl dimethyl malonate - Google Patents [patents.google.com]
- 9. CN101429122B - Decarboxylation method used in synthesis of methyl dihydrojasmonate - Google Patents [patents.google.com]
- 10. nbinno.com [nbinno.com]
Introduction: The Enduring Allure of Esters in Fragrance Chemistry
An In-Depth Technical Guide to the Role of Dimethyl Cyclopentylmalonate in Fragrance Chemistry
Esters are the vibrant heart of modern perfumery, painting olfactory landscapes with their diverse and often effervescent character.[1][2] From the simple fruity burst of isoamyl acetate (banana) to the complex floral elegance of benzyl salicylate, these molecules form a foundational pillar of the perfumer's palette.[3] They are the primary constituents of many natural fruit and flower scents, and their synthetic counterparts have opened up infinite creative possibilities.[2] Within this vast chemical family, alicyclic esters—those containing a non-aromatic ring structure—hold a special significance. They offer a unique combination of volatility, complexity, and novel scent profiles that bridge the gap between linear aliphatic esters and heavier, more tenacious woody or musky molecules.
This guide focuses on a specific and noteworthy member of this class: this compound (DMCP). While not a widely known fragrance ingredient in its own right, its true importance lies in its dual role: first, as a molecule with its own subtle, fruity character, and second, and more significantly, as a critical chemical intermediate in the synthesis of some of the most iconic fragrance ingredients in the industry, most notably methyl dihydrojasmonate (Hedione).
This document provides a comprehensive technical overview of this compound for researchers, chemists, and fragrance scientists. We will explore its physicochemical properties, olfactory profile, synthesis, analytical validation, and its pivotal role as a precursor to high-impact fragrance molecules.
Physicochemical & Olfactory Profile of this compound (DMCP)
Chemical Identity and Structure
-
IUPAC Name: Dimethyl 2-cyclopentylpropanedioate
-
Synonyms: Cyclopentylmalonic Acid Dimethyl Ester, Dimethyl 2-cyclopentylmalonate[4]
-
CAS Number: 82491-60-9[5]
The structure consists of a five-membered cyclopentane ring attached to the alpha-carbon of a dimethyl malonate backbone. This seemingly simple structure is key to its utility, providing a stable alicyclic anchor and a reactive malonate group ripe for further chemical transformation.
Physicochemical Properties
The physical properties of DMCP are essential for its handling, storage, and application in both synthesis and fragrance formulation.
| Property | Value | Source(s) |
| Appearance | Colorless to pale yellow liquid | [4] |
| Purity (Typical) | >97.0% (GC) | |
| Boiling Point | 233-234 °C (at 760 mmHg) | [4] |
| Density | ~1.09 g/cm³ (at 20°C) | [8] |
| Refractive Index | 1.450 ± 0.002 (at 20°C) | [4] |
| Flash Point | 110 °C | |
| Solubility | Soluble in organic solvents (alcohols, ethers) | [4] |
| Vapor Pressure | No data available | [8] |
Olfactory Profile
This compound possesses a subtle, clean, and pleasant odor.[4] Its profile can be described as:
-
Primary Character: Sweet and fruity.[4]
-
Nuances: While specific descriptors for DMCP are not widely published, by analogy to its close relative, diethyl malonate, its profile likely includes notes of green apple, pear, and a soft, wine-like ester character.[9][10][11] The cyclopentyl group tends to impart a slightly waxy, less volatile, and more rounded character compared to a linear alkyl chain. Studies on other cyclopentane derivatives have noted their tendency to produce unique fruity and floral notes.[12][13]
Due to its relatively low odor impact compared to finished fragrance ingredients, its primary role is not as a character-defining note but rather as a modifier or, more importantly, a synthetic precursor.
The Crucial Role of DMCP in Jasmonate Synthesis
The paramount importance of DMCP in fragrance chemistry is its role as a key intermediate in the production of methyl dihydrojasmonate and its analogues. These jasmonates are celebrated for their beautiful, radiant, and transparent jasmine floral character and are indispensable in modern perfumery.
The synthesis hinges on a classic Michael addition reaction, where the nucleophilic enolate of dimethyl malonate attacks an α,β-unsaturated ketone, namely 2-pentyl-2-cyclopentenone.[14][15][16][17] This reaction forms the carbon skeleton of the final product, with the DMCP moiety attached to the cyclopentanone ring.
The subsequent step involves heating the adduct, which causes hydrolysis of one ester group and decarboxylation to yield the final target molecule, methyl dihydrojasmonate.[16][17]
Synthesis Workflow: From DMCP Precursor to Methyl Dihydrojasmonate
The logical flow demonstrates how DMCP is not an endpoint but a critical stepping stone.
Caption: Synthesis of Methyl Dihydrojasmonate via a DMCP intermediate.
Detailed Experimental Protocol: Michael Addition to form the DMCP Adduct
This protocol describes the formation of the key intermediate, dimethyl 3-(3-oxo-2-pentyl)cyclopentylmalonate, based on established industrial processes.[16][17]
Materials & Equipment:
-
Anhydrous Methanol
-
Sodium Methoxide (NaOMe)
-
Dimethyl Malonate
-
2-Pentyl-2-cyclopentenone
-
Acetic Acid (for quenching)
-
Ethyl Acetate (for extraction)
-
Saturated Sodium Bicarbonate Solution
-
Saturated Sodium Chloride Solution (Brine)
-
Anhydrous Sodium Sulfate
-
Nitrogen gas supply
-
Jacketed reaction vessel with overhead stirrer, thermometer, and dropping funnel
-
Rotary evaporator
Procedure:
-
Vessel Preparation: Under a nitrogen atmosphere, charge the reaction vessel with anhydrous methanol (approx. 6.5 mL per gram of 2-pentyl-2-cyclopentenone).
-
Base Addition: Add sodium methoxide (approx. 1.1 molar equivalents relative to the cyclopentenone) to the methanol and stir until fully dissolved.
-
Malonate Addition: Add dimethyl malonate (approx. 1.25 molar equivalents) dropwise, maintaining the temperature below 25°C.
-
Cooling: Cool the resulting solution to between -5°C and 0°C using a circulating chiller.
-
Substrate Addition: Slowly add 2-pentyl-2-cyclopentenone (1.0 molar equivalent) dropwise over 1-2 hours, ensuring the internal temperature does not exceed 0°C.
-
Reaction: Maintain the reaction mixture at -5°C to 0°C with vigorous stirring for 2-3 hours. Monitor the reaction progress by GC-MS until the starting cyclopentenone is consumed (<1%).
-
Quenching: Slowly add a slight molar excess of acetic acid (relative to the sodium methoxide) to neutralize the reaction mixture.
-
Work-up: a. Remove the methanol under reduced pressure using a rotary evaporator. b. Dissolve the resulting crude oil in ethyl acetate. c. Wash the organic phase sequentially with saturated sodium bicarbonate solution and then with brine. d. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude dimethyl 3-(3-oxo-2-pentyl)cyclopentylmalonate adduct.
-
Purification (Optional): The crude product can be purified by vacuum distillation if required for subsequent steps.
Analytical Quality Control
Ensuring the purity and identity of DMCP and its reaction products is critical. Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive analytical technique for this purpose.
GC-MS for Process Monitoring and Quality Assurance
GC-MS allows for the separation of volatile and semi-volatile compounds, making it ideal for analyzing the complex mixtures generated during synthesis.[18] It can effectively separate the starting materials, the desired product, and any byproducts, while the mass spectrometer provides definitive structural identification.
| Parameter | Typical Value | Purpose |
| Column | 5% Phenyl Methyl Siloxane (e.g., HP-5MS) | Provides good separation for a wide range of polarities. |
| Column Dimensions | 30-60 m length, 0.25 mm ID, 0.25 µm film | Standard dimensions for high-resolution analysis. |
| Injector Temp. | 250 °C | Ensures complete volatilization of the sample. |
| Carrier Gas | Helium | Inert carrier gas. |
| Oven Program | 80°C (hold 2 min), ramp to 280°C at 10°C/min | A typical temperature program to separate reactants and products. |
| MS Source Temp. | 230 °C | Standard ion source temperature. |
| MS Quad Temp. | 150 °C | Standard quadrupole temperature. |
| Scan Range | 40-450 amu | Covers the molecular ions and key fragments of expected compounds. |
Interpreting the Mass Spectrum
The mass spectrum of this compound would be expected to show a molecular ion (M+) at m/z 200, corresponding to its molecular weight. Key fragmentation patterns would include the loss of methoxy groups (-OCH₃, m/z 169) and the loss of a methoxycarbonyl group (-COOCH₃, m/z 141), as well as fragments corresponding to the cyclopentyl ring. ChemicalBook provides access to spectral data for detailed analysis.[19]
Safety & Regulatory Profile
The safe handling of any chemical is paramount. The available safety data for this compound shows some inconsistencies, warranting a conservative approach.
-
Hazard Classification: One supplier Safety Data Sheet (SDS) indicates that the substance is not classified as hazardous under EC Regulation No 1272/2008. However, other chemical databases assign risk codes R36/37/38, indicating it is irritating to the eyes, respiratory system, and skin.[4]
-
Analogue Data: The parent compound, dimethyl malonate, is a known eye and skin irritant and is classified as a combustible liquid.[20][21]
-
RIFM: A specific safety assessment for this compound by the Research Institute for Fragrance Materials (RIFM) was not found in the public domain. However, RIFM extensively evaluates fragrance ingredients, including many cyclopentane derivatives, for a range of endpoints such as genotoxicity, repeated dose toxicity, and skin sensitization, often using read-across data from structurally similar molecules.[22][23][24]
Handling Recommendations: Given the conflicting data and the known hazards of its parent compound, it is prudent to handle this compound with standard laboratory precautions:
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, nitrile gloves, and a lab coat.[4]
-
Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[4]
-
Store in a cool, dry place away from ignition sources and strong oxidizing agents.[4]
Conclusion: A Quiet Enabler of Olfactive Brilliance
This compound exemplifies a class of molecules that, while not headline fragrance ingredients themselves, are fundamentally enabling to the art and science of perfumery. Its pleasant, mild fruity character is secondary to its primary function as a meticulously designed molecular scaffold. As the direct precursor to the adduct that yields methyl dihydrojasmonate, DMCP is a critical link in the manufacturing chain of one of the most successful and widely used synthetic molecules in fragrance history.
For the research and development scientist, understanding the chemistry of DMCP is not just about a single molecule, but about appreciating the elegant synthetic strategies that allow for the large-scale, high-purity production of materials that define the scents of our world. Its study reinforces the principle that in fragrance chemistry, as in many scientific disciplines, the most profound impact often comes from the quiet, indispensable workhorses of the laboratory.
References
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- 6. This compound|82491-60-9--AN PharmaTech Co Ltd [anpharma.net]
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- 8. This compound - Safety Data Sheet [chemicalbook.com]
- 9. Fragrance University [fragranceu.com]
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- 12. img.perfumerflavorist.com [img.perfumerflavorist.com]
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- 15. CN101519355A - Method for preparing methyl dihydrojasmonate - Google Patents [patents.google.com]
- 16. CN107805201B - Preparation method of methyl dihydrojasmonate - Google Patents [patents.google.com]
- 17. CN111646899A - Preparation method of 3- (3-oxo-2-pentyl) cyclopentyl dimethyl malonate - Google Patents [patents.google.com]
- 18. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 19. This compound(82491-60-9) 1H NMR [m.chemicalbook.com]
- 20. volochem.com [volochem.com]
- 21. merckmillipore.com [merckmillipore.com]
- 22. Update to RIFM fragrance ingredient safety assessment, 3,3-dimethyl-5-(2,2,3-trimethyl-3-cyclopenten-1-yl)-4-penten-2-ol, CAS Registry Number 107898-54-4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 24. RIFM fragrance ingredient safety assessment, 2-(3,7-dimethyl-2,6-octadienyl)cyclopentanone, CAS Registry Number 68133-79-9 - PubMed [pubmed.ncbi.nlm.nih.gov]
Understanding the reaction mechanism of dimethyl cyclopentylmalonate
An In-Depth Technical Guide to the Reaction Mechanism of Dimethyl Cyclopentylmalonate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a pivotal intermediate in organic synthesis, with significant applications in the pharmaceutical and fragrance industries.[1][2] Its molecular architecture, featuring a cyclopentyl ring attached to a malonic ester moiety, makes it a versatile precursor for more complex molecules, including active pharmaceutical ingredients (APIs) and valuable fragrances like methyl dihydrojasmonate.[2][3][4] This guide provides a detailed examination of the two primary reaction mechanisms for its synthesis: the classic malonic ester synthesis via S_N2 alkylation and the Michael addition pathway. By elucidating the underlying principles, causality behind experimental choices, and detailed protocols, this document serves as a comprehensive resource for professionals engaged in synthetic chemistry and drug development.
Introduction: The Strategic Importance of this compound
In the landscape of modern organic synthesis, malonic esters are fundamental building blocks for carbon-carbon bond formation.[5] this compound, specifically, serves as a critical precursor in the synthesis of a variety of complex organic molecules.[2] Its structure is particularly valuable in pharmaceutical chemistry for constructing carbocyclic frameworks found in numerous therapeutic agents.[2][4] Derivatives have shown potential as anti-inflammatory and antimicrobial agents.[2] Furthermore, it is a key intermediate in the industrial synthesis of methyl dihydrojasmonate, a widely used fragrance component, highlighting its commercial significance.[2][3] A thorough understanding of its synthesis mechanisms is therefore essential for optimizing reaction conditions, improving yields, and developing novel synthetic routes.
Primary Synthetic Pathways: A Mechanistic Overview
The synthesis of this compound is predominantly achieved through two robust and well-established reaction pathways:
-
The Malonic Ester Synthesis: This classic method involves the alkylation of dimethyl malonate with a cyclopentyl halide. It proceeds via a nucleophilic substitution (S_N2) mechanism and is a cornerstone of C-C bond formation.[6][7]
-
The Michael Addition: This pathway entails the conjugate addition of dimethyl malonate to an α,β-unsaturated cyclopentenone derivative. This 1,4-addition is crucial for synthesizing intermediates for compounds like methyl dihydrojasmonate.[3][8]
This guide will dissect each mechanism, focusing on the transition states, intermediates, and the rationale governing experimental parameters.
Mechanism I: The Malonic Ester Synthesis Pathway
The malonic ester synthesis provides a direct route to α-substituted carboxylic acids and their ester derivatives.[7] The overall transformation involves the deprotonation of dimethyl malonate to form a stabilized enolate, which then acts as a nucleophile to attack an alkyl halide, such as cyclopentyl bromide.[6][7]
Step 1: Enolate Formation via Deprotonation
The reaction is initiated by treating dimethyl malonate with a suitable base. The protons on the carbon alpha to both carbonyl groups (the α-carbon) are significantly more acidic (pKa ≈ 13) than typical α-protons of mono-esters. This enhanced acidity is due to the inductive effect of the two adjacent ester groups and, more importantly, the ability of the resulting conjugate base (the enolate) to delocalize its negative charge across both oxygen atoms.[9][10]
The choice of base is critical. A strong base is required to effectively deprotonate the α-carbon.[9] Sodium methoxide (NaOMe) in methanol or sodium hydride (NaH) in an aprotic solvent like THF are commonly used.[11][12] Using a corresponding alkoxide base (e.g., sodium methoxide for a methyl ester) is crucial to prevent transesterification, which could lead to a mixture of ester products.[6]
The resulting enolate is a potent nucleophile, stabilized by resonance, making it ready for the subsequent alkylation step.[7]
Step 2: Nucleophilic Substitution (S_N2 Alkylation)
The resonance-stabilized enolate attacks the electrophilic carbon of a cyclopentyl halide (e.g., cyclopentyl bromide) in a classic S_N2 reaction.[5][7] This step forms the new carbon-carbon bond between the malonate α-carbon and the cyclopentyl ring.
For this S_N2 reaction to be efficient, primary or secondary alkyl halides are preferred.[5] Cyclopentyl bromide serves as a suitable electrophile. The reaction is typically heated to reflux to ensure a sufficient reaction rate.[13] A potential side reaction is dialkylation, where the mono-alkylated product is deprotonated and reacts with a second molecule of the alkyl halide.[6] Using a molar equivalent or a slight excess of the malonate can help minimize this outcome.[10]
Visualizing the Malonic Ester Synthesis Pathway
Caption: Figure 1: The S_N2 alkylation pathway for synthesizing this compound.
Mechanism II: The Michael Addition Pathway
The Michael addition, or conjugate addition, is an alternative and powerful method, particularly for creating more complex derivatives. This reaction involves the addition of a nucleophile (a Michael donor), in this case, the dimethyl malonate enolate, to an α,β-unsaturated carbonyl compound (a Michael acceptor), such as 2-pentyl-2-cyclopentenone.[3][8]
Catalysis: From Stoichiometric Base to Modern Catalysts
Traditionally, this reaction is catalyzed by a strong base like sodium methoxide, used in stoichiometric amounts.[8] However, this approach generates significant salt-containing wastewater during workup, posing environmental concerns.[3]
Modern methodologies employ transition metal complexes as catalysts. These systems, often involving metals like rhodium, palladium, or copper, can facilitate the reaction with high efficiency and selectivity, avoid the use of strong bases, and allow for catalyst recycling, making the process more environmentally friendly and cost-effective.[3]
Step-by-Step Mechanism
-
Enolate Formation: Similar to the malonic ester synthesis, the reaction begins with the deprotonation of dimethyl malonate to form the nucleophilic enolate. In transition metal-catalyzed systems, the catalyst complex can facilitate this step under milder conditions than a strong base.
-
1,4-Conjugate Addition: The enolate attacks the β-carbon of the α,β-unsaturated cyclopentenone. This is a soft nucleophile attacking a soft electrophilic center. The attack results in a new C-C bond and an intermediate enolate, with the negative charge delocalized onto the carbonyl oxygen.
-
Protonation: The intermediate enolate is then protonated (typically by the solvent or upon acidic workup) to yield the final 1,5-dicarbonyl product, a substituted this compound derivative.[3]
Visualizing the Michael Addition Pathway
Caption: Figure 2: The conjugate addition pathway for synthesizing substituted cyclopentylmalonates.
Experimental Protocol: Malonic Ester Synthesis
The following protocol is a representative procedure for the synthesis of diethyl cyclopentylmalonate, which is directly analogous to the dimethyl ester synthesis.[13] This protocol is designed to be self-validating through characterization of the final product.
Materials:
-
Sodium metal
-
Absolute Ethanol (or Methanol for dimethyl ester)
-
Diethyl malonate (or Dimethyl malonate)
-
Cyclopentyl bromide
-
Diethyl ether
-
Magnesium sulfate (anhydrous)
Step-by-Step Methodology:
-
Base Preparation: In a round-bottom flask equipped with a reflux condenser and a stirring bar, dissolve sodium metal (1 equivalent) in absolute ethanol under an inert atmosphere. This exothermically forms sodium ethoxide, the active base.
-
Enolate Formation: To the cooled sodium ethoxide solution, add diethyl malonate (1 equivalent) dropwise while stirring. Allow the mixture to stir for a short period to ensure complete formation of the sodium salt of the malonate enolate.[13]
-
Alkylation: Add cyclopentyl bromide (1 equivalent) to the solution. Heat the resulting mixture to reflux for several hours (e.g., 12 hours) to drive the S_N2 reaction to completion.[13]
-
Work-up and Extraction: After cooling, remove most of the ethanol using a rotary evaporator. Quench the reaction mixture with water and transfer it to a separatory funnel. Extract the aqueous layer multiple times with diethyl ether.[13]
-
Drying and Concentration: Combine the organic extracts and dry them over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate by rotary evaporation to yield the crude product.[13]
-
Purification: Purify the crude oil by vacuum distillation to obtain the pure diethyl cyclopentylmalonate as a clear, colorless oil.[13]
Product Characterization and Data
Confirmation of the product structure and purity is achieved through standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra provide definitive structural information, confirming the presence of the cyclopentyl ring and the malonic ester protons and carbons in the correct chemical environments.[14]
-
Infrared (IR) Spectroscopy: The IR spectrum will show a strong characteristic absorption band for the C=O stretch of the ester groups around 1730-1750 cm⁻¹.[15][16]
-
Mass Spectrometry (MS): MS analysis will confirm the molecular weight of the product (214.26 g/mol for the dimethyl ester).[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Chemical Formula | C₁₀H₁₆O₄ | [17] |
| Molecular Weight | 200.23 g/mol | [17] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | ~233-234 °C | [1] |
| Density | ~1.083 g/mL | [1] |
| Flash Point | 110 °C | |
| CAS Number | 82491-60-9 | [17] |
Conclusion
The synthesis of this compound is a testament to fundamental principles of organic chemistry, primarily enolate chemistry. Both the S_N2 alkylation of the malonic ester and the Michael addition pathway offer efficient and reliable routes to this valuable synthetic intermediate. The choice of mechanism depends on the available starting materials and the desired final molecular structure. For drug development professionals and synthetic chemists, a deep understanding of these reaction mechanisms is crucial for route scouting, process optimization, and the innovation of novel molecular entities. The continued development of catalytic systems, particularly for the Michael addition, promises more sustainable and efficient syntheses for the future.
References
- 1. chembk.com [chembk.com]
- 2. Diethyl Cyclopentylmalonate|Pharmaceutical Intermediate [benchchem.com]
- 3. CN111646899A - Preparation method of 3- (3-oxo-2-pentyl) cyclopentyl dimethyl malonate - Google Patents [patents.google.com]
- 4. nbinno.com [nbinno.com]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 7. Video: Alkylation of β-Diester Enolates: Malonic Ester Synthesis [jove.com]
- 8. CN114920648B - Synthesis method and catalyst of 3- (3-oxo-2-amyl) cyclopentyl dimethyl malonate - Google Patents [patents.google.com]
- 9. ocw.uci.edu [ocw.uci.edu]
- 10. Malonic Ester Synthesis [organic-chemistry.org]
- 11. prepchem.com [prepchem.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. prepchem.com [prepchem.com]
- 14. This compound(82491-60-9) 1H NMR spectrum [chemicalbook.com]
- 15. researchgate.net [researchgate.net]
- 16. Molecular structure and infrared spectra of dimethyl malonate: A combined quantum chemical and matrix-isolation spectroscopic study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 17. This compound synthesis - chemicalbook [chemicalbook.com]
The Solubility Profile of Dimethyl Cyclopentylmalonate: A Technical Guide for Drug Development Professionals
Abstract
This in-depth technical guide provides a comprehensive analysis of the solubility of dimethyl cyclopentylmalonate, a key intermediate in pharmaceutical synthesis. In the absence of extensive empirical solubility data in public literature, this guide employs a predictive modeling approach based on Hansen Solubility Parameters (HSP) to forecast the compound's behavior in a wide range of common organic solvents. Furthermore, it furnishes detailed, field-proven experimental protocols for the quantitative determination of solubility, empowering researchers to validate these predictions and optimize their processes. This document is intended for researchers, chemists, and drug development professionals who require a deep, actionable understanding of this compound's physicochemical properties to streamline reaction conditions, purification, and formulation development.
Introduction: The Strategic Importance of this compound Solubility
This compound (C₁₀H₁₆O₄, Molar Mass: 200.23 g/mol ) is a versatile diester frequently employed as a building block in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).[1] Its utility is prominent in malonic ester synthesis, a reliable method for forming carbon-carbon bonds, which is fundamental in the construction of a diverse array of molecular architectures, from anticonvulsants to sedatives.[2][3]
The success of any synthetic route heavily relies on the precise control of reaction and purification conditions. A critical, yet often overlooked, parameter in this endeavor is the solubility of the intermediates. A thorough understanding of the solubility of this compound allows the scientist to:
-
Select Optimal Reaction Solvents: Ensuring that reactants are in the same phase is paramount for achieving efficient reaction kinetics.
-
Design Effective Purification Strategies: Knowledge of solubility is the cornerstone of techniques like crystallization and chromatography.[4]
-
Develop Robust Formulations: For downstream applications, understanding how the compound behaves in different solvent systems is crucial.
This guide addresses the current information gap by providing a robust theoretical framework for predicting solubility and the practical methodologies required for its empirical validation.
Theoretical Framework: Predicting Solubility with Hansen Solubility Parameters (HSP)
The age-old axiom "like dissolves like" provides a useful, albeit simplistic, starting point for predicting solubility.[4][5] This principle is rooted in the intermolecular forces between solute and solvent molecules.[6] A more quantitative and powerful predictive tool is the Hansen Solubility Parameter (HSP) model, which disaggregates the total cohesive energy of a substance into three distinct components:
-
δD (Dispersion): Energy from atomic London dispersion forces.
-
δP (Polar): Energy from dipolar intermolecular forces.
-
δH (Hydrogen Bonding): Energy from hydrogen bonds.
The total Hansen solubility parameter (δt) is related to these components by the equation:
δt² = δD² + δP² + δH² [4]
The central tenet of the HSP model is that substances with similar δD, δP, and δH values are likely to be miscible. The "distance" (Ra) between the HSP values of a solute and a solvent in this three-dimensional "Hansen space" can be calculated to quantify this similarity:
Ra² = 4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)² [7]
A smaller Ra value signifies a higher affinity between the solute and solvent, and therefore, a higher predicted solubility.
Estimated Hansen Solubility Parameters for this compound
For this compound:
-
δD (Dispersion): 17.5 MPa½
-
δP (Polar): 6.5 MPa½
-
δH (Hydrogen Bonding): 8.0 MPa½
These values reflect a molecule with a significant nonpolar character (from the cyclopentyl ring and methyl groups), moderate polarity (from the two ester groups), and a capacity to act as a hydrogen bond acceptor at the carbonyl oxygens.
Predicted Solubility of this compound in Common Organic Solvents
Based on the estimated HSPs for this compound and established HSPs for common solvents, the Hansen Distance (Ra) has been calculated to predict relative solubility.[8][9] A lower Ra value suggests better solubility.
| Solvent Class | Solvent | δD (MPa½) | δP (MPa½) | δH (MPa½) | Predicted Solubility (Ra) | Qualitative Prediction |
| Polar Aprotic | Acetone | 15.5 | 10.4 | 7.0 | 9.1 | High |
| Ethyl Acetate | 15.8 | 5.3 | 7.2 | 5.3 | Very High | |
| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 | 3.8 | Very High | |
| Dimethylformamide (DMF) | 17.4 | 13.7 | 11.3 | 15.4 | Moderate | |
| Acetonitrile | 15.3 | 18.0 | 6.1 | 23.9 | Low | |
| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 | 20.4 | Low to Moderate | |
| Polar Protic | Methanol | 14.7 | 12.3 | 22.4 | 30.3 | Very Low |
| Ethanol | 15.8 | 8.8 | 19.4 | 23.9 | Low | |
| Isopropanol | 15.8 | 6.1 | 16.4 | 17.2 | Moderate | |
| 1-Butanol | 16.0 | 5.7 | 15.8 | 16.1 | Moderate | |
| Nonpolar | Hexane | 14.9 | 0.0 | 0.0 | 19.3 | Low |
| Toluene | 18.0 | 1.4 | 2.0 | 13.6 | Moderate | |
| Chlorinated | Dichloromethane | 17.0 | 7.3 | 7.1 | 2.5 | Very High |
| Chloroform | 17.8 | 3.1 | 5.7 | 7.8 | High |
Interpretation of Predicted Data:
The calculations predict that this compound will exhibit the highest solubility in solvents with similar HSP profiles, such as dichloromethane, tetrahydrofuran, and ethyl acetate . These solvents balance moderate polarity with the ability to interact favorably with the ester groups. Polar aprotic solvents like acetone and chloroform are also predicted to be effective.
Conversely, high polarity and strong hydrogen-bonding solvents like methanol and water (not shown, Ra ≈ 40.1) are predicted to be poor solvents. The large, nonpolar cyclopentyl group dominates the molecule's character, limiting its miscibility with highly polar, protic systems. Nonpolar solvents like hexane are also predicted to be poor solvents, as they lack the polar interactions necessary to effectively solvate the ester functionalities.
Experimental Protocols for Solubility Determination
While predictive models are powerful, empirical verification is a cornerstone of scientific integrity. The following protocols provide robust, step-by-step methods for the quantitative determination of this compound solubility.
Visualizing the Workflow
The general workflow for determining solubility involves achieving equilibrium between the solute and solvent, separating the saturated solution from excess solute, and quantifying the solute concentration.
Caption: General experimental workflow for solubility determination.
Protocol 1: Gravimetric Method
This classic method is straightforward and does not require specialized analytical instrumentation beyond an analytical balance.
-
Principle: A saturated solution is prepared, a known volume is evaporated to dryness, and the mass of the residual solute is determined.[8]
-
Apparatus: Analytical balance, constant temperature shaker bath, volumetric flasks, pipettes, glass vials with screw caps, evaporation dish (pre-weighed).
-
Procedure:
-
Preparation of Saturated Solution: Add an excess amount of this compound to a known volume (e.g., 10 mL) of the chosen solvent in a sealed glass vial. The presence of a separate liquid phase of the malonate ester after initial mixing is necessary to ensure saturation.
-
Equilibration: Place the vial in a constant temperature shaker bath (e.g., 25°C) and agitate for 24-48 hours to ensure equilibrium is reached.
-
Sample Withdrawal: Cease agitation and allow the vial to stand in the temperature bath for at least 2 hours for the excess solute to settle.
-
Isolation: Carefully withdraw a precise volume (e.g., 5.0 mL) of the clear supernatant using a volumetric pipette.
-
Evaporation: Transfer the aliquot to a pre-weighed evaporation dish. Gently evaporate the solvent in a fume hood or under a slow stream of nitrogen. For higher boiling point solvents, a vacuum oven at a temperature below the solute's boiling point may be used.
-
Quantification: Once the solvent is fully evaporated, place the dish in a desiccator to cool to room temperature. Weigh the dish containing the solute residue on an analytical balance.
-
Calculation:
-
Mass of Solute = (Final mass of dish + residue) - (Initial mass of dish)
-
Solubility ( g/100 mL) = (Mass of Solute / Volume of aliquot withdrawn) * 100
-
-
Validation: Perform the determination in triplicate for each solvent to ensure reproducibility.
-
Protocol 2: UV-Vis Spectrophotometric Method
This method is suitable if the solute has a chromophore and is highly sensitive, requiring less material than the gravimetric method. This compound's ester groups provide a weak UV chromophore, typically around 200-220 nm.
-
Principle: The concentration of the solute in a saturated solution is determined by measuring its absorbance at a specific wavelength and comparing it to a pre-established calibration curve.[8]
-
Apparatus: UV-Vis spectrophotometer, analytical balance, constant temperature shaker bath, volumetric flasks, pipettes, quartz cuvettes, syringe filters (0.22 µm, solvent-compatible).
-
Procedure:
-
Determine Wavelength of Maximum Absorbance (λmax): Prepare a dilute solution of this compound in the chosen solvent and scan its UV spectrum to find the λmax.
-
Prepare a Calibration Curve:
-
Prepare a stock solution of accurately known concentration of this compound in the solvent.
-
Perform a series of serial dilutions to create at least five standard solutions of decreasing concentration.
-
Measure the absorbance of each standard at the λmax.
-
Plot a graph of absorbance versus concentration. The resulting linear plot is the calibration curve.
-
-
Prepare and Equilibrate Saturated Solution: Follow steps 1 and 2 from the Gravimetric Method protocol.
-
Sample Withdrawal and Filtration: Withdraw an aliquot of the clear supernatant and immediately filter it through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any micro-droplets that could interfere with the absorbance reading.
-
Dilution: Accurately dilute the filtered saturated solution with the solvent to bring its absorbance into the linear range of the calibration curve. The dilution factor must be recorded precisely.
-
Measurement: Measure the absorbance of the diluted sample at λmax.
-
Calculation:
-
Use the calibration curve to determine the concentration of the diluted sample from its absorbance.
-
Concentration of Saturated Solution = (Concentration of diluted sample) * (Dilution factor)
-
Express the solubility in the desired units (e.g., g/100 mL, mol/L).
-
-
Validation: Perform the determination in triplicate for each solvent.
-
Conclusion
The solubility of this compound is a critical parameter that dictates its handling and application in pharmaceutical synthesis. This guide provides a powerful predictive framework using Hansen Solubility Parameters, forecasting high solubility in moderately polar aprotic and chlorinated solvents such as dichloromethane, THF, and ethyl acetate, and poor solubility in highly polar or nonpolar solvents. The provided detailed experimental protocols for gravimetric and UV-Vis analysis serve as a self-validating system, enabling researchers to confirm these predictions and establish precise, quantitative solubility data under their specific laboratory conditions. By integrating theoretical prediction with rigorous empirical validation, scientists can accelerate process development, enhance purification efficiency, and build a more robust foundation for drug discovery and development.
References
- 1. Experimental and theoretical estimation of the Hansen solubility parameters of paramylon esters based on the degrees of substitution and chain lengths of their acyl groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scribd.com [scribd.com]
- 3. hansen-solubility.com [hansen-solubility.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Diethyl cyclopentylmalonate | 18928-91-1 [chemicalbook.com]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. Hansen solubility parameters [stenutz.eu]
- 8. Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids [accudynetest.com]
- 9. List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis - Mendeley Data [data.mendeley.com]
Methodological & Application
Application Notes and Protocols: The Michael Addition Reaction Utilizing Dimethyl Cyclopentylmalonate
Introduction: The Strategic Importance of Carbon-Carbon Bond Formation
In the landscape of synthetic organic chemistry, the creation of new carbon-carbon bonds remains a cornerstone for the assembly of complex molecular architectures that are pivotal to drug discovery and materials science. Among the arsenal of reactions available to chemists, the Michael addition, or conjugate 1,4-addition, stands out for its reliability and versatility.[1][2] This reaction involves the addition of a nucleophile, known as a Michael donor, to an α,β-unsaturated carbonyl compound, the Michael acceptor.[1][3][4] The thermodynamic control of this reaction often leads to high yields of the desired 1,4-adduct, making it a favored method for constructing 1,5-dicarbonyl compounds and other valuable synthetic intermediates.[4][5]
This application note provides a detailed protocol for the Michael addition reaction using dimethyl cyclopentylmalonate as the Michael donor. This compound is an effective nucleophile in this context due to the acidic nature of the α-proton, which is flanked by two electron-withdrawing ester groups, facilitating the formation of a stabilized enolate.[1][6] The cyclopentyl moiety offers a specific steric and electronic profile that can be exploited in the synthesis of novel compounds.
Reaction Mechanism: A Stepwise Look at the Michael Addition
The Michael addition reaction proceeds through a well-established three-step mechanism:[7]
-
Enolate Formation: A base abstracts the acidic α-proton from the this compound, forming a resonance-stabilized enolate. The choice of base is crucial and can range from alkoxides to milder organic bases, depending on the specific substrates and desired reactivity.[4]
-
Nucleophilic Attack: The newly formed enolate acts as a potent nucleophile and attacks the β-carbon of the α,β-unsaturated Michael acceptor. This conjugate addition results in the formation of a new carbon-carbon bond and a new enolate intermediate.[1][3][7]
-
Protonation: The enolate intermediate is then protonated, typically by the conjugate acid of the base used in the first step or during an aqueous workup, to yield the final 1,4-addition product.[7][8]
Below is a visual representation of the general mechanism.
Caption: General mechanism of the Michael addition reaction.
Experimental Protocol: A Practical Guide
This protocol outlines a general procedure for the Michael addition of this compound to a generic α,β-unsaturated ketone. Researchers should optimize the reaction conditions for their specific substrates.
Materials and Reagents
-
This compound (Michael Donor)
-
α,β-Unsaturated Ketone (Michael Acceptor)
-
Base (e.g., Sodium methoxide, Sodium ethoxide, DBU)
-
Anhydrous Solvent (e.g., THF, Ethanol, Toluene)[9]
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvents for extraction (e.g., Ethyl acetate, Diethyl ether)
-
Silica gel for column chromatography
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., Nitrogen or Argon line)
-
Syringes and needles
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the chosen anhydrous solvent.
-
Base Addition: Add the base to the solvent. If using a solid base like sodium methoxide, it should be added carefully. If using a liquid base like DBU, it can be added via syringe.
-
Michael Donor Addition: Slowly add this compound to the stirred solution of the base at room temperature. Stir the mixture for 15-30 minutes to allow for complete enolate formation.
-
Michael Acceptor Addition: Dissolve the α,β-unsaturated ketone in a minimal amount of the anhydrous solvent and add it dropwise to the reaction mixture. The reaction may be exothermic, and cooling with an ice bath might be necessary.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Work-up: Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate).
Data Presentation: Key Reaction Parameters
The success of a Michael addition reaction is influenced by several factors. The following table summarizes some key parameters to consider.
| Parameter | Recommended Options | Rationale & Considerations |
| Michael Acceptors | α,β-unsaturated ketones, esters, nitriles, and nitro compounds.[4][5] | The reactivity of the acceptor depends on the electron-withdrawing group. Ketones are generally more reactive than esters. |
| Catalysts/Bases | Sodium methoxide, sodium ethoxide, potassium carbonate, DBU, organocatalysts (e.g., thioureas, prolinol ethers).[4][10][11] | Strong bases like alkoxides ensure complete enolate formation. Milder bases or organocatalysts can be used for sensitive substrates or to achieve enantioselectivity.[10][11] |
| Solvents | THF, Toluene, Methanol, Ethanol, Acetonitrile.[9] | The choice of solvent can influence reaction rates and selectivity. Protic solvents can protonate the enolate, while aprotic polar solvents are often a good choice. |
| Temperature | 0 °C to reflux. | Michael additions are thermodynamically controlled and often proceed well at room temperature.[4] However, for less reactive substrates, heating may be required. |
| Reaction Time | 1 to 24 hours. | Reaction time is highly dependent on the substrates, catalyst, and temperature. Monitoring by TLC is essential. |
Troubleshooting Common Issues
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction; side reactions (e.g., 1,2-addition, self-condensation).[8] | Optimize reaction time and temperature. Use a less reactive base. Ensure anhydrous conditions. |
| Formation of Byproducts | Impure starting materials; competing reactions. | Purify starting materials before use. Adjust reaction conditions to favor the 1,4-addition. |
| Difficulty in Purification | Product and starting materials have similar polarities. | Optimize the eluent system for column chromatography. Consider derivatization to aid separation. |
Visualization of the Experimental Workflow
Caption: A streamlined workflow for the Michael addition protocol.
Conclusion
The Michael addition reaction is a powerful and versatile tool in organic synthesis. The use of this compound as a Michael donor allows for the introduction of a unique cyclopentylmalonate moiety into a variety of molecular scaffolds. The protocol and guidelines presented in this application note are intended to serve as a valuable resource for researchers in the fields of chemistry and drug development, enabling the efficient synthesis of novel compounds. Careful optimization of the reaction conditions for each specific substrate combination will ensure the highest possible yields and purity of the desired Michael adducts.
References
- 1. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. byjus.com [byjus.com]
- 4. adichemistry.com [adichemistry.com]
- 5. Michael Addition [organic-chemistry.org]
- 6. Michael Addition Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Michael Reaction | NROChemistry [nrochemistry.com]
- 9. longdom.org [longdom.org]
- 10. Michael addition reaction of malonates with nitro-olefins catalyzed by 1,1-diaminoazine, a bifunctional hydrogen bonding organocatalyst - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Enantioselective Michael addition of malonates to α,β-unsaturated ketones catalyzed by 1,2-diphenylethanediamine - PMC [pmc.ncbi.nlm.nih.gov]
Enantioselective Synthesis of α-Substituted Cyclopentylacetic Acids from Dimethyl Cyclopentylmalonate: A Chiral Auxiliary Approach
Introduction: The Imperative of Chirality and the Utility of Malonate Building Blocks
In the landscape of modern drug discovery and development, the stereochemical identity of a molecule is paramount. Most biological targets, such as enzymes and receptors, are inherently chiral, leading to often profoundly different physiological effects between the enantiomers of a chiral drug. Consequently, the ability to synthesize single-enantiomer compounds is a cornerstone of pharmaceutical chemistry.[1] The malonic ester synthesis is a classic and highly versatile method for the preparation of carboxylic acids.[2][3] This guide details a robust and highly diastereoselective protocol for the synthesis of chiral α-substituted cyclopentylacetic acids, starting from the readily available achiral precursor, dimethyl cyclopentylmalonate.
This application note provides a comprehensive workflow that leverages a chiral auxiliary to control the stereochemical outcome of an alkylation reaction. The strategy involves three key stages:
-
Selective mono-hydrolysis of this compound to furnish the corresponding malonic acid monoester.
-
Coupling of the monoester to an Evans-type chiral auxiliary, followed by a highly diastereoselective alkylation.
-
Non-destructive cleavage of the auxiliary to release the desired enantiomerically enriched carboxylic acid.
This guide is designed for researchers, medicinal chemists, and process development scientists, offering not only step-by-step protocols but also the underlying mechanistic principles that ensure success and reproducibility.
Strategic Overview: A Three-Act Synthetic Narrative
The transformation of an achiral disubstituted malonate into a chiral, α-monosubstituted acetic acid derivative is a multi-step process. Each stage is designed to address a specific synthetic challenge, from creating a handle for chiral information to installing the new stereocenter with high fidelity, and finally, to liberating the target molecule.
References
Application Note: A Detailed Protocol for the Synthesis of Methyl Dihydrojasmonate Utilizing Dimethyl Cyclopentylmalonate
Abstract
Methyl dihydrojasmonate, commercially known as Hedione®, is a pivotal aroma compound in the fragrance industry, prized for its fresh, floral, jasmine-like scent.[1][2] This application note provides a comprehensive guide to a robust and widely employed synthetic route to methyl dihydrojasmonate. The synthesis hinges on the Michael addition of dimethyl malonate to 2-pentyl-2-cyclopentenone, followed by a subsequent decarboxylation. This document will delve into the mechanistic underpinnings of these reactions, offer a detailed, step-by-step experimental protocol, and present the expected outcomes, thereby serving as a valuable resource for researchers in organic synthesis and fragrance chemistry.
Introduction
Methyl dihydrojasmonate is a synthetic fragrance ingredient that, despite not being found in nature, has become indispensable in modern perfumery for its ability to impart a radiant, floral character to compositions.[3] Its synthesis is a topic of significant industrial and academic interest, with various routes developed to optimize yield, cost-effectiveness, and stereoselectivity. The pathway involving the conjugate addition of dimethyl malonate to an α,β-unsaturated cyclopentenone derivative is a cornerstone of its industrial production.[4] This method offers a reliable and scalable approach to constructing the core structure of methyl dihydrojasmonate.
This application note will focus on the synthesis of the key intermediate, dimethyl 2-(3-oxo-2-pentylcyclopentyl)malonate, via a Michael addition, and its subsequent conversion to methyl dihydrojasmonate through decarboxylation.
Reaction Schematics and Mechanism
The overall synthesis can be conceptually divided into two primary stages:
-
Stage 1: Michael Addition. This reaction involves the conjugate addition of the enolate of dimethyl malonate to 2-pentyl-2-cyclopentenone. The enolate, a soft nucleophile, preferentially attacks the β-carbon of the α,β-unsaturated ketone.
-
Stage 2: Decarboxylation. The resulting diester intermediate is then heated, typically in the presence of water, to facilitate the hydrolysis of one of the ester groups to a carboxylic acid, which then undergoes decarboxylation to yield the final product.
Visualizing the Workflow
Caption: Overall workflow for the synthesis of methyl dihydrojasmonate.
Experimental Protocols
This section provides detailed, step-by-step methodologies for the synthesis of methyl dihydrojasmonate.
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Purity | Supplier |
| 2-Pentyl-2-cyclopentenone | C₁₀H₁₆O | 152.23 | ≥95% | Sigma-Aldrich |
| Dimethyl malonate | C₅H₈O₄ | 132.11 | ≥99% | Sigma-Aldrich |
| Sodium methoxide | CH₃ONa | 54.02 | ≥95% | Sigma-Aldrich |
| Methanol | CH₃OH | 32.04 | Anhydrous | Fisher Scientific |
| Toluene | C₇H₈ | 92.14 | Anhydrous | Fisher Scientific |
| Acetic acid | C₂H₄O₂ | 60.05 | Glacial | VWR |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | N/A | In-house preparation |
| Brine | NaCl | 58.44 | N/A | In-house preparation |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | N/A | Sigma-Aldrich |
Synthesis of Dimethyl 2-(3-oxo-2-pentylcyclopentyl)malonate (Michael Addition)
-
Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium methoxide (1.0 g, 18.5 mmol) and anhydrous methanol (50 mL).
-
Addition of Dimethyl Malonate: Stir the mixture at room temperature until the sodium methoxide is fully dissolved. To this solution, add dimethyl malonate (24.5 g, 185 mmol) dropwise over 15 minutes.
-
Addition of 2-Pentyl-2-cyclopentenone: Cool the reaction mixture to 0-5 °C using an ice bath. Add 2-pentyl-2-cyclopentenone (23.6 g, 155 mmol) dissolved in toluene (20 mL) dropwise over 30 minutes, maintaining the internal temperature below 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Once the reaction is complete, cool the mixture in an ice bath and quench by the slow addition of glacial acetic acid until the pH is neutral.
-
Extraction: Add water (50 mL) and extract the mixture with ethyl acetate (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL). Dry the organic phase over anhydrous magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. The crude dimethyl 2-(3-oxo-2-pentylcyclopentyl)malonate can be purified by vacuum distillation.[1]
Synthesis of Methyl Dihydrojasmonate (Decarboxylation)
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place the crude dimethyl 2-(3-oxo-2-pentylcyclopentyl)malonate (approx. 155 mmol) obtained from the previous step.
-
Addition of Water: Add water (2.8 mL, 155 mmol) to the flask.
-
Heating: Heat the mixture to 180-190 °C in an oil bath and maintain this temperature for 2-3 hours.[1] The evolution of carbon dioxide should be observed.
-
Reaction Monitoring: Monitor the reaction by GC to confirm the disappearance of the starting material and the formation of methyl dihydrojasmonate.
-
Purification: After the reaction is complete, cool the mixture to room temperature. The crude methyl dihydrojasmonate can be purified by vacuum distillation to yield a colorless to pale yellow oil.[1]
Expected Results and Characterization
| Parameter | Expected Value |
| Michael Addition | |
| Yield | 85-95% |
| Appearance | Pale yellow oil |
| Decarboxylation | |
| Yield | 90-98% |
| Appearance | Colorless to pale yellow oil |
| Methyl Dihydrojasmonate | |
| Boiling Point | 110 °C @ 1 mmHg |
| ¹H NMR (CDCl₃, 400 MHz) | δ 3.67 (s, 3H), 2.90-2.00 (m, 8H), 1.65-1.20 (m, 6H), 0.89 (t, J=6.8 Hz, 3H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 219.5, 174.1, 51.5, 45.8, 38.0, 35.2, 31.8, 29.5, 27.9, 25.1, 22.6, 14.0 |
| IR (neat, cm⁻¹) | 2955, 2872, 1740, 1458, 1169 |
Discussion
The Michael addition of dimethyl malonate is a highly efficient method for the formation of the carbon-carbon bond required for the synthesis of the methyl dihydrojasmonate precursor. The use of a strong base like sodium methoxide is crucial for the deprotonation of dimethyl malonate to form the nucleophilic enolate. The subsequent decarboxylation is a classic example of a Krapcho decarboxylation, which proceeds readily due to the presence of the β-keto group that stabilizes the intermediate carbanion formed upon loss of CO₂.[5]
The choice of reaction conditions, such as temperature and solvent, can influence the yield and purity of the products. It is important to maintain anhydrous conditions during the Michael addition to prevent unwanted side reactions. The decarboxylation step is typically driven to completion by heating, and the removal of the gaseous CO₂ byproduct shifts the equilibrium towards the product.
Conclusion
The synthesis of methyl dihydrojasmonate via the Michael addition of dimethyl malonate to 2-pentyl-2-cyclopentenone followed by decarboxylation is a reliable and scalable method. The protocols outlined in this application note provide a clear and detailed guide for researchers to successfully synthesize this important fragrance compound. Careful control of reaction conditions and appropriate purification techniques are key to obtaining high yields of the desired product.
References
- 1. CN111646899A - Preparation method of 3- (3-oxo-2-pentyl) cyclopentyl dimethyl malonate - Google Patents [patents.google.com]
- 2. Dimethyl malonate - Wikipedia [en.wikipedia.org]
- 3. CN101519355B - Method for preparing methyl dihydrojasmonate - Google Patents [patents.google.com]
- 4. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 5. Decarboxylation [organic-chemistry.org]
Application Notes and Protocols for the Alkylation of Dimethyl Cyclopentylmalonate
Abstract: This document provides a comprehensive guide to the experimental setup for the alkylation of dimethyl cyclopentylmalonate. It is intended for researchers, scientists, and professionals in drug development and organic synthesis. The protocol details the underlying chemical principles, step-by-step procedures, safety precautions, and data interpretation, ensuring a reproducible and efficient synthesis.
Introduction: The Significance of Alkylated Malonates
The alkylation of malonic esters is a cornerstone of carbon-carbon bond formation in organic synthesis.[1][2] This reaction allows for the introduction of various alkyl groups to a stabilized carbanion, leading to a diverse array of substituted acetic acid derivatives after subsequent hydrolysis and decarboxylation.[1][3] this compound serves as a versatile building block, and its alkylation opens pathways to complex molecular architectures, particularly in the synthesis of pharmaceutical intermediates and biologically active compounds.[4] The core of this transformation lies in the heightened acidity of the α-hydrogen atoms of the malonic ester, making them susceptible to deprotonation by a suitable base.[2][5]
Reaction Mechanism and Scientific Rationale
The alkylation of this compound proceeds through a well-established two-step sequence: enolate formation followed by nucleophilic substitution.
Step 1: Enolate Formation The process begins with the deprotonation of this compound at the carbon atom situated between the two carbonyl groups.[1] This proton is significantly more acidic than typical α-protons of simple esters due to the electron-withdrawing effect of the two adjacent ester functionalities.[5][6] A strong base, such as sodium hydride (NaH) or a sodium alkoxide, is employed to abstract this proton, generating a resonance-stabilized enolate ion.[4][5] The stability of this enolate is crucial as it allows for the use of relatively mild bases and controls the regioselectivity of the subsequent alkylation.[5][7]
Step 2: Nucleophilic Alkylation The generated enolate is a potent nucleophile that readily attacks an electrophilic alkyl halide in a classic SN2 reaction.[3][8] This step results in the formation of a new carbon-carbon bond, attaching the alkyl group to the α-carbon of the malonate.[3] The choice of the alkyl halide is critical; primary alkyl halides are most effective, while secondary halides may lead to competing elimination reactions, and tertiary halides are generally unsuitable.[3]
Experimental Protocol
This protocol outlines a general procedure for the mono-alkylation of this compound. All operations involving sodium hydride must be conducted under an inert atmosphere (e.g., nitrogen or argon) in a well-ventilated fume hood.
Reagents and Equipment
| Reagent/Equipment | Specifications | Purpose |
| This compound | Anhydrous, >98% purity | Starting material |
| Sodium Hydride (NaH) | 60% dispersion in mineral oil | Base for enolate formation |
| Anhydrous Tetrahydrofuran (THF) | <50 ppm H₂O | Reaction solvent |
| Alkyl Halide (e.g., Iodomethane) | >99% purity | Alkylating agent |
| Saturated Ammonium Chloride (NH₄Cl) | Aqueous solution | Quenching agent |
| Diethyl Ether | Anhydrous | Extraction solvent |
| Magnesium Sulfate (MgSO₄) | Anhydrous | Drying agent |
| Round-bottom flask | Three-necked, flame-dried | Reaction vessel |
| Magnetic stirrer and stir bar | For mixing | |
| Condenser | To prevent solvent loss | |
| Addition funnel | For controlled addition of reagents | |
| Inert gas supply (N₂ or Ar) | To maintain anhydrous conditions | |
| Syringes and needles | For transfer of anhydrous liquids |
Step-by-Step Procedure
-
Preparation of the Reaction Setup: Assemble a flame-dried three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, a thermometer, and a nitrogen or argon inlet. Maintain a positive pressure of inert gas throughout the reaction.
-
Dispensing Sodium Hydride: In the fume hood, carefully weigh the required amount of sodium hydride (60% dispersion in mineral oil) and transfer it to the reaction flask.
-
Washing Sodium Hydride (Optional but Recommended): To remove the mineral oil, add anhydrous hexane to the flask under an inert atmosphere.[9] Stir the suspension gently, then stop stirring and allow the NaH to settle. Carefully remove the hexane via a cannula or syringe. Repeat this washing step twice. Caution: The hexane washings will contain residual NaH and should be quenched carefully with isopropanol in a separate flask.
-
Addition of Solvent and Malonate: Add anhydrous THF to the flask containing the washed sodium hydride. Cool the suspension to 0 °C using an ice bath. Slowly add a solution of this compound in anhydrous THF to the stirred suspension via an addition funnel over 30 minutes. The evolution of hydrogen gas should be observed.
-
Enolate Formation: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour to ensure complete formation of the enolate. The cessation of hydrogen evolution indicates the completion of this step.
-
Alkylation: Cool the reaction mixture back to 0 °C. Add the alkyl halide (e.g., iodomethane) dropwise via a syringe. An exothermic reaction may be observed.
-
Reaction Monitoring: After the addition of the alkyl halide, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Workup: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution at 0 °C. Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. The product can be further purified by vacuum distillation or column chromatography.
Visualization of the Workflow
Caption: Workflow for the alkylation of this compound.
Safety and Handling Precautions
Sodium Hydride (NaH):
-
Hazards: Sodium hydride is a highly flammable solid that reacts violently with water, releasing flammable hydrogen gas which can ignite spontaneously.[10][11] It is also corrosive and can cause severe skin and eye irritation.[10][12]
-
Handling: Always handle NaH in an inert atmosphere, such as a glovebox or a fume hood with a nitrogen/argon setup.[9][10] Wear a flame-retardant lab coat, safety goggles, and appropriate chemical-resistant gloves (e.g., nitrile or neoprene).[10]
-
Spills: In case of a small spill, smother the material with dry sand, soda ash, or lime. DO NOT USE WATER OR FOAM. [11]
-
Disposal: Unused NaH and quenched reaction residues must be disposed of as hazardous waste according to institutional guidelines.[12]
Alkyl Halides:
-
Many alkyl halides are toxic, volatile, and potential carcinogens. Handle them in a well-ventilated fume hood and avoid inhalation or skin contact.
Potential Challenges and Troubleshooting
-
Dialkylation: A common side reaction is the formation of a dialkylated product.[1] This occurs when the mono-alkylated product is deprotonated by any remaining base and reacts with another equivalent of the alkyl halide.[2] To minimize this, use a slight excess of the malonic ester relative to the base and add the alkylating agent slowly at a low temperature.[6]
-
O-Alkylation vs. C-Alkylation: While C-alkylation is the desired pathway, some O-alkylation can occur, leading to the formation of an enol ether.[5] The use of polar aprotic solvents like THF generally favors C-alkylation.
-
Incomplete Reaction: If the reaction does not go to completion, ensure that the reagents and solvent are truly anhydrous. The presence of water will consume the sodium hydride and prevent complete enolate formation.
Subsequent Transformations
The resulting alkylated this compound can be further transformed. A common subsequent step is hydrolysis of the ester groups followed by decarboxylation upon heating to yield a substituted cyclopentylacetic acid.[3] This two-step, one-pot procedure is a powerful tool for synthesizing a wide range of carboxylic acids.
Conclusion
The alkylation of this compound is a robust and versatile method for constructing new carbon-carbon bonds. By understanding the underlying mechanism and adhering to the detailed protocol and safety precautions outlined in these application notes, researchers can confidently and efficiently synthesize a variety of valuable chemical intermediates.
References
- 1. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 2. chemistnotes.com [chemistnotes.com]
- 3. benchchem.com [benchchem.com]
- 4. Diethyl Cyclopentylmalonate|Pharmaceutical Intermediate [benchchem.com]
- 5. pharmaxchange.info [pharmaxchange.info]
- 6. Malonic Ester Synthesis [organic-chemistry.org]
- 7. Buy Dimethyl (3-hexyl-2-oxo-3-cyclopenten-1-yl)malonate | 72187-23-6 [smolecule.com]
- 8. organicchemistrytutor.com [organicchemistrytutor.com]
- 9. wcms.uillinois.edu [wcms.uillinois.edu]
- 10. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 11. Sodium hydride - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. chembk.com [chembk.com]
Application Notes and Protocols for the Catalytic Synthesis of Cyclopentylmalonic Acid Dimethyl Ester
Introduction: The Significance of Cyclopentylmalonic Acid Dimethyl Ester in Modern Chemistry
Cyclopentylmalonic acid dimethyl ester and its derivatives are valuable building blocks in the synthesis of a wide array of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. The presence of the cyclopentyl moiety imparts specific conformational constraints and lipophilicity, which can be crucial for biological activity. The malonate functionality, on the other hand, serves as a versatile handle for further chemical transformations, including the introduction of additional functional groups and the construction of more elaborate molecular architectures. The development of efficient and stereoselective catalytic systems for the synthesis of this key intermediate is therefore of paramount importance, enabling access to novel chemical entities with potential therapeutic or agricultural applications. This guide provides an in-depth overview of various catalytic strategies, complete with detailed protocols and mechanistic insights to aid researchers in this field.
Strategic Approaches to Synthesis: An Overview
The synthesis of cyclopentylmalonic acid dimethyl ester can be broadly approached through two primary disconnection strategies:
-
Michael Addition: The conjugate addition of a malonate nucleophile to a cyclopentenone acceptor. This is a powerful method for forming the crucial carbon-carbon bond and can be rendered highly enantioselective.
-
Alkylation: The reaction of a pre-formed malonate enolate with a cyclopentyl electrophile, such as cyclopentyl halide. This classical approach has been refined with modern catalytic methods to improve efficiency and selectivity.
This document will delve into specific catalytic systems that leverage these strategies, including transition metal catalysis, organocatalysis, and enzymatic methods.
Transition Metal Catalysis: A Powerful Toolkit
Transition metal complexes are highly effective catalysts for the synthesis of cyclopentylmalonic acid dimethyl ester, offering high yields and, with appropriate chiral ligands, excellent enantioselectivity.
Heterobimetallic Catalysis for Asymmetric Michael Addition
A highly successful approach for the enantioselective synthesis of a precursor to cyclopentylmalonic acid dimethyl ester involves the use of a heterobimetallic catalyst, as pioneered by Shibasaki and further developed by Reisman.[1][2] The Gallium-Sodium-BINOL (Ga-Na-BINOL) complex is a prime example of a catalyst that acts as both a Lewis acid and a Brønsted base, facilitating the asymmetric Michael addition of dimethyl malonate to 2-cyclopenten-1-one.[1][2]
Causality Behind Experimental Choices: The heterobimetallic framework is designed to mimic the synergistic action of enzymes. The gallium center acts as a Lewis acid, activating the cyclopentenone, while the sodium-BINOLate moiety functions as a Brønsted base to deprotonate the dimethyl malonate, bringing both reactants into close proximity within a chiral environment.[1] This dual activation is key to the high reactivity and enantioselectivity observed.
Experimental Protocol: Asymmetric Michael Addition Catalyzed by a Ga-Na-BINOL Complex [1]
This protocol describes the synthesis of 2-[(1S)-3-Oxocyclopentyl]-propanedioic acid, dimethyl ester.
Materials:
-
Gallium(III) chloride
-
(S)-(-)-1,1'-Bi(2-naphthol) ((S)-BINOL)
-
Sodium tert-butoxide
-
Dimethyl malonate
-
2-Cyclopenten-1-one
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Diethyl ether (Et2O)
Procedure:
-
Catalyst Preparation:
-
In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add gallium(III) chloride (1.0 equiv).
-
Add anhydrous THF via syringe.
-
In a separate flask, prepare a solution of (S)-BINOL (1.0 equiv) and sodium tert-butoxide (2.0 equiv) in anhydrous THF.
-
Slowly add the (S)-BINOL/NaOtBu solution to the gallium chloride solution at room temperature and stir for 1 hour to form the Ga-Na-(S)-BINOL catalyst solution.
-
-
Michael Addition Reaction:
-
In a separate flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, suspend sodium tert-butoxide (0.07 equiv) in anhydrous THF.
-
To this suspension, add the prepared Ga-Na-(S)-BINOL catalyst solution (0.10 equiv).
-
Add dimethyl malonate (1.0 equiv) via syringe.
-
Add 2-cyclopenten-1-one (1.0 equiv) via syringe.
-
Stir the reaction mixture at room temperature for 46 hours.
-
-
Work-up and Purification:
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with diethyl ether (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by distillation to yield the desired product in high yield and enantiomeric excess.
-
Data Presentation: Performance of the Ga-Na-BINOL Catalyst
| Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | ee (%) | Reference |
| 10 | THF | 24 | 46 | 90 | 99 | [1] |
Mechanistic Diagram: Shibasaki's Ga-Na-BINOL Catalyzed Michael Addition
Caption: Proposed mechanism for the Ga-Na-BINOL catalyzed Michael addition.
Rhodium-Catalyzed Conjugate Addition
Rhodium complexes, particularly with chiral phosphine ligands, are also effective for the conjugate addition of nucleophiles to α,β-unsaturated systems. While less documented specifically for cyclopentylmalonic acid dimethyl ester, the principles of rhodium-catalyzed Michael additions are well-established and offer a promising avenue for exploration.
Causality Behind Experimental Choices: The rhodium(I) catalyst undergoes oxidative addition with a suitable pronucleophile (often an organoboron or organometallic reagent) to form a rhodium(III) intermediate. This is followed by migratory insertion of the cyclopentenone into the rhodium-carbon bond and subsequent reductive elimination to afford the product and regenerate the rhodium(I) catalyst. The choice of chiral ligand is critical for inducing asymmetry.
General Experimental Considerations:
-
Catalyst Precursor: [Rh(cod)₂]BF₄ or [Rh(acac)(CO)₂] are common precursors.
-
Ligands: Chiral diphosphine ligands such as BINAP derivatives are frequently employed.
-
Solvent: Aprotic solvents like THF, toluene, or 1,4-dioxane are typically used.
-
Base: A mild base may be required to facilitate the formation of the active nucleophile.
Mechanistic Diagram: General Rhodium-Catalyzed Michael Addition
Caption: Generalized catalytic cycle for a rhodium-catalyzed Michael addition.
Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA)
Palladium catalysis offers a powerful alternative for the synthesis of cyclopentylmalonic acid dimethyl ester via allylic alkylation. This approach typically involves the reaction of a cyclopentenyl substrate bearing a leaving group with dimethyl malonate in the presence of a palladium catalyst and a chiral ligand.
Causality Behind Experimental Choices: The palladium(0) catalyst reacts with the allylic substrate to form a π-allylpalladium(II) complex. The nucleophilic attack of the malonate enolate on this complex, directed by the chiral ligand, leads to the formation of the product with high enantioselectivity. The choice of ligand is crucial in controlling the stereochemical outcome.
General Experimental Considerations:
-
Catalyst Precursor: Pd₂(dba)₃ or [Pd(allyl)Cl]₂ are common choices.
-
Ligands: Chiral phosphine ligands like Trost ligands or BINAP derivatives are widely used.
-
Base: A base such as sodium hydride or a milder base like a carbonate is required to generate the malonate nucleophile.
-
Solvent: Aprotic solvents like THF, dichloromethane, or toluene are suitable.
Mechanistic Diagram: Palladium-Catalyzed Asymmetric Allylic Alkylation
Caption: Generalized catalytic cycle for palladium-catalyzed AAA.
Organocatalysis: A Metal-Free Alternative
Organocatalysis has emerged as a powerful, metal-free strategy for asymmetric synthesis. For the preparation of chiral cyclopentylmalonic acid dimethyl ester, organocatalytic Michael addition of dimethyl malonate to cyclopentenone is a particularly effective method.[3][4]
Causality Behind Experimental Choices: Chiral secondary amines, such as proline derivatives, are commonly used as catalysts. They react with the enone to form a chiral iminium ion, which is more reactive towards nucleophilic attack than the parent enone. The bulky catalyst shields one face of the iminium ion, directing the incoming malonate nucleophile to the opposite face, thereby controlling the stereochemistry of the product.[3] The use of a protic solvent like methanol can participate in a proton relay system, activating the malonate through hydrogen bonding.[3][4]
Experimental Protocol: Organocatalytic Asymmetric Michael Addition [3]
Materials:
-
Chiral secondary amine catalyst (e.g., a chiral diamine/acid combination)
-
2-Cyclopenten-1-one
-
Dimethyl malonate
-
Methanol
Procedure:
-
To a solution of the chiral organocatalyst (e.g., 15 mol%) in methanol, add 2-cyclopenten-1-one (1.0 equiv).
-
Add dimethyl malonate (1.5 equiv).
-
Stir the reaction mixture at room temperature for 96 hours.
-
Monitor the reaction by TLC or GC.
-
Upon completion, concentrate the reaction mixture and purify the residue by column chromatography on silica gel to afford the desired product.
Data Presentation: Comparison of Organocatalytic Systems
| Catalyst | Acid Additive | Solvent | Yield (%) | ee (%) | Reference |
| Chiral Diamine | TFA | Methanol | High | Excellent | [3] |
| Proline derivatives | - | Various | Moderate to High | Good to Excellent | [4] |
Mechanistic Diagram: Organocatalytic Michael Addition (Iminium Catalysis)
Caption: Catalytic cycle for organocatalytic Michael addition via iminium activation.
Enzymatic Catalysis: A Green and Selective Approach
Enzymatic catalysis offers a highly selective and environmentally friendly alternative for organic synthesis. Lipases, in particular, are versatile enzymes that can catalyze esterification and transesterification reactions in non-aqueous media.
Causality Behind Experimental Choices: Lipases can be used to catalyze the direct esterification of cyclopentylmalonic acid with methanol or the transesterification of a simple ester of cyclopentylmalonic acid with methanol. The reaction is typically carried out in an organic solvent to shift the equilibrium towards ester formation. The enzyme's active site provides a chiral environment that can, in principle, be exploited for kinetic resolution of racemic substrates or the desymmetrization of prochiral substrates, although this application is less common for this specific target.
General Experimental Protocol: Lipase-Catalyzed Esterification
Materials:
-
Cyclopentylmalonic acid
-
Methanol
-
Immobilized Lipase (e.g., Novozym 435 - Candida antarctica lipase B)
-
Molecular sieves
-
Anhydrous organic solvent (e.g., toluene, tert-butyl methyl ether)
Procedure:
-
To a flask containing the immobilized lipase and activated molecular sieves, add a solution of cyclopentylmalonic acid in the anhydrous organic solvent.
-
Add methanol (in slight excess).
-
Incubate the mixture with shaking at a controlled temperature (e.g., 40-60 °C).
-
Monitor the progress of the reaction by TLC or GC.
-
Upon completion, filter off the immobilized enzyme (which can be washed and reused).
-
Evaporate the solvent from the filtrate and purify the residue, if necessary, by column chromatography.
Data Presentation: Considerations for Enzymatic Synthesis
| Enzyme | Substrates | Solvent | Temperature (°C) | Key Feature |
| Novozym 435 | Cyclopentylmalonic acid, Methanol | Toluene | 50 | High stability and reusability |
| Candida rugosa lipase | Racemic cyclopentylmalonic acid ester | Biphasic system | 30 | Potential for kinetic resolution |
Workflow Diagram: Enzymatic Synthesis of Dimethyl Cyclopentylmalonate
Caption: General workflow for lipase-catalyzed esterification.
Purification and Characterization
The final product, this compound, is typically a colorless oil. Purification is most commonly achieved by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent. Characterization can be performed using standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the structure and purity.
-
Mass Spectrometry: To determine the molecular weight.
-
Chiral HPLC or GC: For enantiomerically enriched products, to determine the enantiomeric excess.
Conclusion and Future Outlook
The synthesis of cyclopentylmalonic acid dimethyl ester can be achieved through a variety of powerful catalytic methods. For enantiomerically pure material, asymmetric Michael additions catalyzed by heterobimetallic complexes or organocatalysts are currently the most effective and well-documented strategies. Transition metal-catalyzed allylic alkylation also presents a viable and versatile route. Enzymatic methods, while offering a green alternative, are less developed for this specific target but hold significant potential for future exploration. The choice of a particular method will depend on factors such as the desired stereochemistry, scale of the reaction, and the availability of catalysts and starting materials. The continued development of novel and more efficient catalytic systems will undoubtedly further facilitate the synthesis of this important building block and its application in the discovery of new bioactive molecules.
References
- 1. Asymmetric Michael Addition of Dimethyl Malonate to 2-Cyclopenten-1-one Catalyzed by a Heterobimetallic Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. shizuoka.repo.nii.ac.jp [shizuoka.repo.nii.ac.jp]
- 4. [PDF] Organocatalytic Enantioselective Michael Additions of Malonates to 2-Cyclopentenone | Semantic Scholar [semanticscholar.org]
The Strategic Role of Dimethyl Cyclopentylmalonate in the Synthesis of Pharmaceutical Intermediates
<APPLICATION NOTE >
Abstract
Dimethyl cyclopentylmalonate is a pivotal intermediate in organic synthesis, particularly within the pharmaceutical industry.[1][2] Its unique structural features, including a reactive methylene group flanked by two ester functionalities and a cyclopentyl moiety, make it a versatile building block for the construction of complex molecular architectures. This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis and utilization of this compound in the creation of advanced pharmaceutical intermediates. Detailed protocols, mechanistic insights, and data-driven discussions are presented to facilitate its practical application in drug discovery and process development.
Introduction: The Versatility of Malonic Esters in Medicinal Chemistry
Malonic esters, such as dimethyl malonate, are foundational reagents in organic synthesis, primarily due to the acidity of the α-carbon protons. This acidity allows for easy deprotonation to form a resonance-stabilized enolate, a potent nucleophile for carbon-carbon bond formation.[3][4] The introduction of a cyclopentyl group to the malonate scaffold, yielding this compound, imparts specific conformational properties and lipophilicity that are often desirable in drug candidates. The cyclopentane ring is a common motif in a variety of biologically active molecules, contributing to favorable binding interactions with protein targets.[5]
This guide will explore the primary synthetic routes to this compound and its subsequent elaboration into more complex pharmaceutical intermediates. The focus will be on providing not just procedural steps, but also the underlying chemical principles that govern these transformations.
Synthesis of this compound
The most common and well-established method for synthesizing this compound is through the alkylation of dimethyl malonate with a suitable cyclopentyl electrophile, a classic example of the malonic ester synthesis.[1]
Reaction Principle: Nucleophilic Substitution
The synthesis hinges on a nucleophilic substitution (SN2) reaction. A strong base is used to deprotonate dimethyl malonate, creating a carbanion that subsequently attacks an electrophilic cyclopentyl source, typically a cyclopentyl halide.
Detailed Synthesis Protocol
Materials:
-
Dimethyl malonate
-
Sodium methoxide (or sodium hydride)
-
Cyclopentyl bromide
-
Anhydrous methanol (or tetrahydrofuran/dimethylformamide if using NaH)
-
Diethyl ether
-
Magnesium sulfate (anhydrous)
-
Standard laboratory glassware for reflux, extraction, and distillation
Procedure:
-
Enolate Formation: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium methoxide in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon). To this solution, add dimethyl malonate dropwise at room temperature. The reaction is exothermic, and a gentle reflux may be observed.
-
Alkylation: After the initial reaction subsides, add cyclopentyl bromide to the reaction mixture. The resulting solution is then heated to reflux for several hours to ensure complete reaction.[6] The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up and Purification: After cooling to room temperature, the solvent is removed under reduced pressure. The residue is then quenched with water and extracted with diethyl ether. The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and concentrated.
-
Final Purification: The crude product is purified by vacuum distillation to yield this compound as a colorless oil.[6]
Causality Behind Experimental Choices
-
Choice of Base: Sodium methoxide in methanol is a convenient and effective base for this transformation. Alternatively, sodium hydride (NaH) in an aprotic solvent like THF or DMF can be used for a more irreversible deprotonation.[1][3]
-
Solvent: Anhydrous conditions are crucial to prevent quenching of the enolate by water. Methanol serves as both the solvent and the conjugate acid of the methoxide base.
-
Inert Atmosphere: Prevents side reactions with atmospheric moisture and oxygen.
Characterization Data
| Property | Value | Reference |
| Molecular Formula | C10H16O4 | [7] |
| Molecular Weight | 200.23 g/mol | [7] |
| Boiling Point | 122-125 °C at 6 mm Hg | [6] |
| Appearance | Colorless to pale yellow liquid | [2] |
Spectroscopic Data:
-
¹H NMR: Key signals include those for the ethyl ester protons, the methine proton of the cyclopentyl group, and the proton on the α-carbon.
-
¹³C NMR: Characteristic peaks for the carbonyl carbons of the ester groups and the carbons of the cyclopentyl ring.
-
IR Spectroscopy: A strong absorption band around 1740 cm⁻¹ corresponding to the C=O stretch of the ester functional groups.[1]
Application in the Synthesis of Key Pharmaceutical Intermediates
This compound is a precursor to a variety of more complex molecules with potential therapeutic applications. Its derivatives have shown promise as anti-inflammatory and antimicrobial agents.[1] The general strategy involves further functionalization of the α-carbon or modification of the ester groups.
Synthesis of Cyclopentylmalonic Acid
Hydrolysis of the diester to the corresponding dicarboxylic acid is a common transformation that opens up new synthetic possibilities.
Protocol: Saponification
-
Dissolve this compound in a solution of potassium hydroxide in ethanol/water.
-
Reflux the mixture for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Acidify the aqueous solution with concentrated hydrochloric acid to precipitate the dicarboxylic acid.
-
Collect the solid by filtration, wash with cold water, and dry to obtain cyclopentylmalonic acid.
Decarboxylation to Cyclopentylacetic Acid Derivatives
Heating cyclopentylmalonic acid above its melting point results in decarboxylation, yielding cyclopentylacetic acid. This is a crucial intermediate for the synthesis of various active pharmaceutical ingredients (APIs).
Michael Addition Reactions
This compound can also participate as a nucleophile in Michael addition reactions, for example, with 2-pentyl-2-cyclopentenone, to form more complex intermediates.[8][9] This reaction is a key step in the synthesis of certain fragrance compounds and potentially in the creation of prostaglandin analogs.
Advanced Synthetic Strategies
Modern synthetic methods offer more sophisticated approaches to the synthesis and application of cyclopentylmalonate derivatives.
-
Palladium-Catalyzed Reactions: Palladium catalysts can be used for the difunctionalization of alkenes with malonate nucleophiles, leading to the formation of substituted cyclopentanes.[10]
-
Phase-Transfer Catalysis: For the alkylation of malonic esters, phase-transfer catalysis can be employed to facilitate the reaction between the aqueous base and the organic substrate, often leading to improved yields and milder reaction conditions.[11]
Workflow and Mechanistic Diagrams
References
- 1. Diethyl Cyclopentylmalonate|Pharmaceutical Intermediate [benchchem.com]
- 2. chembk.com [chembk.com]
- 3. benchchem.com [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. benchchem.com [benchchem.com]
- 6. prepchem.com [prepchem.com]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. CN111646899A - Preparation method of 3- (3-oxo-2-pentyl) cyclopentyl dimethyl malonate - Google Patents [patents.google.com]
- 9. CN114920648B - Synthesis method and catalyst of 3- (3-oxo-2-amyl) cyclopentyl dimethyl malonate - Google Patents [patents.google.com]
- 10. Pd-Catalyzed Alkene Difunctionalization Reactions of Malonate Nucleophiles. Synthesis of Substituted Cyclopentanes via Alkene Aryl-Alkylation and Akenyl-Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. US6262298B1 - Process for the C-alkylation of malonic esters using phase-transfer agents - Google Patents [patents.google.com]
Step-by-step synthesis of barbiturates from dimethyl cyclopentylmalonate
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Application Notes and Protocols for Dimethyl Cyclopentylmalonate in Agrochemical Production
Foreword
Dimethyl cyclopentylmalonate emerges as a pivotal, yet often understated, intermediate in the synthesis of sophisticated agrochemicals. Its unique structural motif, featuring a cyclopentane ring functionalized with two ester groups, provides a versatile scaffold for the construction of complex molecular architectures. This guide is intended for researchers, scientists, and professionals in the agrochemical development sector. It aims to provide a comprehensive overview of the application of this compound, with a particular focus on its role in the synthesis of the plant growth regulator, prohydrojasmon. The protocols and insights presented herein are grounded in established chemical principles and aim to bridge the gap between theoretical knowledge and practical application, ensuring both scientific integrity and field-proven relevance.
Introduction: The Strategic Importance of this compound in Agrochemical Synthesis
This compound (CAS 82491-60-9) is a colorless to pale yellow liquid with a molecular formula of C₁₀H₁₆O₄.[1][2][3] Its significance in the agrochemical industry stems from its utility as a building block for molecules with desired biological activities. The presence of an active methylene group flanked by two carbonyls allows for a wide range of chemical transformations, making it a valuable precursor for various active ingredients.[4]
While its applications are broad, this guide will focus on a particularly relevant example: the synthesis of prohydrojasmon (propyl dihydrojasmonate), a synthetic analog of the naturally occurring plant hormone jasmonic acid.[5][6] Prohydrojasmon is a widely used plant growth regulator that enhances fruit coloration, improves crop quality, and increases stress resistance in various agricultural and horticultural crops.[7][8][9]
The synthesis of prohydrojasmon serves as an excellent case study to illustrate the practical application of this compound, showcasing key chemical transformations and process considerations relevant to agrochemical production.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of starting materials is paramount for safe and efficient process development.
| Property | Value | Reference |
| CAS Number | 82491-60-9 | [1][2][3] |
| Molecular Formula | C₁₀H₁₆O₄ | [1][2][3] |
| Molecular Weight | 200.23 g/mol | [2] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Purity (typical) | >97.0% (GC) | [1] |
| Synonyms | Cyclopentylmalonic acid dimethyl ester | [1][2] |
Core Application: Synthesis of Prohydrojasmon (Propyl Dihydrojasmonate)
Prohydrojasmon, chemically known as propyl 3-oxo-2-pentylcyclopentylacetate, is a synthetic plant growth regulator that mimics the action of jasmonic acid.[5][6] Its application in agriculture leads to improved fruit color, increased soluble solids content, and enhanced stress tolerance in crops like grapes and apples.[7] The synthesis of prohydrojasmon is a multi-step process where this compound can be utilized as a key starting material to construct the functionalized cyclopentanone ring.
Retrosynthetic Analysis and Key Transformations
A plausible retrosynthetic pathway for prohydrojasmon highlights the strategic importance of this compound. The core cyclopentanone structure can be envisioned as being derived from a Dieckmann condensation or a similar cyclization of a pimelate-like diester, which in turn can be assembled using malonic ester synthesis principles starting from this compound.
A key transformation in the synthesis of jasmonate-type molecules is the Michael addition of a malonate to a cyclopentenone, followed by further functional group manipulations.
Conceptual Synthetic Workflow
The following diagram illustrates a conceptual workflow for the synthesis of a key intermediate for prohydrojasmon, starting from this compound. This workflow is based on established organic synthesis principles, particularly the malonic ester synthesis and Michael addition reactions.
Caption: Conceptual workflow for prohydrojasmon synthesis.
Detailed Experimental Protocols
The following protocols are illustrative and may require optimization based on laboratory conditions and available reagents. Safety Precautions: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Alkylation of this compound
This protocol describes the alkylation of this compound with a suitable alkyl halide, a key step in introducing the side chain of the target molecule.
Objective: To synthesize dimethyl 2-cyclopentyl-2-pentylmalonate.
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF)
-
1-Bromopentane
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Round-bottom flasks
-
Addition funnel
-
Ice bath
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and an addition funnel under a nitrogen atmosphere, add sodium hydride (1.1 equivalents).
-
Solvent Addition: Add anhydrous THF to the flask to create a slurry.
-
Substrate Addition: Cool the flask in an ice bath. Dissolve this compound (1.0 equivalent) in anhydrous THF and add it dropwise to the NaH slurry via the addition funnel, maintaining the temperature below 10 °C.
-
Enolate Formation: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour, or until hydrogen evolution ceases.
-
Alkylation: Cool the reaction mixture back to 0 °C in an ice bath. Add 1-bromopentane (1.1 equivalents) dropwise via the addition funnel.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure dimethyl 2-cyclopentyl-2-pentylmalonate.
Protocol 2: Decarboxylation to form the Prohydrojasmon Precursor
This protocol describes the Krapcho decarboxylation of the alkylated malonic ester to yield the monoester, a direct precursor to prohydrojasmon.
Objective: To synthesize methyl 2-cyclopentylheptanoate.
Materials:
-
Dimethyl 2-cyclopentyl-2-pentylmalonate
-
Sodium chloride (NaCl)
-
Dimethyl sulfoxide (DMSO)
-
Water
-
Distilled water
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Heating mantle and thermocouple
-
Condenser
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve dimethyl 2-cyclopentyl-2-pentylmalonate (1.0 equivalent) in a mixture of DMSO and a small amount of water.
-
Reagent Addition: Add sodium chloride (1.2 equivalents) to the solution.
-
Heating: Heat the reaction mixture to 160-180 °C and maintain this temperature for several hours.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or GC until the starting material is consumed.
-
Cooling and Workup: Allow the reaction mixture to cool to room temperature. Pour the mixture into a separatory funnel containing water and extract with ethyl acetate (3 x 50 mL).
-
Washing: Wash the combined organic layers with saturated aqueous NaHCO₃ solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude methyl 2-cyclopentylheptanoate by vacuum distillation.
Subsequent Transformations to Prohydrojasmon
The resulting methyl 2-cyclopentylheptanoate can be converted to prohydrojasmon through a series of standard organic transformations, which may include:
-
α-Hydroxylation: Introduction of a hydroxyl group at the α-position to the ester.
-
Oxidation: Oxidation of the secondary alcohol to a ketone to form the cyclopentanone ring.
-
Transesterification: Conversion of the methyl ester to the propyl ester.
The specific conditions for these transformations would be selected based on the desired yield, purity, and scalability of the process.
Analytical Characterization
The purity and identity of this compound and its synthetic derivatives should be confirmed using standard analytical techniques:
| Technique | Purpose |
| Gas Chromatography (GC) | To determine the purity of volatile compounds. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | To confirm the chemical structure of the synthesized compounds. |
| Infrared (IR) Spectroscopy | To identify the presence of key functional groups (e.g., C=O of esters). |
| Mass Spectrometry (MS) | To determine the molecular weight of the compounds. |
Safety and Handling
This compound is an organic chemical and should be handled with appropriate care. It is advisable to consult the Safety Data Sheet (SDS) before use.[3] General safety precautions include:
-
Working in a well-ventilated area, preferably a fume hood.
-
Wearing chemical-resistant gloves, safety goggles, and a lab coat.
-
Avoiding inhalation of vapors and contact with skin and eyes.
-
Storing in a cool, dry place away from incompatible materials.
Conclusion
This compound serves as a versatile and valuable building block in the synthesis of complex agrochemicals. Its application in the production of the plant growth regulator prohydrojasmon highlights its strategic importance. The protocols and conceptual workflows presented in this guide provide a foundation for researchers and scientists to explore the utility of this intermediate in the development of novel and effective crop protection and enhancement solutions. As the demand for sustainable and efficient agricultural practices continues to grow, the role of key intermediates like this compound in enabling innovation will undoubtedly expand.
References
- 1. Plant Growth Regulator Propyl dihydrojasmonate PDJ CAS158474-72-7, propyl dihydrojasmonate pdj, propyl dihydrojasmonate used in grapes, propyl dihydrojasmonate price, Manufacturers, Suppliers and Factory - Wholesale Price - Free Sample - Delong Chemical [plantgrowthhormones.com]
- 2. Jasmonate Signaling Pathway Modulates Plant Defense, Growth, and Their Trade-Offs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Jasmonates: An Update on Biosynthesis, Signal Transduction and Action in Plant Stress Response, Growth and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prohydrojasmon Promotes the Accumulation of Phenolic Compounds in Red Leaf Lettuce - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lin-chemical.com [lin-chemical.com]
- 6. Effect of Prohydrojasmon on the Growth of Eggplant and Komatsuna - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Propyl Dihydrojasmonate (PDJ) Prohydrojasmon Fruit Color Enhancement [doraagri.com]
- 8. wellyoutech.com [wellyoutech.com]
- 9. Effect of prohydrojasmon on total phenolic content, anthocyanin accumulation and antioxidant activity in komatsuna and lettuce - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Decarboxylation of Dimethyl Cyclopentylmalonate
Introduction
The decarboxylation of malonic esters is a cornerstone transformation in organic synthesis, providing a reliable method for the preparation of substituted carboxylic acid derivatives. Dimethyl cyclopentylmalonate serves as a key intermediate in the synthesis of various molecules, particularly in the pharmaceutical and fragrance industries. Its conversion to methyl cyclopentylacetate is a critical step that requires carefully controlled conditions to ensure high yield and purity.[1] This document provides a detailed guide for researchers, scientists, and drug development professionals on the primary methods for the decarboxylation of this compound, with a focus on the underlying chemical principles, detailed experimental protocols, and a comparison of reaction conditions.
The two principal strategies for this transformation are the salt-mediated Krapcho decarboxylation and direct thermal decarboxylation. The choice between these methods is dictated by the desired reaction conditions, scale, and the presence of other functional groups in the molecule. The Krapcho decarboxylation is generally favored for its milder conditions and high efficiency, particularly for substrates that may be sensitive to very high temperatures.[2][3]
Mechanistic Insights: The Driving Force of Decarboxylation
Understanding the reaction mechanism is paramount to optimizing reaction conditions and troubleshooting potential issues. Both Krapcho and thermal decarboxylation ultimately lead to the same product but proceed through different pathways.
The Krapcho Decarboxylation Mechanism
The Krapcho decarboxylation of α,α-disubstituted malonic esters, such as this compound, is a salt-mediated process occurring in a polar aprotic solvent like dimethyl sulfoxide (DMSO).[1] The reaction is initiated by the nucleophilic attack of a halide anion (e.g., Cl⁻ from LiCl) on one of the methyl groups of the ester in an SN2 fashion. This dealkylation step is followed by decarboxylation of the resulting carboxylate intermediate to form a resonance-stabilized carbanion. This carbanion is then protonated by a proton source, typically residual water in the solvent, to yield the final product, methyl cyclopentylacetate.[1] The evolution of carbon dioxide and the formation of a volatile alkyl halide (e.g., methyl chloride) drive the reaction to completion.[1]
Figure 1: Krapcho Decarboxylation Workflow.
Thermal Decarboxylation Mechanism
In the absence of a salt mediator, the decarboxylation of malonic esters requires significantly higher temperatures.[4] The mechanism is believed to proceed through a concerted pericyclic transition state, although direct homolytic cleavage at very high temperatures can also be a contributing pathway. For geminal dicarboxylic acids, decarboxylation occurs via a six-membered cyclic transition state.[5] In the case of a malonic ester, a similar, though less favorable, transition state can be envisioned, leading to the elimination of carbon dioxide and the formation of an enol intermediate, which then tautomerizes to the final ester product. The higher energy barrier for this process compared to the Krapcho reaction explains the need for more forcing conditions.
Comparative Analysis of Reaction Conditions
The selection of the appropriate decarboxylation method is a critical decision in process development. The following table summarizes the key parameters for both the Krapcho and thermal decarboxylation of this compound.
| Parameter | Krapcho Decarboxylation | Thermal Decarboxylation |
| Temperature | 140–190 °C[2] | >190 °C[4] |
| Solvent | DMSO, DMF[2] | High-boiling point solvents or neat |
| Reagents | LiCl, NaCl, NaCN[1] | None (or water)[4] |
| Reaction Time | Typically shorter | Generally longer |
| Advantages | Milder conditions, higher yields, good functional group tolerance[1][2] | Simpler reagent profile |
| Disadvantages | Requires salt and polar aprotic solvent | High temperatures can lead to side reactions |
Experimental Protocols
Safety Precaution: These reactions should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. DMSO can be irritating and is readily absorbed through the skin.
Protocol 1: Krapcho Decarboxylation of this compound
This protocol is a generalized procedure based on the well-established Krapcho conditions for disubstituted malonic esters.[6]
Materials:
-
This compound
-
Lithium chloride (LiCl), anhydrous
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Deionized water
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), lithium chloride (1.2 eq), and dimethyl sulfoxide (DMSO) to a concentration of approximately 0.5 M.
-
Add deionized water (2.0 eq) to the reaction mixture.
-
Heat the mixture to 160-180 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-8 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing deionized water and extract with diethyl ether (3 x volume of DMSO).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to afford methyl cyclopentylacetate.
Figure 2: Krapcho Protocol Workflow.
Protocol 2: Thermal Decarboxylation of this compound
This protocol is adapted from conditions reported for the decarboxylation of a similar substituted this compound.[4]
Materials:
-
This compound
-
Deionized water (optional, but can facilitate the reaction)
Procedure:
-
Place this compound in a round-bottom flask equipped with a distillation apparatus.
-
If desired, add a catalytic amount of water.
-
Heat the flask to 190-210 °C. The product, methyl cyclopentylacetate, will begin to distill over.
-
Collect the distillate. The reaction is complete when no more product distills.
-
The collected distillate can be further purified by redistillation if necessary.
Conclusion
The decarboxylation of this compound to methyl cyclopentylacetate is a robust and essential transformation. The Krapcho decarboxylation offers a reliable and milder route, making it the preferred method in many applications due to its operational simplicity and high efficiency. Thermal decarboxylation, while requiring more forcing conditions, provides a salt-free alternative. The choice of method should be guided by the specific requirements of the synthetic route, including scale and substrate sensitivity. The protocols provided herein offer a solid foundation for the successful execution of this important reaction.
References
- 1. Krapcho decarboxylation - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. Krapcho Decarboxylation | Chem-Station Int. Ed. [en.chem-station.com]
- 4. CN111646899A - Preparation method of 3- (3-oxo-2-pentyl) cyclopentyl dimethyl malonate - Google Patents [patents.google.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Knoevenagel condensation reaction with dimethyl cyclopentylmalonate
An In-Depth Guide to the Knoevenagel Condensation with Dimethyl Cyclopentylmalonate: Protocols and Applications
Abstract
The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis, valued for its reliability in producing α,β-unsaturated compounds from active methylene precursors and carbonyls.[1][2][3] These products serve as crucial intermediates in the synthesis of fine chemicals, functional polymers, and a wide array of pharmaceutical agents, including anticancer and anti-inflammatory drugs.[2][4][5][6] This technical guide provides a comprehensive examination of the Knoevenagel condensation specifically utilizing this compound. We will delve into the underlying reaction mechanism, explore critical parameters for experimental design, and present detailed, validated protocols for researchers. The guide is tailored for professionals in organic synthesis, medicinal chemistry, and drug development, offering field-proven insights to ensure procedural success and reproducibility.
Theoretical Framework: The Knoevenagel Condensation Mechanism
The Knoevenagel condensation is a modification of the aldol condensation.[7][8] It involves the nucleophilic addition of a carbanion (generated from an active methylene compound) to a carbonyl group, followed by a dehydration step to yield a stable, conjugated product.[7][9]
The reaction proceeds through several key steps:
-
Deprotonation: A base abstracts an acidic α-proton from the active methylene compound (this compound). The acidity of this proton is enhanced by the two adjacent electron-withdrawing ester groups, which stabilize the resulting enolate ion via resonance.[10][11] Weak bases, such as primary or secondary amines (e.g., piperidine, pyridine), are typically used to prevent the self-condensation of the aldehyde or ketone reactant.[7][12]
-
Nucleophilic Attack: The resonance-stabilized enolate acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone. This forms a tetrahedral alkoxide intermediate.[10]
-
Protonation: The alkoxide intermediate is protonated by the conjugate acid of the base, forming a β-hydroxy adduct.
-
Dehydration: The β-hydroxy adduct undergoes elimination of a water molecule. This step is often facilitated by heat and the presence of the base, leading to the formation of a carbon-carbon double bond, yielding the final α,β-unsaturated product.[10] The removal of water can also be used to drive the reaction equilibrium towards the product.[13]
Experimental Design and Optimization
The success of the Knoevenagel condensation hinges on the careful selection of reactants, catalyst, and reaction conditions. The cyclopentyl moiety on the malonate ester introduces moderate steric bulk, which can influence reaction rates and must be considered during optimization.
Reactant Selection
-
Active Methylene Compound: this compound is the designated active methylene source. Its properties, such as a boiling point of approximately 233-234 °C and solubility in common organic solvents, should be noted.[14]
-
Carbonyl Compound: Aldehydes are generally more reactive than ketones in this condensation.[13] Aromatic aldehydes, particularly those with electron-withdrawing groups, tend to react efficiently. Aliphatic aldehydes are also suitable substrates. Sterically hindered ketones may react sluggishly or require more forcing conditions.
Catalyst Selection
The choice of catalyst is critical. A wide range of catalysts have been successfully employed, from simple amines to more complex heterogeneous systems.[15]
-
Homogeneous Catalysts:
-
Amines: Piperidine, pyridine, and diethylamine are classic, effective catalysts.[12][16] Amino acids like β-alanine have also been used, often in combination with pyridine (Doebner-Verley modification).[10]
-
Ionic Liquids: These can act as both solvent and catalyst, offering benefits in terms of reaction acceleration and catalyst recyclability.[8]
-
Organic Bases: Strong, non-nucleophilic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be highly effective, even with less reactive carbonyl compounds.[17]
-
-
Heterogeneous Catalysts:
-
Metal Oxides & Zeolites: These solid catalysts (e.g., ZnO, Basic-Meso-ZSM-5) are advantageous due to their ease of separation from the reaction mixture and high reusability, aligning with green chemistry principles.[1][15]
-
Immobilized Catalysts: Biocatalysts like immobilized gelatine or lipases offer an environmentally friendly approach, often allowing reactions to proceed under mild conditions.[15][18]
-
Solvent and Temperature
The choice of solvent depends on the catalyst and reactants.
-
Solvents: Toluene, ethanol, dimethyl sulfoxide (DMSO), and water are commonly used.[1][17][18] Toluene is particularly useful as it allows for the azeotropic removal of water using a Dean-Stark apparatus, which drives the reaction to completion.[13]
-
Solvent-Free Conditions: For a greener approach, reactions can often be run neat (solvent-free), typically with gentle heating.[19]
-
Temperature: Reaction temperatures can range from room temperature to reflux, depending on the reactivity of the substrates and the catalyst used. Less reactive ketones may require higher temperatures.
Detailed Experimental Protocols
The following protocols provide step-by-step methodologies for the Knoevenagel condensation using this compound.
References
- 1. A review of the recent progress on heterogeneous catalysts for Knoevenagel condensation - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. purechemistry.org [purechemistry.org]
- 5. Contribution of Knoevenagel Condensation Products toward the Development of Anticancer Agents: An Updated Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 8. The Importance and Applications of Knoevenagel Reaction (Brief Review) – Oriental Journal of Chemistry [orientjchem.org]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Knoevenagel Reaction | Reaction Mechanism of Knoevenagel Reaction [pw.live]
- 13. Knoevenagel Condensation | Thermo Fisher Scientific - TW [thermofisher.com]
- 14. This compound [chembk.com]
- 15. benchchem.com [benchchem.com]
- 16. tandfonline.com [tandfonline.com]
- 17. asianpubs.org [asianpubs.org]
- 18. s3-ap-southeast-1.amazonaws.com [s3-ap-southeast-1.amazonaws.com]
- 19. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Preventing dialkylation side reactions in malonic ester synthesis
Welcome to the technical support center for malonic ester synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their reactions, specifically focusing on the prevention of the common dialkylation side reaction. Here, we move beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions in your experimental design.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions regarding the selectivity of malonic ester synthesis.
Q1: What are the primary factors that influence whether I get mono- or di-alkylation?
A1: The outcome of your malonic ester synthesis is a delicate balance of several factors. The most critical are the stoichiometry of your reactants (malonic ester, base, and alkylating agent), the strength and amount of the base used, the reaction temperature, and the reactivity of your alkylating agent.[1] Precise control over these variables is paramount for achieving selective monoalkylation.[1]
Q2: How does the stoichiometry of the base impact the product distribution?
A2: Using a 1:1 molar ratio of the base to the malonic ester is crucial for favoring the formation of the mono-alkylated product.[1] This ensures that there is just enough base to deprotonate the starting malonic ester, leaving little to no excess base to deprotonate the mono-alkylated product for a second alkylation. If dialkylation is the desired outcome, a second equivalent of the base is intentionally added after the first alkylation step.[2][3]
Q3: Can the choice of base itself influence the selectivity of the reaction?
A3: Absolutely. While a strong base is necessary to deprotonate the malonic ester, the choice of base can have a significant impact.[2] Sodium ethoxide in ethanol is a classic choice, but for more controlled and irreversible deprotonation, stronger bases like sodium hydride (NaH) in an aprotic solvent like DMF or THF are often preferred.[1][4] Milder bases, such as potassium carbonate, can also be used, often in conjunction with a phase-transfer catalyst, to improve selectivity for monoalkylation.[1][4]
Q4: What role does the alkylating agent play in the formation of side products?
A4: The structure of the alkylating agent is a key determinant of the reaction's success. The reaction proceeds via an SN2 mechanism, meaning that primary alkyl halides are the best electrophiles.[3] Secondary alkyl halides are less ideal and can lead to lower yields, while tertiary alkyl halides are generally unsuitable due to steric hindrance, which favors a competing E2 elimination reaction.[3] Highly reactive alkylating agents, like primary iodides or bromides, should be added slowly and at low temperatures to maintain a low concentration and minimize the chance of a second alkylation event.[1]
Troubleshooting Guide: Excessive Dialkylation
Problem: Your reaction is producing a significant amount of the dialkylated product, leading to purification challenges and reduced yield of the desired mono-alkylated compound.
Symptoms:
-
Analysis of the crude reaction mixture (e.g., by NMR, GC-MS) shows a substantial peak corresponding to the dialkylated species.
-
Difficulty in separating the mono- and dialkylated products by standard purification techniques like column chromatography.
Below is a systematic workflow to diagnose and resolve this issue.
Caption: A workflow for troubleshooting and preventing dialkylation.
Optimized Protocols for Selective Mono-alkylation
To minimize the formation of dialkylated byproducts, careful control of reaction parameters is essential. Below are two detailed protocols designed to favor mono-alkylation.
Protocol 1: Controlled Alkylation Using Sodium Hydride
This protocol utilizes a strong, non-nucleophilic base for clean and efficient enolate formation.
Materials:
-
Diethyl malonate (1.1 equivalents)
-
Alkyl halide (1.0 equivalent)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) (1.0 equivalent)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred suspension of NaH in anhydrous DMF at 0 °C under an inert atmosphere, add diethyl malonate dropwise.
-
Allow the mixture to stir at room temperature for 1 hour to ensure complete enolate formation.[1]
-
Cool the reaction mixture back to 0 °C and add the alkyl halide dropwise over 30 minutes.[1]
-
Let the reaction proceed at room temperature for 2-4 hours, monitoring its progress by TLC or GC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.[1]
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[1]
Protocol 2: Phase-Transfer Catalysis for Enhanced Selectivity
This method employs a milder base and a phase-transfer catalyst, which can significantly improve the selectivity for monoalkylation.[1]
Materials:
-
Diethyl malonate (1.1 equivalents)
-
Alkyl halide (1.0 equivalent)
-
Potassium carbonate (K₂CO₃) (1.5 equivalents)
-
Tetrabutylammonium bromide (TBAB) (0.1 equivalents)
-
Toluene
-
Water
Procedure:
-
Combine diethyl malonate, alkyl halide, potassium carbonate, and tetrabutylammonium bromide in a round-bottom flask.
-
Add toluene and water to create a biphasic system.
-
Heat the mixture to reflux with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and separate the organic layer.
-
Wash the organic layer with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
Understanding the Reaction Pathways
The following diagram illustrates the desired mono-alkylation pathway and the competing dialkylation side reaction.
Caption: Reaction pathways in diethyl malonate alkylation.
Data Summary: Key Parameters for Selectivity
The table below summarizes the key experimental parameters and their impact on the mono- vs. dialkylation product ratio.
| Parameter | Condition for Mono-alkylation | Condition for Dialkylation | Rationale |
| Stoichiometry (Malonic Ester : Alkyl Halide) | Slight excess of malonic ester (e.g., 1.1 : 1)[1] | 1 : >2 (stepwise addition of alkyl halide)[1] | An excess of the starting material increases the probability of the initial enolate reacting. |
| Stoichiometry (Base : Malonic Ester) | 1 : 1[1] | >2 : 1 | A stoichiometric amount of base ensures that only the starting material is deprotonated. |
| Base | Strong base (e.g., Sodium Ethoxide) or milder inorganic base (e.g., K₂CO₃, KOH) with a phase-transfer catalyst[1][4] | Strong base (e.g., Sodium Ethoxide) | A strong base is required for deprotonation, but milder conditions can improve selectivity. |
| Temperature | Low temperature (e.g., 0 °C) for addition of alkyl halide[1] | Higher temperatures can promote side reactions | Lower temperatures help to control the reaction rate and reduce the likelihood of the mono-alkylated product being deprotonated.[5][6][7] |
| Solvent System | Anhydrous ethanol or a biphasic system (e.g., Toluene/Water) for phase-transfer catalysis[1] | Anhydrous ethanol | The choice of solvent depends on the base used. |
References
Troubleshooting low conversion rates in Michael additions with dimethyl cyclopentylmalonate
Technical Support Center: Michael Additions with Dimethyl Cyclopentylmalonate
Welcome to the technical support center for troubleshooting Michael additions. This guide is specifically tailored for researchers, scientists, and drug development professionals encountering challenges with low conversion rates when using this compound as a nucleophile. My goal is to provide you with not just solutions, but a deeper understanding of the reaction's mechanics to empower your experimental design.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Fundamental Issues - Diagnosing Low Conversion
Q1: My Michael addition with this compound is showing very low or no conversion. What is the most common reason for this failure?
A1: The most frequent culprit is incomplete deprotonation of the this compound. This nucleophile is a doubly stabilized carbon acid, but its acidity is significantly influenced by the cyclopentyl group.[1][2] Unlike simpler malonates, the cyclopentyl ring introduces steric bulk and may have subtle electronic effects that impact the ease of proton removal.
The core of the issue lies in the equilibrium between your base and the malonate.[3] For the reaction to proceed, a sufficient concentration of the malonate enolate must be generated and maintained.[4] If the chosen base is not strong enough, this equilibrium will heavily favor the starting materials, leading to a stalled or non-existent reaction.
-
Causality Check: The pKa of the base's conjugate acid must be significantly higher than the pKa of this compound (pKa ≈ 13 in DMSO for dimethyl malonate) to ensure complete deprotonation.[5] A difference of at least 3-4 pKa units is a good rule of thumb.
Q2: The reaction starts but seems to stall at 30-50% conversion. What could be causing this equilibrium problem?
A2: Stalling at partial conversion often points to one of three issues: a reversible reaction, catalyst/base deactivation, or product inhibition.
-
Retro-Michael Addition: The Michael addition is a reversible process.[6] If the formed Michael adduct is sterically crowded or if the reaction temperature is too high, the equilibrium can shift back towards the starting materials. This is known as a retro-Michael addition.[6] The cyclopentyl group can contribute to steric strain in the product, making it a candidate for this pathway under suboptimal conditions.
-
Base Deactivation: Many strong bases, particularly sodium hydride (NaH) and alkali metal alkoxides, are extremely sensitive to moisture and acidic impurities.[5][7] Trace amounts of water in your solvent or on your glassware will quench the base, reducing its effective concentration and preventing the reaction from reaching completion.
-
Product Basicity: As the reaction proceeds, the Michael adduct is formed, which is itself a carbonyl-containing compound. In some cases, the product enolate can be comparable in basicity to the reactant enolate, leading to a complex equilibrium that may not favor complete conversion.
Section 2: Optimizing Key Reaction Parameters
Q3: How do I select the optimal base for deprotonating this compound effectively?
A3: Base selection is the most critical parameter for this reaction. You need a base that is strong enough to ensure irreversible deprotonation without introducing competing side reactions.
| Base | Common Solvents | pKa (Conj. Acid) | Strengths | Weaknesses |
| Sodium Hydride (NaH) | THF, DMF, Dioxane | ~36 (for H₂) | Irreversible deprotonation (H₂ gas evolves). | Moisture sensitive; can be heterogeneous, leading to slow or inconsistent reactions. |
| Potassium tert-butoxide (KOtBu) | t-BuOH, THF, DMF | ~19 (in DMSO) | Strong, non-nucleophilic base. Soluble in many organic solvents. | Can promote elimination side reactions in some acceptors. Highly hygroscopic. |
| DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | Toluene, CH₂Cl₂, MeCN | ~13.5 (in MeCN) | Strong, non-nucleophilic organic base.[8] Good solubility. | May not be strong enough for complete deprotonation; often used in catalytic amounts which may not be sufficient here. |
| Sodium Ethoxide (NaOEt) | Ethanol | ~16 (for EtOH) | Inexpensive and effective. | Can lead to transesterification with the methyl esters of your malonate. Best used when the ester and alkoxide match. |
Recommendation: For this compound, Sodium Hydride (NaH) is often the most reliable choice for achieving complete and irreversible enolate formation. Ensure it is a fresh dispersion and that all solvents and glassware are rigorously dried.
Q4: What role does the solvent play, and how should I choose one?
A4: The solvent significantly influences reaction rates and equilibria by solvating the ionic intermediates.[9][10] For Michael additions involving enolates, polar aprotic solvents are generally preferred.
-
Polar Aprotic Solvents (THF, DMF, DMSO): These solvents are excellent at solvating the counter-ion (e.g., Na⁺) of the enolate, which "frees" the enolate to be a more effective nucleophile. This generally leads to faster reaction rates.[11]
-
Aprotic Nonpolar Solvents (Toluene, Dioxane): These can be effective, especially at higher temperatures, but may result in slower reaction rates due to poorer solvation of intermediates.
-
Protic Solvents (Ethanol, Methanol): These should generally be avoided when using stoichiometric strong bases like NaH, as they will be deprotonated by the base. They are suitable only when using catalytic amounts of a base like an alkoxide (e.g., NaOEt in EtOH).[12]
Recommendation: Anhydrous Tetrahydrofuran (THF) is an excellent starting point. It provides good solubility for the enolate and is less reactive than DMF.
Section 3: Experimental Protocols & Visualization
Q5: Can you provide a robust starting protocol for a Michael addition using this compound and an α,β-unsaturated ketone (e.g., cyclohexenone)?
A5: Absolutely. This protocol is designed to maximize enolate formation and minimize side reactions.
Experimental Protocol: Michael Addition of this compound
-
Preparation (Under Inert Atmosphere - N₂ or Ar):
-
Flame-dry a round-bottom flask equipped with a magnetic stir bar and a septum.
-
Allow the flask to cool to room temperature under a stream of inert gas.
-
Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) to the flask.
-
Wash the NaH dispersion 2-3 times with anhydrous hexanes to remove the mineral oil, carefully decanting the hexanes each time via cannula or syringe. Dry the remaining NaH powder under vacuum.
-
Add anhydrous THF (e.g., 0.5 M relative to the malonate) to the flask. Cool the suspension to 0 °C in an ice bath.
-
-
Enolate Formation:
-
Slowly add this compound (1.0 equivalent) dropwise to the stirred NaH suspension in THF.
-
Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 45-60 minutes. Vigorous bubbling (H₂ evolution) should be observed initially and then subside. This ensures complete formation of the sodium enolate.
-
-
Michael Addition:
-
Cool the reaction mixture back down to 0 °C (or lower, e.g., -78 °C, for highly reactive acceptors to improve selectivity).
-
Slowly add the Michael acceptor (e.g., cyclohexenone, 1.05 equivalents) dropwise over 10-15 minutes.
-
Monitor the reaction by Thin Layer Chromatography (TLC) or LC-MS until the malonate starting material is consumed.
-
-
Workup:
-
Once the reaction is complete, cautiously quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 times).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product via flash column chromatography on silica gel.
-
Visualizing the Process
To better understand the reaction, consider the fundamental mechanism and the troubleshooting logic.
Caption: Figure 1: The three key steps of the base-mediated Michael Addition.[4]
Caption: Figure 2: A logical workflow for diagnosing and solving low conversion rates.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. 1,3-Dimethyl 2-cyclopentylpropanedioate | C10H16O4 | CID 14831157 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. michael addition [employees.csbsju.edu]
- 4. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determining Michael Acceptor Reactivity from Kinetic, Mechanistic, and Computational Analysis for the Base-catalyzed Thiol-Michael Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Thiol-Michael addition in polar aprotic solvents: nucleophilic initiation or base catalysis? - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Enantioselective Michael addition of malonates to α,β-unsaturated ketones catalyzed by 1,2-diphenylethanediamine - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Catalyst Loading for Dimethyl Cyclopentylmalonate Reactions
Welcome to the Technical Support Center for the synthesis of dimethyl cyclopentylmalonate. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to help you navigate the complexities of optimizing catalyst loading and reaction conditions. Our focus is on providing not just procedural steps, but the underlying scientific principles to empower you to make informed decisions in your experimental work.
I. Troubleshooting Guide: Addressing Common Experimental Hurdles
This section addresses specific issues that may arise during the synthesis of this compound, with a focus on catalyst-related challenges.
Issue 1: Low or No Product Yield
A low yield of the desired this compound is a common problem that can often be traced back to catalyst activity or reaction conditions.
Question: My reaction is not proceeding, or the yield is significantly lower than expected. What are the likely causes related to my catalyst?
Answer:
Several factors related to the catalyst and reaction setup could be contributing to a low yield. It is crucial to systematically investigate each possibility.
-
Catalyst Deactivation: Catalysts can be deactivated by impurities in the reagents or solvent.[1][2] Ensure that all starting materials, including dimethyl malonate and the cyclopentylating agent, are of high purity and that solvents are anhydrous. Water, in particular, can hydrolyze ester groups and deactivate many catalysts.[3] The use of molecular sieves can be beneficial for removing trace amounts of water.[1]
-
Insufficient Catalyst Loading: While optimizing for minimal catalyst use is a goal, insufficient loading can lead to slow or incomplete reactions.[4] The reaction rate is often dependent on the number of available active sites.[5] If you suspect this is the issue, a systematic increase in catalyst loading should be explored.
-
Suboptimal Catalyst Choice: The choice of catalyst is critical and often substrate-dependent.[1] For the synthesis of this compound, both base catalysts (like sodium methoxide) and transition metal complexes are employed.[6] If using a base, ensure it is strong enough to deprotonate the dimethyl malonate.[7] In the case of transition metal catalysts, the ligand choice can significantly impact reactivity.[6]
-
Poor Mass Transfer in Heterogeneous Systems: If you are using a solid-supported catalyst or a phase-transfer catalysis (PTC) system, vigorous stirring is essential to ensure efficient mass transfer between phases.[8][9] In PTC, the efficiency of the phase-transfer catalyst in transporting the malonate enolate to the organic phase is paramount.[9]
Experimental Protocol: Screening for Optimal Catalyst Loading
This protocol outlines a systematic approach to determine the optimal catalyst loading for your reaction.
-
Setup: Prepare a series of small-scale reactions in parallel, each with an identical concentration of dimethyl malonate and the cyclopentylating agent.
-
Variable: Vary the catalyst loading across the reactions. A typical range to screen would be from 0.5 mol% to 10 mol%.[1]
-
Controls: Include a control reaction with no catalyst to confirm that the catalyst is necessary for the reaction.
-
Monitoring: Monitor the progress of each reaction over time using an appropriate analytical technique, such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or ¹H NMR.[10][11]
-
Analysis: Plot the yield of this compound against the catalyst loading at a fixed time point to identify the optimal loading that provides a high yield in a reasonable timeframe.
Issue 2: Formation of Dialkylated Byproduct
The formation of a dialkylated product is a frequent side reaction in malonic ester synthesis.[3]
Question: I am observing a significant amount of a higher molecular weight byproduct, which I suspect is the dialkylated malonate. How can I suppress this side reaction?
Answer:
The formation of the dialkylated byproduct occurs because the mono-alkylated product, this compound, still possesses an acidic proton on the α-carbon.[3] This proton can be removed by the base, creating a new enolate that can react with another equivalent of the cyclopentylating agent.[3] Several strategies can be employed to favor mono-alkylation:
-
Stoichiometry Control: Carefully control the stoichiometry of your reactants. Using a slight excess of dimethyl malonate relative to the cyclopentylating agent can help to ensure that the cyclopentylating agent is consumed before it can react with the mono-alkylated product.[3][12]
-
Slow Addition of the Alkylating Agent: Adding the cyclopentylating agent slowly to the reaction mixture can help to maintain a low concentration of it at any given time.[3] This favors its reaction with the more abundant dimethyl malonate enolate over the enolate of the mono-alkylated product.
-
Choice and Amount of Base: The amount of base used is a critical factor. Using one equivalent of base will primarily lead to the formation of the mono-alkylated product.[12] To favor dialkylation, more than two equivalents of base would be required.[12]
Logical Troubleshooting Workflow for Byproduct Formation
Caption: Troubleshooting workflow for minimizing dialkylation.
II. Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the optimization of catalyst loading in this compound synthesis.
Q1: What is a typical catalyst loading range for this type of reaction, and how do I determine the optimal amount?
A1: A typical catalyst loading for this type of reaction can range from 0.5 mol% to 10 mol%.[1] The optimal amount is a balance between reaction rate, yield, and cost. To determine the optimal loading, it is recommended to perform a screening experiment where the catalyst concentration is varied while keeping all other parameters constant. Monitor the reaction progress to find the lowest catalyst concentration that provides a satisfactory reaction rate and yield.[4][5]
Q2: Can the choice of catalyst influence the selectivity between mono- and di-alkylation?
A2: Yes, the choice of catalyst can influence selectivity. For instance, in phase-transfer catalysis, the structure of the catalyst can affect the reactivity of the ion pair in the organic phase.[13] Some catalytic systems, particularly those involving transition metals, may offer higher selectivity due to the formation of specific intermediates.[6]
Q3: Are there any "greener" catalyst alternatives to traditional strong bases like sodium methoxide?
A3: Yes, there is a growing interest in developing more environmentally friendly catalytic systems. The use of solid base catalysts, such as magnesium oxide, is being explored for similar transformations.[14][15] These catalysts have the advantage of being easily separable from the reaction mixture, which simplifies workup and can allow for catalyst recycling.[6] Phase-transfer catalysis is another approach that can be considered "greener" as it often allows for the use of milder bases and can reduce the need for anhydrous solvents.[9]
Q4: How does temperature affect the catalyst's performance and the overall reaction?
A4: Temperature plays a crucial role. Increasing the temperature generally increases the reaction rate. However, excessively high temperatures can lead to catalyst decomposition or an increase in side reactions, such as elimination reactions of the alkylating agent.[3] It is important to find an optimal temperature that provides a good reaction rate without significantly promoting undesired pathways. For many base-catalyzed alkylations, the reaction is often started at a lower temperature during deprotonation and then gently heated after the addition of the alkylating agent.[12]
Q5: What analytical techniques are best for monitoring the reaction and quantifying the yield of this compound?
A5: Several analytical techniques can be used. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are excellent for monitoring the disappearance of starting materials and the formation of the product, allowing for quantitative analysis of the yield.[10] Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for structural confirmation of the product and can also be used for quantitative analysis.[10] Thin-Layer Chromatography (TLC) is a quick and convenient method for qualitative monitoring of the reaction's progress.[11]
Data Summary: Catalyst Loading and Reaction Parameters
| Parameter | Typical Range | Considerations |
| Catalyst Loading | 0.5 - 10 mol%[1] | Balance between reaction rate, yield, and cost. |
| Base Stoichiometry | 1.0 - 1.2 equivalents | Use >1 equivalent to favor dialkylation.[12][16] |
| Temperature | Room temp. to reflux | Higher temperatures may increase side reactions.[3] |
| Solvent | Aprotic (e.g., THF, DMF)[12] | Must be anhydrous to prevent side reactions.[3] |
Experimental Workflow for this compound Synthesis
Caption: General experimental workflow for the synthesis.
III. References
-
BenchChem Technical Support Team. (2025, December). Common side products in the alkylation of diethyl malonate. BenchChem. 3
-
Google Patents. (n.d.). Preparation method of 3- (3-oxo-2-pentyl) cyclopentyl dimethyl malonate. 6
-
Google Patents. (n.d.). Process for the C-alkylation of malonic esters using phase-transfer agents. 8
-
BenchChem Technical Support Team. (2025, December). How to control mono- vs. di-alkylation of diethyl malonate. BenchChem. 12
-
ResearchGate. (2025, July 17). Asymmetric Michael Addition of Dimethyl Malonate to 2‐Cyclopenten‐1‐One Catalyzed by a Heterobimetallic Complex. 17
-
ResearchGate. (n.d.). Effect of catalyst loading on the reaction rate. Conditions: EtOH:BHO 2:1. 5
-
ResearchGate. (n.d.). Synthesis of dimethyl adipate from cyclopentanone and dimethyl carbonate over solid base catalysts. 14
-
Chemistry LibreTexts. (2021, December 27). 10.7: Alkylation of Enolate Ions. 7
-
ResearchGate. (n.d.). A Novel Synthesis of Dimethyl Malonate by Carbonylation of Methyl Chloroacetate Catalyzed by Cobalt Complex. 18
-
Reddit. (2023, December 23). Improvement of selectivity/yield of Alkylation : r/OrganicChemistry. 16
-
BenchChem. (2025). Common side reactions in Pauson-Khand synthesis of cyclopentenones. 19
-
ResearchGate. (n.d.). Scheme 1. Alkylation of diethyl malonate (1) under microwave (MW) conditions. 20
-
BenchChem. (2025). Technical Support Center: Optimizing Catalysts for Asymmetric Aminophosphonate Synthesis. 1
-
International Research Journal of Engineering and Technology. (n.d.). Optimization of Catalyst Loading and Reactor Design for Enhanced Selectivity in Hydrogenation Reactions. 4
-
BenchChem. (2025, December). Application Notes and Protocols: Diethyl Butylmalonate in Phase Transfer Catalysis. 9
-
MDPI. (n.d.). A Review of Catalysts for Synthesis of Dimethyl Carbonate. 21
-
ACS Publications. (2020, May 29). Deactivation Kinetics of the Catalytic Alkylation Reaction | ACS Catalysis. 2
-
Journal of the American Chemical Society. (2025, December 31). A General Approach to Stereoregular Pseudo-Polysaccharides: Cationic Ring-Opening Polymerization of Monosaccharide Cyclic Thionocarbonates. 22
-
Frontiers. (2023, June 7). Synthesis of chiral malonates by α-alkylation of 2,2-diphenylethyl tert-butyl malonates via enantioselective phase-transfer catalysis. 13
-
ResearchGate. (n.d.). Pellet Size-Induced Increase in Catalyst Stability and Yield in Zeolite-Catalyzed 2-Butene/Isobutane Alkylation | Request PDF. 23
-
ChemicalBook. (2023, December 7). This compound - Safety Data Sheet. 24
-
BenchChem. (2025). Application Notes and Protocols for Condensation Reactions of Diethyl Malonate. 25
-
MDPI. (2024, January 20). Catalytic Conversion of Cyclopentanone into Dimethyl Adipate over Solid Basic Catalysts with Dimethyl Carbonate. 15
-
Organic Chemistry Portal. (n.d.). Cyclopentenone synthesis. 26
-
PubMed. (2009, April 30). Kinetics of ion-molecule reactions with dimethyl methylphosphonate at 298 K for chemical ionization mass spectrometry detection of GX. 27
-
Organic Chemistry Portal. (n.d.). Cyclopentane synthesis. 28
-
PubMed. (n.d.). Quantitative analysis of dimethyl titanocene by iodometric titration, gas chromatography and NMR. 10
-
BenchChem. (2025). optimizing reaction conditions for the synthesis of 4,7-Dimethylquinolin-2(1h)-one. 11
-
ResearchGate. (2025, August 6). Kinetics of Ion-Molecule Reactions with Dimethyl Methylphosphonate at 298 K for Chemical Ionization Mass Spectrometry Detection of GX | Request PDF. 29
-
Semantic Scholar. (2002, November 4). Construction of cyclopentyl units by ring contraction reactions. 30
-
ResearchGate. (n.d.). Optimization of Catalytic Distillation for the Synthesis of Dimethyl Carbonate by Response Surface Methodology | Request PDF. 31
-
Semantic Scholar. (n.d.). Reactions of cyclopalladated compounds. Part 21. Various examples of sulphur-assisted intramolecular palladation of aryl and alkyl groups. 32
References
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- 8. US6262298B1 - Process for the C-alkylation of malonic esters using phase-transfer agents - Google Patents [patents.google.com]
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- 13. Frontiers | Synthesis of chiral malonates by α-alkylation of 2,2-diphenylethyl tert-butyl malonates via enantioselective phase-transfer catalysis [frontiersin.org]
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- 25. benchchem.com [benchchem.com]
- 26. Cyclopentenone synthesis [organic-chemistry.org]
- 27. Kinetics of ion-molecule reactions with dimethyl methylphosphonate at 298 K for chemical ionization mass spectrometry detection of GX - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Cyclopentane synthesis [organic-chemistry.org]
- 29. researchgate.net [researchgate.net]
- 30. Construction of cyclopentyl units by ring contraction reactions | Semantic Scholar [semanticscholar.org]
- 31. researchgate.net [researchgate.net]
- 32. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
Identifying and removing byproducts from dimethyl cyclopentylmalonate synthesis
An in-depth guide to navigating the complexities of dimethyl cyclopentylmalonate synthesis, focusing on the identification and remediation of common reaction byproducts.
Technical Support Center: this compound Synthesis
Welcome to the technical support guide for the synthesis of this compound. This resource is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during this synthetic procedure. Our goal is to move beyond simple protocols and offer a deeper understanding of the reaction mechanisms, enabling you to troubleshoot effectively, optimize yields, and ensure the highest purity of your final product.
The synthesis of this compound is a cornerstone reaction, typically achieved through the alkylation of dimethyl malonate with a cyclopentyl halide—a classic example of the malonic ester synthesis.[1][2][3] While robust, this procedure is susceptible to several side reactions that can complicate purification and reduce yields. This guide is structured in a question-and-answer format to directly address the specific issues you may face.
Section 1: Troubleshooting Byproduct Formation & Identification
This section addresses the most frequent challenge in malonic ester synthesis: the appearance of unexpected impurities in the reaction mixture.
Frequently Asked Questions (FAQs)
Q1: My initial analysis (GC-MS/TLC) of the crude product shows multiple spots/peaks. What are the likely identities of these byproducts?
A1: The presence of multiple species is a common outcome. Based on the mechanism of the malonic ester synthesis, several byproducts can form.[4] The most prevalent are detailed in the table below.
Table 1: Common Byproducts in this compound Synthesis
| Byproduct Name | Formation Mechanism | Key Identifying Features |
| Dimethyl Dicyclopentylmalonate | Dialkylation: The mono-alkylated product still has an acidic α-proton and can be deprotonated and react with a second equivalent of the cyclopentyl halide.[2][5][6] | Higher molecular weight (M+82) than the desired product in MS. Lower polarity (higher Rf on normal phase TLC). |
| Cyclopentene | E2 Elimination: The alkoxide base can promote an elimination reaction with the cyclopentyl halide, especially if it's a secondary halide like cyclopentyl bromide.[5][6] | Very low boiling point, may be lost during workup. Appears as an early eluting peak in GC-MS. |
| Unreacted Starting Materials | Incomplete Reaction: Insufficient reaction time, temperature, or inefficient mixing. | Peaks corresponding to the molecular weights of dimethyl malonate and the cyclopentyl halide. |
| Monomethyl Cyclopentylmalonate | Partial Hydrolysis: Presence of water during the reaction or, more commonly, during an aqueous workup can lead to the hydrolysis of one ester group.[5] | Significantly more polar than the diester. May require derivatization for GC-MS analysis.[4] |
| Mixed Methyl/Ethyl Esters | Transesterification: Occurs if the alkoxide base does not match the ester groups (e.g., using sodium ethoxide with dimethyl malonate).[2][5][7] | MS peak corresponding to a molecular weight difference of +14 amu from the desired product. |
Below is a diagram illustrating the primary reaction pathway and the competing side reactions that lead to these common byproducts.
Caption: Reaction scheme for this compound synthesis and major byproduct pathways.
Section 2: Mitigation Strategies & Yield Optimization
Preventing byproduct formation is more efficient than removing them. This section focuses on proactive measures to maximize the yield and purity of your target compound.
Frequently Asked Questions (FAQs)
Q2: My primary byproduct is the dialkylated product. How can I favor mono-alkylation?
A2: Dialkylation is a persistent issue in malonic ester synthesis because the mono-alkylated product's remaining alpha-proton is still acidic.[5][6] To suppress this secondary reaction, consider the following critical adjustments:
-
Control Stoichiometry: Use a strict 1:1 molar ratio of your dimethyl malonate to the cyclopentyl halide. A slight excess of dimethyl malonate can further favor mono-alkylation, though this will require removal later.[5]
-
Slow Addition of Electrophile: Add the cyclopentyl halide to the malonate enolate solution slowly and at a controlled temperature. This maintains a low concentration of the alkylating agent, ensuring it is more likely to react with the abundant malonate enolate rather than the less abundant enolate of the mono-alkylated product.[5]
-
Choice of Base: While a strong base is necessary, ensure you use just over one equivalent to completely form the initial enolate. Using a large excess of base can promote side reactions.
Q3: I'm seeing a significant amount of cyclopentene, and my overall yield is low. What's causing this?
A3: The formation of cyclopentene is a classic sign that a competing E2 elimination reaction is occurring.[5] This happens when the base, instead of acting as a nucleophile shuttle (by deprotonating the malonate), acts as a Lewis base and abstracts a proton from the cyclopentyl halide.
-
Temperature Control: Keep the reaction temperature as low as reasonably possible while still allowing the SN2 reaction to proceed. Higher temperatures tend to favor elimination over substitution.
-
Alkyl Halide Choice: Use cyclopentyl bromide or iodide instead of chloride. Bromide and iodide are better leaving groups for SN2 reactions, making substitution more competitive with elimination.[6] Avoid bulky bases if possible, as they can sterically favor elimination.
Q4: My workup is complicated by the presence of carboxylic acids. How do I prevent their formation?
A4: The presence of acidic byproducts indicates hydrolysis of the ester functionalities.[5]
-
Anhydrous Conditions: Ensure all glassware is thoroughly dried and that you are using anhydrous solvents. The reaction should be run under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.
-
Matching Base and Ester: To prevent transesterification, always match your base to your ester. For dimethyl malonate, use sodium methoxide (NaOMe) in methanol. Using sodium ethoxide (NaOEt) will lead to a mixture of dimethyl, diethyl, and methyl ethyl esters, complicating purification.[2][7]
The following workflow provides a logical approach to troubleshooting low yields.
Caption: A troubleshooting workflow for diagnosing and addressing low yields in synthesis.
Section 3: Purification Protocols & Analytical Methods
Even with an optimized reaction, some level of purification will be necessary. This section provides detailed methodologies for both purification and analysis.
Protocol 1: Purification by Fractional Vacuum Distillation
This method is effective for separating the desired product from non-volatile impurities and byproducts with significantly different boiling points, such as unreacted dimethyl malonate or the higher-boiling dialkylated product.
Steps:
-
Initial Workup: Quench the reaction mixture with a saturated NH₄Cl solution and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).[8] Wash the organic layer with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Setup: Assemble a fractional distillation apparatus equipped with a Vigreux column. Ensure all joints are properly sealed for vacuum application.
-
Distillation: Heat the crude oil gently under vacuum.
-
Fore-run: Collect any low-boiling fractions, which may include solvent residue and cyclopentene.
-
Product Fraction: Collect the this compound. The boiling point of the related diethyl ester is 122-125 °C at 6 mm Hg[8]; the dimethyl ester will have a slightly lower boiling point.
-
High-Boiling Residue: The dialkylated product and any hydrolyzed acids will remain in the distillation flask.
-
-
Analysis: Analyze the collected fraction by GC-MS or NMR to confirm purity.[9]
Protocol 2: Purification by Column Chromatography
Chromatography is essential when distillation is insufficient, particularly for separating the mono- and dialkylated products due to their similar polarities.[5]
Steps:
-
Slurry Preparation: Choose an appropriate adsorbent (silica gel is standard) and slurry-pack the column using your starting eluent.
-
Solvent System: A non-polar/polar solvent system is required. Start with a low polarity mixture, such as 5% ethyl acetate in hexanes, and gradually increase the polarity.
-
Loading and Elution: Dissolve the crude product in a minimal amount of dichloromethane or the starting eluent and load it onto the column. Begin elution, collecting fractions.
-
Monitoring: Monitor the fractions using TLC to identify which contain your desired product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 3: Analytical Characterization
Accurate identification of your product and any impurities is crucial.
A. Gas Chromatography-Mass Spectrometry (GC-MS):
-
Sample Prep: Dilute a small aliquot of the crude or purified product in a suitable solvent (e.g., ethyl acetate). For acidic byproducts, derivatization with a reagent like diazomethane or BSTFA may be necessary to increase volatility.[4]
-
Expected Results: The mass spectrum of this compound should show a molecular ion peak (M⁺) corresponding to its molecular weight (200.24 g/mol ) and characteristic fragmentation patterns of a malonic ester.
B. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum of pure this compound is expected to show distinct signals:
-
A singlet for the six protons of the two equivalent methoxy groups (~3.7 ppm).
-
A doublet or triplet for the single proton on the alpha-carbon, coupled to the adjacent cyclopentyl proton (~3.0-3.3 ppm).
-
A series of multiplets for the nine protons of the cyclopentyl ring.
-
-
¹³C NMR: Key signals include:
-
Two signals for the carbonyl carbons of the ester groups (~168-170 ppm).
-
A signal for the methoxy carbons (~52 ppm).
-
A signal for the alpha-carbon (~55-60 ppm).
-
Multiple signals for the carbons of the cyclopentyl ring.
-
Byproducts like the dialkylated ester will show more complex signals for the cyclopentyl region and a disappearance of the alpha-proton signal in the ¹H NMR spectrum.
-
By applying these troubleshooting strategies and purification protocols, you can significantly improve the outcome of your this compound synthesis, ensuring a high-purity product suitable for downstream applications.
References
- 1. Diethyl Cyclopentylmalonate|Pharmaceutical Intermediate [benchchem.com]
- 2. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. 22.7 Alkylation of Enolate Ions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 7. organicchemistrytutor.com [organicchemistrytutor.com]
- 8. prepchem.com [prepchem.com]
- 9. researchgate.net [researchgate.net]
Navigating the Scale-Up of Dimethyl Cyclopentylmalonate Production: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of dimethyl cyclopentylmalonate, a key intermediate in the pharmaceutical and fine chemical industries, presents unique challenges when transitioning from the laboratory bench to pilot plant or full-scale production. This technical support center provides a comprehensive guide to troubleshooting common issues encountered during the scale-up of this valuable compound. Drawing upon established principles of chemical engineering and organic synthesis, this resource offers practical, in-depth solutions to ensure a robust, safe, and efficient manufacturing process.
I. Understanding the Core Synthesis: The Malonic Ester Alkylation
The production of this compound typically proceeds via a classic malonic ester synthesis. This involves the deprotonation of dimethyl malonate to form a nucleophilic enolate, which then undergoes an SN2 reaction with a cyclopentyl halide (e.g., cyclopentyl bromide).
II. Troubleshooting Guide & FAQs
This section addresses specific challenges that may arise during the scale-up of this compound synthesis, providing a question-and-answer format for quick reference.
A. Reaction Initiation and Control
Q1: My reaction is sluggish or fails to initiate. What are the likely causes?
A sluggish or non-starting reaction is often traced back to issues with the deprotonation of dimethyl malonate. Key factors to investigate include:
-
Base Quality and Stoichiometry: Ensure the use of a fresh, anhydrous base (e.g., sodium methoxide, sodium hydride). Alkoxide bases are particularly susceptible to moisture. At least one full equivalent of a strong base is necessary for complete enolate formation.[1]
-
Solvent Purity: The presence of moisture or protic impurities in the solvent will quench the base and the enolate. Always use anhydrous solvents.
-
Incorrect Base Strength: The base must be sufficiently strong to deprotonate dimethyl malonate (pKa ≈ 13 in water). Sodium methoxide or sodium hydride are common choices.[2]
Q2: I'm observing a significant exotherm upon addition of the cyclopentyl halide. How can I control this at scale?
The alkylation step is exothermic, and managing this heat release is critical for safety and to prevent side reactions.[3]
-
Controlled Addition: Add the cyclopentyl halide dropwise or at a controlled rate to the enolate solution. For larger scales, this can be achieved using a dosing pump.
-
Efficient Cooling: Ensure your reactor has adequate cooling capacity. For highly reactive alkyl halides, consider initiating the addition at a lower temperature (e.g., 0 °C) before allowing the reaction to warm to the desired temperature.[3]
-
Monitoring: Continuously monitor the internal temperature of the reactor. An uncontrolled temperature rise can lead to runaway reactions.
B. Yield and Purity Issues
Q3: My yield of this compound is consistently low. What are the primary areas for optimization?
Low yields can result from a combination of factors. A systematic approach to troubleshooting is recommended:
-
Incomplete Conversion: Monitor the reaction progress using an appropriate analytical technique such as Gas Chromatography (GC) or Thin Layer Chromatography (TLC).[3] If the reaction stalls, revisit the factors in Q1.
-
Side Reactions: The most common side reaction is the formation of the dialkylated product, dicyclopentylmalonate.[4] To minimize this, use a slight excess of dimethyl malonate or add the enolate solution to the cyclopentyl halide.
-
Work-up Losses: Inefficient extraction or losses during distillation can significantly impact the final yield. Ensure proper phase separation and optimize distillation parameters.
Q4: My final product is contaminated with a significant amount of dicyclopentylmalonate. How can I prevent its formation?
The formation of the dialkylated byproduct is a well-known challenge in malonic ester synthesis.[4] Here are some strategies to favor mono-alkylation:
-
Stoichiometry Control: Use a slight excess (1.1-1.2 equivalents) of dimethyl malonate relative to the cyclopentyl halide.
-
Reverse Addition: Add the freshly prepared enolate solution slowly to the cyclopentyl halide. This maintains a low concentration of the enolate, reducing the likelihood of a second alkylation.
-
Temperature Control: Maintain a consistent and controlled reaction temperature.
Q5: I'm observing other unexpected impurities in my GC-MS analysis. What could be their origin?
Besides the dialkylated product, other impurities can arise from:
-
Starting Material Impurities: Ensure the purity of your dimethyl malonate and cyclopentyl halide.
-
Transesterification: If using an alkoxide base, ensure the alkyl group of the alkoxide matches that of the malonic ester (i.e., use sodium methoxide with dimethyl malonate) to prevent the formation of mixed esters.[4]
-
Elimination Reactions: If using a secondary or tertiary cyclopentyl halide (less common), elimination to form cyclopentene can compete with the desired substitution.
C. Work-up and Purification Challenges at Scale
Q6: I'm having difficulty with the quenching and work-up of my large-scale reaction. What are the best practices?
Quenching a large volume of a reaction containing a strong base requires careful planning and execution.
-
Controlled Quenching: Slowly add the quenching agent (e.g., water, dilute aqueous acid) to the reaction mixture while maintaining cooling. A vigorous, uncontrolled quench can be hazardous.[5] For pyrophoric materials like sodium hydride, a staged quench with a less reactive alcohol like isopropanol followed by an alcohol/water mixture and then water is recommended.[2]
-
Phase Separation: Emulsions can form during the aqueous work-up, making phase separation difficult. The addition of brine can help to break up emulsions.
-
Solvent Selection: Use a solvent for extraction that has a good partition coefficient for the product and is easily separable from the aqueous phase.
Q7: My distillation to purify the final product is inefficient. How can I improve it?
Vacuum distillation is the standard method for purifying this compound.
-
Efficient Vacuum: Ensure your vacuum system can achieve and maintain a stable, low pressure.
-
Fractional Distillation: For challenging separations of closely boiling impurities, a fractionating column with appropriate packing material can enhance separation efficiency.
-
Temperature Control: Maintain a consistent and appropriate temperature gradient across the distillation column.
III. Experimental Protocols & Methodologies
A. Synthesis of this compound (Lab Scale)
This protocol provides a representative procedure for the synthesis of this compound.
Materials:
-
Dimethyl malonate (1.05 eq)
-
Sodium methoxide (1.0 eq)
-
Anhydrous Methanol
-
Cyclopentyl bromide (1.0 eq)
-
Anhydrous Diethyl Ether
-
Saturated aqueous ammonium chloride
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Under an inert atmosphere (e.g., nitrogen), dissolve sodium methoxide in anhydrous methanol in a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Add dimethyl malonate dropwise to the sodium methoxide solution at room temperature. Stir for 30 minutes to ensure complete enolate formation.
-
Add cyclopentyl bromide dropwise to the enolate solution. The reaction may be mildly exothermic.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation.
B. In-Process Control (IPC) - Gas Chromatography (GC) Method
Monitoring the reaction progress is crucial for a successful scale-up.
-
Column: HP-5 (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium.
-
Injector Temperature: 250 °C.
-
Oven Program: 50 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min.
-
Detector: Flame Ionization Detector (FID) at 300 °C.
This method can be used to monitor the consumption of starting materials and the formation of the product and major byproducts.
IV. Data Presentation & Visualization
Table 1: Troubleshooting Common Issues in this compound Synthesis
| Issue | Potential Cause | Recommended Action |
| Low Yield | Incomplete deprotonation of dimethyl malonate. | Use fresh, anhydrous base in the correct stoichiometric amount.[1] |
| Side reaction (dialkylation). | Use a slight excess of dimethyl malonate or employ reverse addition. | |
| Inefficient work-up or purification. | Optimize extraction and distillation procedures. | |
| High Impurity Levels | Formation of dicyclopentylmalonate. | Control stoichiometry and consider reverse addition. |
| Presence of unreacted starting materials. | Monitor reaction to completion using GC or TLC. | |
| Transesterification. | Match the alkoxide of the base to the ester group of the malonate.[4] | |
| Poor Reaction Control | Uncontrolled exotherm during alkylation. | Slow, controlled addition of the alkylating agent with efficient cooling.[3] |
Diagrams
Caption: General workflow for the synthesis of this compound.
Caption: A logical approach to troubleshooting common issues.
V. References
-
BenchChem. (2025). Resolving low conversion rates in malonic ester synthesis. Retrieved from --INVALID-LINK--
-
University of California, Berkeley. (n.d.). Common Standard Operating Procedure for Quenching Pyrophoric Materials. Retrieved from --INVALID-LINK--
-
BenchChem. (2025). Technical Support Center: Optimizing Unsymmetrical Malonic Ester Synthesis. Retrieved from --INVALID-LINK--
-
BenchChem. (2025). Application Notes and Protocols for Alkylation Reactions Using Potassium Tert-Butyl Malonate. Retrieved from --INVALID-LINK--
-
Patsnap. (2025). Malonic Ester Synthesis: Steps, Mechanism, and Examples. Retrieved from --INVALID-LINK--
-
BenchChem. (2025). Scalable Synthesis of Asymmetrically Substituted Malonic Esters: Application Notes and Protocols. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). Preparation method of 3-(3-oxo-2-pentyl) cyclopentyl dimethyl malonate. Retrieved from --INVALID-LINK--
-
Quora. (2020). Why is the yield of ester relatively low? How do you improve the yield and the purity of esters? Retrieved from --INVALID-LINK--
-
University of Rochester. (n.d.). How To Run A Reaction: The Quench. Retrieved from --INVALID-LINK--
-
Wikipedia. (n.d.). Malonic ester synthesis. Retrieved from --INVALID-LINK--
References
Managing reaction temperature to control selectivity in cyclopentylmalonate synthesis
Welcome to the technical support guide for the synthesis of cyclopentylmalonate and its derivatives. This resource is designed for researchers, chemists, and drug development professionals to address a critical challenge in malonic ester synthesis: controlling selectivity through the precise management of reaction temperature. Poor temperature control is a primary driver of low yields and difficult purification due to the formation of dialkylated byproducts. This guide provides in-depth, evidence-based troubleshooting advice and protocols to help you maximize the yield of your desired mono-alkylated product.
The Challenge: Mono- vs. Di-alkylation Selectivity
The malonic ester synthesis is a cornerstone reaction for forming carbon-carbon bonds, allowing for the creation of a wide range of substituted carboxylic acids from diethyl malonate or similar active methylene compounds.[1][2] The core of the synthesis involves the deprotonation of the acidic α-carbon, followed by nucleophilic attack on an alkyl halide, such as cyclopentyl bromide.
However, a significant drawback is the potential for a second alkylation event.[3][4] The mono-alkylated product, diethyl cyclopentylmalonate, still possesses one acidic α-hydrogen. This proton can be removed by any remaining base, creating a new enolate that can react with another molecule of the alkylating agent to form an unwanted dialkylated byproduct. Controlling the reaction conditions to favor mono-alkylation is therefore paramount for a successful synthesis.
Reaction Pathway: The Critical Branching Point
The reaction proceeds through a key intermediate enolate. After the first successful alkylation, the reaction can either stop at the desired mono-substituted product or proceed down the path to the di-substituted byproduct. Temperature is a key variable that influences the rate of this second, often undesirable, step.
Caption: General reaction scheme for malonic ester synthesis showing the pathway to both mono- and di-alkylation products.
Troubleshooting Guide: Temperature and Selectivity
This section addresses common issues encountered during cyclopentylmalonate synthesis in a direct question-and-answer format.
Q1: My final product is a mixture of mono- and di-cyclopentylmalonate, with the dialkylated version being a major component. What went wrong?
A1: This is the most common problem in malonic ester synthesis and points directly to a loss of selectivity. The primary causes are an excess of base or alkylating agent, or reaction temperatures that are too high. The mono-alkylated product you formed still has an acidic proton, and under unfavorable conditions, it was deprotonated and alkylated a second time.[1][3] Elevated temperatures provide the activation energy needed for this second, undesired reaction to occur at a significant rate.
Q2: How does a small increase in temperature lead to such a large increase in the dialkylated byproduct?
A2: The relationship between temperature and reaction rate is exponential (as described by the Arrhenius equation). While a higher temperature will increase the rate of both the first and second alkylations, it disproportionately favors the second alkylation for several reasons:
-
Activation Energy: The deprotonation of the mono-substituted malonate may require slightly more energy. Higher temperatures help overcome this energy barrier more effectively.
-
Competition: At low temperatures, the initial, more acidic diethyl malonate is preferentially deprotonated. As it is consumed, the reaction slows. At higher temperatures, the rates become more competitive, and any remaining base is more likely to deprotonate the mono-alkylated product as it forms, leading to a mixture.
-
Exothermic Nature: The alkylation reaction is exothermic. Without adequate external cooling, the reaction's own heat can raise the internal temperature, creating a feedback loop that accelerates the reaction and promotes the formation of the dialkylated product. This can lead to a dangerous "thermal runaway" scenario.[5]
Q3: What is the ideal temperature profile for maximizing the yield of diethyl cyclopentylmalonate?
A3: There is no single universal temperature, as the optimum depends on the specific base, solvent, and scale. However, a highly effective and common strategy involves a two-stage temperature profile:
-
Enolate Formation (Deprotonation): This step should be performed at a low temperature, typically 0 °C to -10 °C . This is done by cooling the solution of diethyl malonate and solvent in an ice-salt or dry ice/acetone bath before slowly adding the base (e.g., sodium ethoxide or sodium hydride). The low temperature controls the reaction rate and allows for safe, complete deprotonation.[6]
-
Alkylation (C-C Bond Formation): After the enolate has formed, the cyclopentyl bromide is added dropwise, while maintaining the low temperature. Once the addition is complete, the reaction is allowed to warm slowly to room temperature and stirred for several hours. Gentle heating (reflux) may be required to drive the reaction to completion, but this should only be done after confirming that the initial reaction at lower temperatures has proceeded as expected (e.g., via TLC analysis).[7][8]
Q4: I ran my reaction at room temperature and got very little dialkylation, but the overall conversion was extremely low. What's the issue?
A4: While you successfully avoided the side reaction, the low conversion indicates the overall reaction rate was too slow. This suggests that room temperature did not provide sufficient energy for the primary alkylation to proceed to completion. This scenario can arise from several factors:
-
Insufficiently Reactive Halide: Cyclopentyl bromide is a secondary halide and is less reactive in SN2 reactions than primary halides. It may require more thermal energy to react.
-
Base/Solvent Mismatch: Using a weaker base or a solvent that does not fully support enolate formation can lead to low reactivity. For instance, sodium ethoxide in ethanol is a classic choice, while stronger, irreversible bases like sodium hydride (NaH) in an aprotic solvent like THF or DMF can lead to a more reactive enolate.[6][7]
-
Steric Hindrance: The cyclopentyl group presents some steric bulk, which can slow down the SN2 reaction.
In this case, the solution is not simply to increase the temperature from the start. The correct approach is to follow the two-stage temperature profile described in A3, ensuring complete enolate formation at low temperature first, followed by slow warming or gentle reflux to drive the alkylation step.
Optimization & Best Practices (FAQs)
Q: Beyond temperature, what are the most critical parameters for ensuring mono-alkylation?
A: Temperature is crucial, but it works in concert with other factors. For maximum selectivity, you must control the following:
| Parameter | Recommendation for Mono-alkylation | Rationale |
| Stoichiometry (Base) | Use 1.0 equivalent of base relative to the malonic ester. | Using more than one equivalent guarantees that there will be leftover base to deprotonate the mono-alkylated product, leading directly to dialkylation.[7] |
| Stoichiometry (Ester) | Use a slight excess of malonic ester (e.g., 1.1 equivalents ) relative to the base and alkylating agent. | This creates a higher probability that the base will react with the starting material rather than the mono-alkylated product, which is present in lower concentration.[6][9] |
| Base Selection | Use a strong, non-nucleophilic base like sodium hydride (NaH) or sodium ethoxide (NaOEt) . | Strong bases ensure rapid and complete deprotonation of the starting material. Using a base with the same alkyl group as the ester (ethoxide for ethyl esters) prevents transesterification.[2][7] |
| Addition Rate | Add the alkylating agent slowly and dropwise to the cooled enolate solution. | A slow addition keeps the instantaneous concentration of the alkylating agent low and helps dissipate the heat generated from the exothermic reaction, preventing temperature spikes. |
Q: How do I design a troubleshooting experiment if I'm still getting poor selectivity?
A: Use a systematic approach. The following flowchart can guide your experimental design to pinpoint the source of the issue.
Caption: A troubleshooting flowchart for diagnosing and correcting poor selectivity in malonic ester synthesis.
Experimental Protocol: Temperature-Controlled Synthesis of Diethyl Cyclopentylmalonate
This protocol provides a detailed methodology for achieving high selectivity for the mono-alkylation product.
Materials:
-
Diethyl malonate (1.1 eq)
-
Anhydrous Ethanol or DMF (as solvent)
-
Sodium Ethoxide (NaOEt) or Sodium Hydride (NaH, 60% in oil) (1.0 eq)
-
Cyclopentyl bromide (1.05 eq)
-
Three-neck round-bottom flask, condenser, dropping funnel, magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
-
Ice-water bath
Procedure:
-
Reaction Setup: Assemble the glassware and ensure it is dry. Charge the reaction flask with anhydrous solvent and diethyl malonate under an inert atmosphere.
-
Cooling and Deprotonation: Begin stirring and cool the flask in an ice-water bath to 0 °C.
-
If using NaOEt: Slowly add the solid sodium ethoxide portion-wise, ensuring the internal temperature does not rise above 5-10 °C.
-
If using NaH: Wash the NaH with hexane to remove the mineral oil, then suspend it in the solvent. Slowly add the diethyl malonate solution from the dropping funnel to the NaH suspension at 0 °C.
-
-
Enolate Formation: Stir the mixture at 0 °C for 30-60 minutes after the addition is complete to ensure full enolate formation.
-
Alkylation: Add the cyclopentyl bromide to the dropping funnel and add it dropwise to the enolate solution over 30-60 minutes, maintaining the internal temperature at or below 5 °C.
-
Reaction Progression: Once the addition is complete, allow the reaction mixture to slowly warm to room temperature. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete (typically 2-4 hours at room temperature), cool the mixture again and carefully quench it by adding a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[7]
-
Purification: Purify the crude product by vacuum distillation or column chromatography to isolate the pure diethyl cyclopentylmalonate.[7]
References
- 1. chemistnotes.com [chemistnotes.com]
- 2. Malonic Ester Synthesis - Chemistry Steps [chemistrysteps.com]
- 3. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 4. lscollege.ac.in [lscollege.ac.in]
- 5. Investigation of the PI Control Parameters on the Low Temperature Synthesis of 2-octanone | Chemical Engineering Transactions [cetjournal.it]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Malonic Ester Synthesis [organic-chemistry.org]
Technical Support Center: Column Chromatography of Dimethyl Cyclopentylmalonate
Welcome to the technical support hub for the purification of dimethyl cyclopentylmalonate. This guide is designed for researchers, scientists, and drug development professionals who are looking to achieve high purity of this important synthetic intermediate. Here, we move beyond simple step-by-step instructions to explore the causality behind experimental choices, ensuring you can troubleshoot and optimize your purification with confidence.
Frequently Asked Questions (FAQs)
Q1: What is the most appropriate stationary phase for purifying this compound?
For purifying a moderately polar compound like this compound, silica gel (SiO₂) is the standard and most effective stationary phase .[1] Its slightly acidic nature and high polarity provide excellent resolving power for the separation of esters from common, less-polar reaction byproducts (e.g., dialkylated species) or more-polar starting materials (e.g., unreacted dimethyl malonate).[1][2]
Q2: How do I determine the optimal mobile phase (eluent) for my column?
The optimal mobile phase is always determined empirically using Thin-Layer Chromatography (TLC) prior to running the column.[1] This is a critical, non-negotiable first step.
-
Principle: The goal is to find a solvent system where the this compound has an Rƒ value of approximately 0.3-0.4 .[1] This Rƒ value typically provides the best separation between the target compound and its impurities during column chromatography.
-
Recommended Solvent Systems: Start with a mixture of a non-polar solvent and a moderately polar solvent. A common and effective combination is Hexane/Ethyl Acetate . Begin with a low polarity mixture (e.g., 9:1 Hexane:EtOAc) and gradually increase the proportion of ethyl acetate until the desired Rƒ is achieved.
Q3: What are the most common impurities I should expect during the synthesis of this compound?
Understanding potential impurities is key to designing an effective purification strategy. Based on its common synthesis via malonic ester synthesis, you may encounter:[2][3]
-
Unreacted Dimethyl Malonate: More polar than the product. It will have a lower Rƒ value and elute later.
-
Unreacted Alkyl Halide/Enone: Typically less polar than the product. It will have a higher Rƒ and elute earlier.
-
Dialkylated Malonate: If the reaction is allowed to proceed too long or with excess alkylating agent, a second alkyl group can be added.[2] This byproduct is generally less polar than the desired mono-alkylated product and will elute earlier.
-
Saponified Intermediates (Acids): If any water is present during basic reaction steps, hydrolysis of the ester groups can occur, creating highly polar carboxylic acids that will likely remain at the baseline of the TLC plate and stick strongly to the silica column.[4]
Experimental Workflow: Purifying this compound
This section provides a detailed, self-validating protocol for the purification process.
Step 1: Analytical TLC to Determine Eluent Conditions
Before packing the column, identify the ideal solvent system.
-
Prepare Samples: Dissolve a small amount of your crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate). Also prepare TLC spots for your starting materials if available.
-
Spot the TLC Plate: Using a capillary tube, spot the crude mixture and starting materials onto a silica gel TLC plate.
-
Develop the Plate: Place the plate in a TLC chamber containing a prepared solvent mixture (e.g., 85:15 Hexane:Ethyl Acetate).
-
Visualize: After the solvent front nears the top, remove the plate, mark the solvent front, and let it dry. Visualize the spots using a UV lamp (if compounds are UV-active) and/or by staining with an appropriate agent (e.g., potassium permanganate stain).
-
Analyze: Identify the spot corresponding to your product. Adjust the solvent ratio until the product spot has an Rƒ of ~0.3-0.4 and is well-separated from impurity spots. This is now your chosen eluent for the column.
Step 2: Column Preparation (Slurry Method)
Proper column packing is essential for good separation. Trapped air or channels will lead to poor resolution.[1]
-
Setup: Securely clamp a glass chromatography column in a vertical position. Ensure the stopcock is closed and place a small plug of cotton or glass wool at the bottom.[1] Add a thin layer (~1 cm) of sand.
-
Prepare Slurry: In a beaker, mix silica gel with your chosen starting eluent (the solvent system determined by TLC) to form a consistent, pourable slurry. The amount of silica should be 20-50 times the weight of your crude sample.[1]
-
Pack the Column: Pour the slurry into the column. Open the stopcock to allow the solvent to drain, continuously tapping the side of the column gently to ensure even packing and remove air bubbles. Add more eluent as needed, never allowing the solvent level to drop below the top of the silica bed.
-
Equilibrate: Once all the silica has settled, add a final layer of sand (~1 cm) on top to prevent disturbance of the silica bed when adding solvent.[5] Wash the column with 2-3 column volumes of the eluent to ensure it is fully equilibrated. Drain the solvent until it is just level with the top sand layer.
Step 3: Sample Loading
There are two primary methods for loading your sample onto the column.
-
Wet Loading (Recommended for oils):
-
Dissolve your crude product (a colorless to pale yellow liquid[6]) in the absolute minimum amount of your eluent or a slightly more polar solvent.[5]
-
Carefully pipette this concentrated solution directly onto the top layer of sand in a thin, even band.[5]
-
Open the stopcock and allow the sample to absorb completely into the silica bed.
-
Carefully add a small amount of fresh eluent, wash the sides of the column, and allow this to absorb as well. Repeat this wash step once more.
-
-
Dry Loading (For samples poorly soluble in the eluent):
-
Dissolve your crude product in a volatile solvent (like dichloromethane).
-
Add a small amount of silica gel (10-20 times the mass of your sample) to this solution.[5]
-
Evaporate the solvent using a rotary evaporator until you have a dry, free-flowing powder of silica gel coated with your sample.[5]
-
Carefully add this powder to the top of the prepared column.
-
Step 4: Elution and Fraction Collection
-
Begin Elution: Carefully fill the column with your eluent.
-
Apply Pressure (Flash Chromatography): Apply gentle positive pressure to the top of the column using a regulated air line or a hand pump to achieve a steady flow rate.
-
Collect Fractions: Collect the eluting solvent in a series of numbered test tubes or flasks.
-
Monitor the Separation: Systematically spot every few fractions onto TLC plates to track the elution of your compounds.
-
Combine Fractions: Once the separation is complete, use the TLC analysis to identify all fractions containing only the pure product. Combine these fractions in a round-bottom flask.
-
Isolate Product: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.
Visualization of the Purification Workflow
Caption: Standard workflow for column chromatography purification.
Troubleshooting Guide
Q4: My compound is not eluting from the column, even after I've passed a large volume of solvent through. What's wrong?
This is a common and frustrating issue with several potential causes:
-
Solvent Polarity is Too Low: Your chosen eluent may not be polar enough to displace the compound from the silica gel.
-
Solution: Gradually increase the polarity of your mobile phase. For a hexane/ethyl acetate system, slowly increase the percentage of ethyl acetate. If there are no impurities eluting before your compound, you can perform a "flush" with a much more polar solvent (e.g., 50% or 100% ethyl acetate) to recover your material.[7]
-
-
Compound Decomposition: this compound is generally stable, but highly sensitive compounds can decompose on the acidic silica surface.[7]
-
Incorrect Solvent System: You may have accidentally prepared the wrong solvent mixture.[7]
-
Solution: Double-check the solvent bottles you used. It's a simple mistake that can easily happen in a busy lab.[7]
-
Q5: I can't separate my product from an impurity. All my fractions are mixed.
This indicates poor resolution, which can stem from several factors:
-
Poor Choice of Solvent: The initial TLC may have shown separation, but it might not be optimal. If the Rƒ values of your product and the impurity are too close, separation will be difficult.
-
Solution: Re-run analytical TLCs with different solvent systems. Try replacing ethyl acetate with diethyl ether or adding a small percentage of a third solvent like dichloromethane to modify the selectivity of the separation.
-
-
Column Overloading: You may have loaded too much crude material onto the column. A good rule of thumb is to use at least 20-50 parts silica gel to 1 part crude sample by weight.[1]
-
Solution: Use a larger column with more silica gel or purify the material in smaller batches.
-
-
Poor Packing: Channels or cracks in the silica bed will ruin separation efficiency.
-
Solution: Ensure you are using a well-prepared slurry and tapping the column during packing to create a homogenous bed.[1] Never let the column run dry.
-
Q6: My compound is streaking or "tailing" on the TLC plate and eluting from the column over many fractions.
Tailing is often caused by strong, non-ideal interactions between your compound and the stationary phase, especially if trace acidic impurities are present.[8]
-
Cause: The two ester groups in this compound can interact with the acidic silanol groups (Si-OH) on the silica surface. If other acidic impurities (e.g., from saponification) are present, this effect can be magnified.
-
Solution: Add a small amount of a modifier to your eluent to improve peak shape. For a neutral compound like this ester, adding a very small percentage (e.g., 0.1-0.5%) of methanol or acetic acid to the mobile phase can sometimes help by competing for the highly active sites on the silica gel. However, use this technique with caution as it will significantly increase the eluting power of the mobile phase.
Troubleshooting Logic Diagram
Caption: Decision tree for troubleshooting common chromatography issues.
Data Summary
| Issue Scenario | Potential Impurity | Recommended Starting TLC System (Hexane:EtOAc) | Expected Result |
| Purification from Starting Material | Dimethyl Malonate (more polar) | Start with 9:1, move to 8:2 | Product Rƒ > Impurity Rƒ |
| Purification from Byproduct | Dialkylated Malonate (less polar) | Start with 9:1, move to 8:2 | Product Rƒ < Impurity Rƒ |
| General Purification | Unknown mixture | Test 9:1, 85:15, 8:2 | Aim for Product Rƒ of 0.3-0.4 |
References
- 1. web.uvic.ca [web.uvic.ca]
- 2. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Preparation of mono-substituted malonic acid half oxyesters (SMAHOs) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 6. chembk.com [chembk.com]
- 7. Chromatography [chem.rochester.edu]
- 8. benchchem.com [benchchem.com]
Suppressing side reactions during the decarboxylation of substituted malonic esters
A Guide for Researchers, Scientists, and Drug Development Professionals on Suppressing Side Reactions
Welcome to the technical support center for the decarboxylation of substituted malonic esters. As a Senior Application Scientist, I understand that while malonic ester synthesis is a powerful tool for creating substituted carboxylic acids, the final decarboxylation step can be fraught with challenges that impact yield and purity. This guide provides in-depth, field-proven insights to help you troubleshoot common issues and optimize your reaction outcomes. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring each protocol is a self-validating system.
Core Principles: Understanding the Decarboxylation Pathway
The conversion of a substituted malonic ester to its final carboxylic acid product hinges on two key transformations: hydrolysis of the ester groups, followed by the expulsion of carbon dioxide (CO₂).[1][2] The mechanism of decarboxylation requires a carboxylic acid, which is why hydrolysis must occur first in traditional methods. The reaction proceeds through a cyclic, 6-membered transition state that facilitates the loss of CO₂ to form an enol, which then tautomerizes to the final product.[3][4]
Two primary methodologies are employed for this process, each with its own set of advantages and potential pitfalls.
-
Traditional Saponification & Thermal Decarboxylation: This classic two-stage approach involves:
-
Krapcho Decarboxylation: A milder, one-pot method that is particularly useful for substrates with sensitive functional groups.[8][9] It involves heating the ester in a polar aprotic solvent (like DMSO) with a salt (such as LiCl or NaCl) and a small amount of water.[8][10][11] The reaction proceeds via nucleophilic attack of the halide on the ester's alkyl group, followed by decarboxylation.[10]
Troubleshooting & FAQs
This section addresses the most common issues encountered during the decarboxylation of substituted malonic esters.
Q1: My final product is a complex mixture, and the yield of my desired carboxylic acid is low. What is the most likely cause?
A1: The most common culprit for a complex product mixture is the formation of di-alkylated species during the initial alkylation step, before decarboxylation even begins.[12][13] The mono-alkylated malonic ester still possesses one acidic proton, which can be removed by the base, leading to a second alkylation.[14] This results in a mixture of mono- and di-alkylated esters, which, after decarboxylation, yields a mixture of different carboxylic acids that can be difficult to separate.
Q2: How can I prevent or minimize the formation of di-alkylated side products?
A2: Controlling the alkylation step is critical. Here are two effective strategies:
-
Stoichiometric Control: Use only one equivalent of base and alkylating agent. However, this can be difficult to control perfectly on a large scale.
-
Use of Excess Malonic Ester: A more robust method is to use a significant excess of the starting malonic ester relative to the base and alkyl halide.[13] This ensures that the base preferentially deprotonates the more abundant starting material rather than the mono-alkylated product, suppressing the second alkylation. The unreacted starting material can typically be removed more easily than the di-alkylated side product.
References
- 1. Malonic Ester Synthesis: Steps, Mechanism, and Examples [eureka.patsnap.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. Malonic Ester Synthesis - Chemistry Steps [chemistrysteps.com]
- 7. m.youtube.com [m.youtube.com]
- 8. grokipedia.com [grokipedia.com]
- 9. Krapcho Decarboxylation | Chem-Station Int. Ed. [en.chem-station.com]
- 10. Krapcho decarboxylation - Wikipedia [en.wikipedia.org]
- 11. organicreactions.org [organicreactions.org]
- 12. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 13. Malonic Ester Synthesis [organic-chemistry.org]
- 14. chemistnotes.com [chemistnotes.com]
Validation & Comparative
A Senior Application Scientist's Guide: Dimethyl vs. Diethyl Cyclopentylmalonate in Synthesis
Introduction: The Malonic Ester in Modern Synthesis
The malonic ester synthesis is a cornerstone of carbon-carbon bond formation in organic chemistry, prized for its reliability in producing substituted carboxylic acids.[1] At the heart of this methodology are dialkyl malonates, versatile C2 synthons whose α-protons exhibit enhanced acidity (pKa ≈ 13) due to the electron-withdrawing effect of two flanking ester groups.[2] This acidity allows for easy deprotonation to form a stabilized enolate, a potent nucleophile that readily undergoes SN2 reactions with alkyl halides.[2] Subsequent hydrolysis of the ester groups followed by thermal decarboxylation yields the desired carboxylic acid, effectively converting an alkyl halide (R-X) into a more complex R-CH₂COOH structure.[3][4]
This guide provides an in-depth comparison of two key reagents in this class: dimethyl cyclopentylmalonate and diethyl cyclopentylmalonate . While structurally similar, the choice between the methyl and ethyl ester can have significant practical implications for reaction efficiency, purification, and overall synthetic strategy. We will explore these nuances, supported by experimental data and protocols, to empower researchers, scientists, and drug development professionals to make informed decisions in their synthetic endeavors.
Part 1: A Comparative Analysis of Physicochemical Properties
The fundamental physical properties of a reagent dictate its handling, reaction setup, and purification strategy. The choice between the dimethyl and diethyl esters of cyclopentylmalonate presents subtle but important differences.
| Property | This compound | Diethyl Cyclopentylmalonate | Significance in Synthesis |
| Molecular Formula | C₁₀H₁₆O₄[5] | C₁₂H₂₀O₄[6][7] | Affects molecular weight and stoichiometric calculations. |
| Molecular Weight | 200.23 g/mol [8] | 228.28 g/mol [7][9] | The lower molecular weight of the dimethyl ester offers slightly better atom economy. |
| Boiling Point | ~233-234 °C (at 760 mmHg)[10], 235 °C/12mmHg[11] | 122-125 °C (at 6 mmHg)[12], 138 °C (at 13 mmHg)[9][13] | Both require vacuum distillation for purification. The specific boiling point under vacuum is critical for separating the product from unreacted starting materials or byproducts. |
| Density | ~1.083 g/mL[10] | ~1.03 g/cm³[9][13] | Minor difference, relevant for precise measurements and reaction concentration calculations. |
| Refractive Index | Not widely reported | 1.4430 - 1.4450[9] | Useful for quick purity assessment of the liquid product after distillation. |
| Solubility | Soluble in common organic solvents like alcohols, ethers, and ketones.[10] | Soluble in common organic solvents. | Both are amenable to a wide range of reaction solvents. |
Expert Insight: The most significant practical difference lies in the boiling points. Both compounds are high-boiling liquids requiring vacuum distillation for purification. The choice of vacuum level will be crucial to achieve efficient distillation without thermal decomposition. The lower molecular weight of this compound is a minor advantage in terms of atom economy, which can become relevant in large-scale industrial syntheses.
Part 2: Synthesis and Reactivity – A Mechanistic Perspective
The standard synthesis for both compounds is the alkylation of the corresponding dialkyl malonate with a cyclopentyl halide, a classic example of the malonic ester synthesis.[1][6]
The Core Reaction Pathway
The synthesis proceeds through a well-understood, multi-step mechanism. The overall transformation uses the malonic ester as a synthetic equivalent of a ⁻CH₂COOH synthon.[1]
Caption: General workflow of the malonic ester synthesis.
Causality in Reagent Selection: Why the Base Matters
A critical experimental choice is the base used for deprotonation. To prevent transesterification—the exchange of the ester's alkoxy group with the alkoxide base—the base should correspond to the alcohol of the ester.[1][14]
-
For This compound synthesis , sodium methoxide (NaOMe) in methanol is the appropriate base.
-
For diethyl cyclopentylmalonate synthesis , sodium ethoxide (NaOEt) in ethanol is the standard choice.[2][12]
Using a non-matching base (e.g., NaOEt with dimethyl malonate) would lead to a mixture of methyl and ethyl esters, complicating purification and reducing the yield of the desired product. Stronger, non-nucleophilic bases like sodium hydride (NaH) can also be used, which generates the sodium enolate and hydrogen gas, avoiding the issue of transesterification altogether.[6]
Part 3: Experimental Protocols and Performance Data
The following protocols represent typical laboratory procedures for the synthesis of each compound.
Experimental Workflow Diagram
Caption: Standard laboratory workflow for malonate alkylation.
Protocol 1: Synthesis of Diethyl Cyclopentylmalonate
This protocol is adapted from established procedures for malonic ester alkylation.[12]
Materials:
-
Sodium metal (4.6 g, 0.2 mol)
-
Absolute ethanol (80 mL)
-
Diethyl malonate (32.0 g, 0.2 mol)
-
Cyclopentyl bromide (29.8 g, 0.2 mol)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Water
Procedure:
-
Enolate Formation: In a flame-dried, three-necked flask equipped with a reflux condenser and under an inert atmosphere (N₂), carefully add sodium metal pieces to absolute ethanol to prepare a solution of sodium ethoxide.
-
Once all the sodium has reacted, add diethyl malonate dropwise to the stirred solution.
-
Alkylation: After a brief stirring period, add cyclopentyl bromide dropwise. The resulting solution is then heated to reflux for 12 hours.[12]
-
Work-up: Cool the reaction mixture to room temperature. Remove most of the ethanol using a rotary evaporator.
-
Quench the reaction by adding 250 mL of water.
-
Extract the aqueous layer three times with 100 mL portions of diethyl ether.
-
Purification: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield a crude oil.
-
Purify the oil by vacuum distillation (e.g., at 6 mmHg) to obtain diethyl cyclopentylmalonate as a clear, colorless oil (boiling point 122-125 °C at 6 mmHg).[12]
Protocol 2: Synthesis of this compound
This protocol is a parallel procedure, substituting the appropriate methyl-based reagents.
Materials:
-
Sodium metal (4.6 g, 0.2 mol)
-
Absolute methanol (80 mL)
-
Dimethyl malonate (26.4 g, 0.2 mol)
-
Cyclopentyl bromide (29.8 g, 0.2 mol)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Water
Procedure:
-
Enolate Formation: In a flame-dried, three-necked flask equipped with a reflux condenser and under an inert atmosphere (N₂), prepare a solution of sodium methoxide by carefully adding sodium metal to absolute methanol.
-
Once the sodium has fully dissolved, add dimethyl malonate dropwise to the stirred solution.
-
Alkylation: After a brief stirring period, add cyclopentyl bromide dropwise. Heat the resulting solution to reflux for 12 hours.
-
Work-up: Cool the reaction mixture to room temperature and remove the bulk of the methanol via rotary evaporation.
-
Quench the reaction by adding 250 mL of water.
-
Extract the aqueous mixture three times with 100 mL portions of diethyl ether.
-
Purification: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude oil by vacuum distillation to yield this compound.
Part 4: Downstream Reactions and Practical Considerations
The choice between the dimethyl and diethyl ester can influence the ease and outcome of subsequent synthetic steps, primarily hydrolysis and decarboxylation.
Hydrolysis: A Subtle Kinetic Difference
The conversion of the dialkyl ester to the dicarboxylic acid is a prerequisite for decarboxylation.[3] This is typically achieved by heating with aqueous acid (e.g., H₃O⁺).
-
Rate of Hydrolysis: Generally, methyl esters can be slightly more susceptible to hydrolysis than ethyl esters due to the reduced steric hindrance of the methyl group. This may allow for milder reaction conditions or shorter reaction times when starting with this compound. However, for most preparations, forcing conditions (heat) are used, making this difference less pronounced.
-
Byproducts: The hydrolysis of this compound produces methanol , while the diethyl ester produces ethanol . From a safety perspective, ethanol is significantly less toxic than methanol. This is a crucial consideration in process chemistry and at-scale manufacturing, where worker exposure and waste disposal are paramount.
Decarboxylation
Once the substituted malonic acid is formed, the decarboxylation step is identical for both pathways. The reaction proceeds through a cyclic transition state upon heating, releasing carbon dioxide to form the final product, cyclopentylacetic acid.[3] The nature of the original ester group has no bearing on this step.
Applications and Strategic Choice
The selection of the malonate ester is often dictated by the final target molecule.
-
Dimethyl malonate is a key precursor in the fragrance industry for the synthesis of methyl dihydrojasmonate.[15][16] In this context, using the dimethyl ester from the outset streamlines the synthesis.
-
Diethyl cyclopentylmalonate is documented as an intermediate in the synthesis of pharmaceuticals like cyclopentylthiazide.[9]
Conclusion: A Scientist's Recommendation
Both dimethyl and diethyl cyclopentylmalonate are highly effective reagents for introducing a cyclopentylacetic acid moiety. The choice between them is not one of right or wrong, but of strategic optimization based on the specific context of the synthesis.
Choose this compound when:
-
Slightly better atom economy is a priority for large-scale synthesis.
-
Milder or faster subsequent hydrolysis conditions are desired.
-
The final target molecule is a methyl ester, avoiding an extra transesterification step.
Choose Diethyl Cyclopentylmalonate when:
-
Avoiding the formation of toxic methanol byproduct is a key safety or process consideration.
-
The starting diethyl malonate and sodium ethoxide are more readily available or cost-effective in your laboratory.
-
Following established literature procedures that have been optimized with the diethyl ester is preferred to minimize development time.
Ultimately, for many bench-scale research applications, the performance difference is minimal. The decision often defaults to the availability and cost of the parent dialkyl malonate (dimethyl malonate vs. diethyl malonate) and the corresponding alkoxide base. However, for process development and scale-up, the factors of byproduct toxicity, atom economy, and reaction kinetics become critical drivers in making the optimal selection.
References
- 1. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 2. 22.7 Alkylation of Enolate Ions - Organic Chemistry | OpenStax [openstax.org]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. Diethyl Cyclopentylmalonate|Pharmaceutical Intermediate [benchchem.com]
- 7. 1,3-Diethyl 2-cyclopentylpropanedioate | C12H20O4 | CID 249269 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 1,3-Dimethyl 2-cyclopentylpropanedioate | C10H16O4 | CID 14831157 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chembk.com [chembk.com]
- 10. chembk.com [chembk.com]
- 11. This compound - Safety Data Sheet [chemicalbook.com]
- 12. prepchem.com [prepchem.com]
- 13. Diethyl Cyclopentylmalonate | 18928-91-1 | TCI AMERICA [tcichemicals.com]
- 14. Diethyl malonate - Wikipedia [en.wikipedia.org]
- 15. CN111646899A - Preparation method of 3- (3-oxo-2-pentyl) cyclopentyl dimethyl malonate - Google Patents [patents.google.com]
- 16. Dimethyl malonate - Wikipedia [en.wikipedia.org]
A Researcher's Guide to Jasmonate Synthesis: Exploring Alternatives to Dimethyl Cyclopentylmalonate
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Introduction
Jasmonates, including jasmonic acid and its methyl ester, are lipid-based plant hormones that play critical roles in regulating plant growth, development, and defense mechanisms against pests and diseases.[1][2] Their potent biological activities and characteristic fragrance have made them valuable targets in synthetic organic chemistry, with applications ranging from agriculture to perfumery.
Historically, a common strategy for synthesizing the core cyclopentanone structure of jasmonates has involved the use of dimethyl cyclopentylmalonate. While effective, this approach has limitations that have spurred the development of alternative synthetic routes. This guide provides an in-depth comparison of alternative reagents to this compound for jasmonate synthesis, offering researchers and drug development professionals a comprehensive overview of modern synthetic strategies. We will delve into the causality behind experimental choices, present comparative data, and provide detailed protocols to ensure scientific integrity and practical applicability.
The Benchmark: The this compound Route
The classical approach to jasmonate synthesis often utilizes a Michael addition of dimethyl malonate to a cyclopentenone derivative, followed by alkylation and decarboxylation. This method establishes the characteristic acetic acid side chain on the cyclopentanone ring.
General Workflow of the Malonate-Based Synthesis
The process typically involves the reaction of a 2-substituted cyclopentenone with dimethyl malonate in the presence of a base. The resulting diester is then alkylated with a suitable electrophile to introduce the second side chain, followed by hydrolysis and decarboxylation to yield the desired jasmonate structure.
Caption: General workflow for jasmonate synthesis using this compound.
While this method is well-established, it can suffer from drawbacks such as the need for harsh decarboxylation conditions and potential difficulties in controlling stereochemistry.
Alternative Reagents and Synthetic Strategies
To overcome the limitations of the malonate-based approach, several alternative reagents and strategies have been developed. These modern routes often offer improved efficiency, stereocontrol, and milder reaction conditions.
The Cyclopentenone Conjugate Addition Approach
A prominent alternative involves the direct 1,4-conjugate addition (Michael addition) of an organometallic reagent to a 2-alkyl-cyclopentenone. This strategy directly introduces the desired side chain without the need for a malonate intermediate and subsequent decarboxylation.
A notable example is the use of organozinc reagents. For instance, the 1,4-Michael addition of an allyl zinc bromide reagent to 2-pentylcyclopentenone is a key step in a shortened synthesis of methyl dihydrojasmonate.[3][4] This approach offers a more direct route to the jasmonate core structure.
Synthetic Pathway via Organozinc Addition
Caption: Synthesis of methyl dihydrojasmonate via conjugate addition of allyl zinc bromide.
This method significantly shortens the synthetic route and can lead to high yields (65-85%).[3][4]
Experimental Protocol: Synthesis of Methyl Dihydrojasmonate via Organozinc Addition
Materials:
-
2-Pentylcyclopentenone
-
Allyl zinc bromide reagent
-
Ruthenium trichloride hydrate (RuCl₃·nH₂O)
-
Sodium periodate (NaIO₄)
-
Methanol (MeOH)
-
Thionyl chloride (SOCl₂)
-
Tetrahydrofuran (THF)
-
Standard workup and purification reagents
Procedure:
-
1,4-Michael Addition: In a flame-dried flask under an inert atmosphere, dissolve 2-pentylcyclopentenone in anhydrous THF. Cool the solution and add the allyl zinc bromide reagent dropwise. Allow the reaction to proceed to completion.
-
Workup and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., diethyl ether). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to obtain 2-pentyl-3-allyl cyclopentanone.
-
Oxidative Cleavage: Dissolve the 2-pentyl-3-allyl cyclopentanone in a suitable solvent system (e.g., carbon tetrachloride/acetonitrile/water). Add a catalytic amount of ruthenium trichloride hydrate followed by the portion-wise addition of sodium periodate. Stir the reaction until the starting material is consumed.
-
Workup and Isolation of Dihydrojasmonic Acid: Perform a standard aqueous workup. Extract the product into an organic solvent, dry, and concentrate to yield dihydrojasmonic acid.
-
Esterification: Dissolve the dihydrojasmonic acid in anhydrous methanol and cool in an ice bath. Slowly add thionyl chloride and stir for several hours at room temperature.[3] Remove the solvent under reduced pressure to obtain the final product, methyl dihydrojasmonate.
The Furan-Based Approach (Pauson-Khand Reaction)
Another powerful alternative utilizes furan as a latent 1,4-dicarbonyl equivalent. The Pauson-Khand reaction, a cobalt-catalyzed [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide, provides a convergent route to the cyclopentenone core. This strategy has been successfully applied to the synthesis of various jasmonate analogues.[5]
Conceptual Pathway via Pauson-Khand Reaction
Caption: Conceptual pathway for jasmonate synthesis using a furan-based strategy.
This approach is highly versatile and allows for the construction of complex cyclopentenoid structures.
Asymmetric Synthesis via Chiral Auxiliaries or Catalysis
For the synthesis of specific stereoisomers of jasmonates, which is often crucial for their biological activity and fragrance profile, asymmetric synthesis methods are employed. These can involve the use of chiral auxiliaries to direct stereoselective reactions or the application of chiral catalysts.
Asymmetric conjugate addition to cyclopentenones is a well-explored strategy.[6] For example, chiral amines can be used to form chiral imines, which then direct the stereoselective Michael addition.
Comparative Analysis of Synthetic Routes
| Feature | This compound Route | Cyclopentenone Conjugate Addition | Furan-Based (Pauson-Khand) Route |
| Overall Yield | Moderate to Good | Good to Excellent (up to 85%)[4] | Variable, depends on substrate |
| Number of Steps | Longer | Shorter[3][4] | Variable, can be convergent |
| Stereocontrol | Can be challenging | Can be controlled with chiral reagents | Potential for high stereocontrol |
| Reagent Cost/Availability | Readily available and inexpensive | Organometallics can be more expensive | Cobalt carbonyl is a key reagent |
| Reaction Conditions | Can require harsh decarboxylation | Generally mild conditions[4] | Requires specialized equipment |
| Scalability | Well-established for scale-up | Potentially scalable | May present challenges for scale-up |
Discussion and Future Outlook
The choice of synthetic route to jasmonates depends heavily on the specific goals of the researcher. For large-scale production of simple jasmonate derivatives where stereochemistry is not a primary concern, the classical this compound route may still be a viable option due to the low cost of starting materials.
However, for laboratory-scale synthesis, and particularly for the preparation of complex or stereochemically pure jasmonates, the modern alternatives offer significant advantages. The cyclopentenone conjugate addition method provides a more direct and efficient route, often with higher yields and milder conditions.[3][4] The Pauson-Khand reaction and other cycloaddition strategies offer unparalleled versatility for creating diverse jasmonate analogues for structure-activity relationship studies.
Future developments in this field will likely focus on the discovery of more efficient and highly stereoselective catalytic methods. Chemoenzymatic approaches, which combine the selectivity of enzymes with the efficiency of chemical synthesis, also hold great promise for the sustainable and enantiopure production of jasmonates.
References
- 1. Jasmonic acid - Wikipedia [en.wikipedia.org]
- 2. Action and biosynthesis of jasmonic acid | PPTX [slideshare.net]
- 3. CN101519355B - Method for preparing methyl dihydrojasmonate - Google Patents [patents.google.com]
- 4. CN101519355A - Method for preparing methyl dihydrojasmonate - Google Patents [patents.google.com]
- 5. Synthesis of Analogues of Methyl Jasmonate using the Formation of Cyclopentenones from Alkyne(hexacarbonyl)dicobalt Complexes - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]
- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
A Senior Application Scientist's Guide to Purity Analysis of Dimethyl Cyclopentylmalonate: A Comparative Evaluation Using GC-MS
Abstract
This guide provides an in-depth technical analysis of Gas Chromatography-Mass Spectrometry (GC-MS) for the purity assessment of dimethyl cyclopentylmalonate, a critical intermediate in pharmaceutical and fine chemical synthesis.[1][2] Recognizing that no single analytical technique is universally optimal, this document presents a comparative evaluation of GC-MS against alternative methods such as High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. We will explore the causality behind methodological choices, present detailed, self-validating experimental protocols, and support all claims with authoritative references, ensuring scientific integrity and practical applicability for researchers, scientists, and drug development professionals.
Introduction: The Analytical Imperative for this compound Purity
This compound (DMC) is a versatile diester serving as a fundamental building block in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).[1][2] Its molecular structure, featuring a central carbon atom substituted with a cyclopentyl group and two methyl ester functionalities, makes it an ideal precursor in malonic ester synthesis for creating substituted carboxylic acids.[3][4]
The purity of DMC is paramount. Trace impurities, which can originate from starting materials, side reactions (e.g., dialkylation), or subsequent degradation, can have profound impacts on the yield, purity, and safety profile of the final product. Therefore, a robust, sensitive, and specific analytical method is not merely a quality control measure but a critical component of process development and validation.
This guide focuses on GC-MS as the primary analytical technique due to its exceptional sensitivity and specificity for volatile and semi-volatile compounds like DMC.
The Primary Method: Purity Profiling by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful hybrid technique that combines the superior separation capabilities of gas chromatography with the definitive identification power of mass spectrometry.[5] It is particularly well-suited for analyzing DMC, which has a boiling point of approximately 233-234°C and is thermally stable.[2]
The "Why": Rationale for Methodological Choices
The development of a robust GC-MS method is a process of deliberate choices, each grounded in the physicochemical properties of the analyte and potential impurities.
-
Column Selection: The choice of the capillary column's stationary phase is the most critical step in method development.[6] For DMC, a moderately polar compound, a mid-polarity stationary phase like 5% Phenyl / 95% Dimethylpolysiloxane is an ideal starting point.[7][8] This phase provides excellent separation for a wide range of analytes based on boiling point and subtle differences in polarity, effectively resolving DMC from potential impurities such as unreacted dimethyl malonate or related by-products.[7][9]
-
Injection Technique: A split/splitless inlet is employed. For assaying the main component (purity >95%), a high split ratio (e.g., 100:1) is used to prevent column overloading and ensure sharp, symmetrical peaks. For trace impurity analysis, a splitless injection mode is chosen to maximize the transfer of analytes onto the column, thereby enhancing sensitivity.
-
Temperature Programming: A temperature gradient is essential for achieving optimal separation. The program begins at a low temperature to trap and focus analytes at the head of the column, then ramps up to elute compounds in order of increasing boiling point and polarity. This ensures that volatile impurities are separated from the main DMC peak and that any higher-boiling impurities are eluted within a reasonable timeframe.
-
Mass Spectrometer Detector: Electron Ionization (EI) is the standard ionization technique for GC-MS, as it creates reproducible fragmentation patterns that can be compared against spectral libraries for confident identification.[10] The mass spectrometer is operated in full scan mode to collect data on all ions within a specified mass range, allowing for the identification of unknown impurities.
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the GC-MS analysis for this compound.
Caption: Workflow for DMC Purity Analysis by GC-MS.
Step-by-Step Experimental Protocol
This protocol is designed as a self-validating system by incorporating a System Suitability Test (SST) to ensure the instrument is performing correctly before sample analysis.
1. Reagents and Materials:
-
This compound (DMC) sample
-
Ethyl acetate (HPLC or GC grade)
-
GC vials with septa
-
Micropipettes and volumetric flasks
2. Instrument Conditions:
| GC Parameter | Setting | Rationale |
| Column | 5% Phenyl / 95% Dimethylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness | Optimal for resolving moderately polar compounds like esters.[7][9] |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min | Inert gas providing good chromatographic efficiency. |
| Inlet Temperature | 250°C | Ensures rapid vaporization of the sample without thermal degradation. |
| Injection Mode/Volume | Split 100:1, 1 µL | Prevents column overload for the main component analysis. |
| Oven Program | 60°C (hold 2 min), ramp to 280°C @ 15°C/min, hold 5 min | Separates volatile impurities at the start and elutes higher-boiling compounds efficiently. |
| MS Transfer Line Temp | 280°C | Prevents condensation of analytes between the GC and MS. |
| Ion Source Temp | 230°C | Standard temperature for robust electron ionization. |
| Ionization Mode | Electron Ionization (EI) @ 70 eV | Produces standard, reproducible fragmentation patterns for library matching.[10] |
| Scan Range | 40 - 450 m/z | Covers the molecular weight of DMC (214.26 g/mol ) and its expected fragments and likely impurities.[2] |
3. Procedure:
-
Sample Preparation: Accurately weigh ~10 mg of the DMC sample and dissolve it in 10 mL of ethyl acetate to create a 1 mg/mL solution. Transfer to a GC vial.
-
System Suitability Test (SST): Inject the prepared sample solution six consecutive times. The relative standard deviation (%RSD) of the DMC peak area should be ≤ 1.0%. This confirms the precision of the system.
-
Analysis: If the SST passes, proceed with injecting a single vial of the sample for purity analysis.
-
Data Processing:
-
Integrate all peaks in the Total Ion Chromatogram (TIC) that are above a pre-defined threshold (e.g., 0.05% of the total area).
-
Calculate the purity of DMC using the area normalization method: % Purity = (Area of DMC Peak / Total Area of All Peaks) x 100 .
-
For each impurity peak, analyze its mass spectrum. Compare the spectrum against the NIST mass spectral library to tentatively identify the impurity.
-
Data Interpretation: Decoding the Mass Spectrum
Expected Fragmentation of this compound (Molecular Weight: 214.26)
-
Molecular Ion (M⁺): A peak at m/z 214 might be observed, though it could be weak for esters.
-
Loss of a Methoxy Group (·OCH₃): [M - 31]⁺ → m/z 183. This is a common fragmentation for methyl esters.
-
Loss of a Methoxycarbonyl Group (·COOCH₃): [M - 59]⁺ → m/z 155. Another characteristic ester fragmentation.[10]
-
McLafferty Rearrangement: While less common for dimethyl esters compared to diethyl esters, it's a possibility if impurities with longer alkyl chains are present.[12]
-
Loss of the entire malonate moiety: For substituted malonates, the loss of the malonate group can be a significant fragmentation pathway.[10][11]
Comparative Analysis: GC-MS vs. Alternative Techniques
While GC-MS is a gold standard, other techniques offer different advantages and may be complementary.[5]
-
High-Performance Liquid Chromatography (HPLC) with UV Detection: HPLC is ideal for non-volatile or thermally labile impurities. However, DMC lacks a strong UV chromophore, making detection by standard UV detectors challenging and less sensitive compared to GC-MS. It would require derivatization or the use of a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD).
-
Quantitative NMR (qNMR): qNMR is a powerful primary method that can determine the purity of a substance without needing a reference standard of the analyte itself. It provides a direct measure of the molar quantity of the analyte against a certified internal standard. While highly accurate for the main component assay, its sensitivity is generally lower than GC-MS, making it less suitable for detecting trace-level impurities (e.g., <0.1%).
| Parameter | GC-MS | HPLC-UV | qNMR |
| Principle | Volatility-based Separation & Mass-based Detection | Polarity-based Separation & UV Absorbance Detection | Nuclear Spin in Magnetic Field |
| Sensitivity | Excellent (ppm to ppb levels) | Moderate to Poor (for DMC) | Low (typically >0.1%) |
| Specificity | Very High (Mass Spectrum) | Moderate (Retention Time) | Very High (Chemical Shift) |
| Impurity Scope | Volatile & Semi-volatile | Non-volatile, Polar | All proton-containing |
| Quantitation | Relative (% Area); Absolute with standards | Relative (% Area); Absolute with standards | Absolute (Primary Method) |
| Strengths | Ideal for volatile impurities, structural elucidation | Good for non-volatile/polymeric impurities | High precision for main component assay without analyte standard |
| Limitations | Not suitable for non-volatile or thermally labile compounds | Poor sensitivity for compounds without a UV chromophore | Low sensitivity for trace impurities |
Method Validation: Ensuring Trustworthiness and Compliance
To be used in a regulated environment, the analytical method must be validated to prove it is fit for its intended purpose.[14] The validation should be performed according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[14][15][16]
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is demonstrated by showing that the GC program resolves all known impurities from the DMC peak and that the mass spectrum of the peak is pure.
-
Linearity: The method's ability to obtain test results that are directly proportional to the concentration of the analyte. A series of dilutions of a DMC standard are analyzed, and the peak area is plotted against concentration. The correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy: The closeness of the test results to the true value. This is typically assessed by spiking a placebo with known amounts of DMC at different levels (e.g., 80%, 100%, 120%) and calculating the percent recovery.
-
Precision: The degree of scatter between a series of measurements. It is evaluated at two levels:
-
Repeatability: Analysis of multiple samples under the same operating conditions over a short interval of time (%RSD should be low).
-
Intermediate Precision: Analysis on different days, by different analysts, or on different equipment.
-
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of an analyte that can be reliably detected and quantified, respectively. Essential for impurity analysis.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate, temperature ramp). This provides an indication of its reliability during normal usage.
Conclusion
The purity analysis of this compound is most effectively accomplished using a well-developed and validated GC-MS method. This technique provides an unparalleled combination of separation efficiency, sensitivity, and specificity, making it the cornerstone for quality control in both research and manufacturing environments. Its ability to separate and identify volatile and semi-volatile impurities ensures a comprehensive understanding of the sample's purity profile. While techniques like HPLC and qNMR have valuable, complementary roles, GC-MS remains the superior choice for the routine, in-depth analysis required for this critical synthetic intermediate. By following the detailed protocols and understanding the rationale behind the methodological choices presented in this guide, scientists can ensure the generation of accurate, reliable, and defensible analytical data.
References
- 1. Diethyl Cyclopentylmalonate|Pharmaceutical Intermediate [benchchem.com]
- 2. chembk.com [chembk.com]
- 3. Malonic Ester Synthesis - Chemistry Steps [chemistrysteps.com]
- 4. The Malonic Ester Synthesis and the Acetoacetic Ester Synthesis - Chad's Prep® [chadsprep.com]
- 5. impactfactor.org [impactfactor.org]
- 6. Gas Chromatography (GC) Column Selection Guide [sigmaaldrich.com]
- 7. glsciencesinc.com [glsciencesinc.com]
- 8. Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Types of stationary phases in gas chromatography| Phenomenex [phenomenex.com]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. jstage.jst.go.jp [jstage.jst.go.jp]
- 13. tandfonline.com [tandfonline.com]
- 14. fda.gov [fda.gov]
- 15. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 16. ICH Official web site : ICH [ich.org]
A Senior Application Scientist's Guide to Base Selection for the Deprotonation of Dimethyl Cyclopentylmalonate
Introduction: The Critical Role of Base Selection in C-C Bond Formation
In the landscape of synthetic organic chemistry, the malonic ester synthesis remains a cornerstone for the construction of carbon-carbon bonds. The reaction's versatility hinges on a deceptively simple, yet pivotal, first step: the deprotonation of the α-carbon. For a substrate such as dimethyl cyclopentylmalonate, this active methylene group, flanked by two electron-withdrawing carbonyls, possesses heightened acidity, making it ripe for enolate formation. This enolate is the workhorse of the synthesis, a potent nucleophile ready to react with a variety of electrophiles, most commonly alkyl halides.
However, the path from starting material to the desired alkylated product is paved with critical decisions, the most important of which is the choice of base. This decision is not trivial; it directly dictates reaction efficiency, yield, selectivity between mono- and di-alkylation, and the prevalence of side reactions.[1][2] This guide provides a comparative analysis of common base catalysts for the deprotonation of this compound, grounded in mechanistic principles and supported by experimental insights, to empower researchers in drug development and synthetic chemistry to make informed, effective decisions at the bench.
The Underlying Principle: Acidity and Enolate Stabilization
The α-hydrogens of this compound are significantly more acidic than typical C-H bonds, with a pKa value around 13.[3][4] This acidity is a direct consequence of the resonance stabilization of the conjugate base, the enolate. Upon deprotonation, the negative charge on the α-carbon is delocalized across the two adjacent carbonyl oxygen atoms, distributing the charge and stabilizing the intermediate.
A successful deprotonation requires a base whose conjugate acid has a pKa value substantially higher than that of the malonic ester, ensuring the equilibrium lies far to the right, in favor of the enolate.[3][5]
Caption: General mechanism of deprotonation and resonance stabilization.
Comparative Analysis of Common Base Catalysts
The selection of a base is a balance of reactivity, handling requirements, cost, and compatibility with the substrate and subsequent electrophile. Below is a comparison of four common bases used for this transformation.
| Base Catalyst | pKa of Conjugate Acid | Typical Solvents | Key Advantages | Key Disadvantages & Considerations |
| Sodium Hydride (NaH) | ~36 (H₂) | THF, DMF | Irreversible deprotonation drives reaction to completion.[6] | Highly reactive with water/alcohols; generates flammable H₂ gas; requires inert atmosphere.[6][7] Can cause side reactions with solvents like DMF.[8] |
| Sodium Methoxide (NaOMe) | ~15.5 (Methanol) | Methanol, THF | Cost-effective; classic choice for malonic ester synthesis. Using methoxide with a methyl ester prevents transesterification.[1] | Equilibrium reaction; moisture-sensitive. Less potent than NaH. |
| Potassium Carbonate (K₂CO₃) | ~10.3 (Bicarbonate) | Acetone, DMF, Acetonitrile | Inexpensive, non-pyrophoric, easy to handle. Milder conditions.[9][10] | Weaker base, leading to slower reactions. Often requires a phase-transfer catalyst (PTC) for high efficiency.[11][12][13] |
| DBU | ~13.5 (in Acetonitrile) | THF, Dichloromethane | Strong, non-nucleophilic organic base; excellent solubility; promotes reactions under mild, homogeneous conditions.[14][15] | Significantly more expensive than inorganic bases. Can act as a nucleophile in rare cases.[16] |
In-Depth Discussion and Mechanistic Considerations
Sodium Hydride (NaH): The Powerhouse
Sodium hydride is a powerful, non-nucleophilic base that deprotonates the malonate ester irreversibly by forming hydrogen gas, which bubbles out of the reaction mixture, driving the equilibrium to completion according to Le Châtelier's principle.[6] This makes it an excellent choice when quantitative formation of the enolate is desired before the addition of an electrophile.
Causality: The high basicity of the hydride ion (H⁻) ensures a rapid and complete reaction. However, this reactivity demands stringent anhydrous and inert conditions (e.g., under argon or nitrogen), as NaH reacts violently with water.[7] It is typically supplied as a 60% dispersion in mineral oil to mitigate its pyrophoric nature.[7]
Field Insight: While effective, NaH can be problematic. In solvents like DMF, NaH can act as a reducing agent or react with the solvent itself, leading to byproducts.[8] For sensitive or complex substrates, the sheer force of NaH can sometimes lead to undesired side reactions.
Sodium Methoxide (NaOMe): The Classic & Prudent Choice
Sodium methoxide is arguably the most traditional base for this transformation. The key principle for its use is to match the alkoxide base with the ester group of the substrate. For this compound, sodium methoxide is the correct choice. Using sodium ethoxide would initiate transesterification, leading to a mixture of methyl and ethyl esters and complicating purification.[1]
Causality: The deprotonation is an equilibrium process. However, with the pKa of methanol around 15.5 and that of the malonate around 13, the equilibrium constant strongly favors the formation of the enolate.[3][17] This method is robust, scalable, and cost-effective.
Field Insight: The reaction is typically performed in the corresponding alcohol (methanol) or an aprotic solvent like THF. While the equilibrium is favorable, it is not irreversible like with NaH. This can be an advantage in controlling reactivity but may be a disadvantage if complete deprotonation is required to avoid side reactions with the starting material.
Potassium Carbonate (K₂CO₃): The Mild & Heterogeneous Option
Potassium carbonate offers a milder, safer, and more environmentally benign alternative to hydrides and alkoxides.[9][10] As a solid base, it operates under heterogeneous conditions.
Causality: The reaction rate is often limited by the surface area of the K₂CO₃ and the transport of the malonate to the solid surface. To overcome this, reactions often require higher temperatures and polar aprotic solvents like DMF or acetone.[18] The efficiency can be dramatically improved by using a phase-transfer catalyst (PTC) such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide) or a crown ether.[11][12][13] The PTC carries the carbonate anion into the organic phase or brings the malonate to the catalyst surface, accelerating deprotonation.
Field Insight: The use of nano-particle K₂CO₃ has been shown to significantly increase the surface area and reactivity, allowing for high yields under milder conditions without a PTC.[9] This approach is particularly valuable in industrial settings where ease of handling and cost are paramount.
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene): The Modern Organic Base
DBU is a strong, yet sterically hindered, non-nucleophilic organic base.[14][15] Its amidine structure makes it a powerful proton abstractor, while its bulky bicyclic structure prevents it from acting as a nucleophile in most contexts.
Causality: Being a liquid soluble in most organic solvents, DBU allows the deprotonation to occur under homogeneous conditions, often at room temperature. This provides excellent control and reproducibility. It avoids the handling hazards of NaH and the mass transfer limitations of K₂CO₃.[19]
Field Insight: DBU is the base of choice for sensitive substrates or when mild conditions are essential to preserve complex functionality elsewhere in the molecule. While its cost is higher, the improved yields, cleaner reactions, and simplified workups can often justify the expense, particularly in the synthesis of high-value compounds like pharmaceuticals.
Experimental Protocols
The following protocols are representative workflows for the alkylation of this compound using sodium methoxide and potassium carbonate with a phase-transfer catalyst.
Caption: A generalized experimental workflow for malonate alkylation.
Protocol 1: Alkylation using Sodium Methoxide
Objective: To synthesize dimethyl (1-bromobutyl)cyclopentylmalonate.
Materials:
-
This compound
-
Sodium methoxide (NaOMe)
-
Anhydrous Tetrahydrofuran (THF)
-
1-Bromobutane
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, condenser, dropping funnel, nitrogen/argon inlet
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet.
-
Enolate Formation: Under a positive pressure of nitrogen, charge the flask with anhydrous THF (10 mL per 10 mmol of malonate). Add sodium methoxide (1.05 equivalents) to the solvent. Stir the suspension.
-
Add this compound (1.0 equivalent) dropwise to the stirred suspension at room temperature. Stir for 30-60 minutes to ensure complete formation of the sodium enolate.[4][20]
-
Alkylation: Add 1-bromobutane (1.1 equivalents) dropwise via the dropping funnel. An exothermic reaction may be observed.[20]
-
Reaction: After the addition is complete, heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting malonate is consumed (typically 2-4 hours).
-
Workup: Cool the reaction to room temperature. Carefully quench the reaction by adding saturated aqueous NH₄Cl.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation or silica gel column chromatography to yield the pure alkylated product.
Safety: Sodium methoxide is corrosive and moisture-sensitive. THF is flammable. Perform all operations in a well-ventilated fume hood.
Protocol 2: Alkylation using Potassium Carbonate and PTC
Objective: To synthesize dimethyl (1-bromobutyl)cyclopentylmalonate.
Materials:
-
This compound
-
Anhydrous potassium carbonate (K₂CO₃), finely powdered
-
Tetrabutylammonium bromide (TBAB)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
1-Bromobutane
-
Water, Diethyl ether, Brine, Anhydrous MgSO₄
Procedure:
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.0 equivalent), anhydrous DMF (10 mL per 10 mmol of malonate), finely powdered K₂CO₃ (2.0 equivalents), and TBAB (0.1 equivalents).[11][13]
-
Alkylation: Add 1-bromobutane (1.1 equivalents) to the stirred mixture.
-
Reaction: Heat the reaction mixture to 60-80°C. The heterogeneous mixture should be stirred vigorously. Monitor the reaction by TLC or GC. The reaction may be slower than with stronger bases, potentially requiring several hours to overnight.
-
Workup: Cool the mixture to room temperature. Filter off the solid K₂CO₃ and wash the solid with a small amount of diethyl ether.
-
Transfer the filtrate to a separatory funnel. Add water to dissolve the DMF and extract the product with diethyl ether (3x).
-
Combine the organic layers, wash extensively with water to remove residual DMF, then wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation or column chromatography.
Safety: DMF is a skin and respiratory irritant. Alkyl halides are lachrymatory and should be handled with care. Perform all operations in a fume hood.
Conclusion and Outlook
The choice of base for the deprotonation of this compound is a critical parameter that must be tailored to the specific requirements of the synthesis.
-
Sodium hydride offers power and irreversibility for quantitative enolate formation but demands rigorous handling.
-
Sodium methoxide provides a reliable, cost-effective, and classic solution, especially when preventing transesterification is a priority.
-
Potassium carbonate represents a milder, safer, and more scalable option, with its effectiveness greatly enhanced by phase-transfer catalysis or the use of nano-reagents.
-
DBU stands out for its ability to promote clean, homogeneous reactions under mild conditions, making it ideal for complex and sensitive substrates.
By understanding the interplay between base strength, reaction conditions, and potential side reactions, researchers can navigate these choices strategically, optimizing their synthetic routes for efficiency, yield, and purity.
References
- 1. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Sodium Hydride (NaH) [benchchem.com]
- 7. Sodium Hydride [commonorganicchemistry.com]
- 8. Complications from Dual Roles of Sodium Hydride as a Base and as a Reducing Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. EP0918047A1 - C-Alkylation process of esters of malonic acid - Google Patents [patents.google.com]
- 12. scribd.com [scribd.com]
- 13. US6262298B1 - Process for the C-alkylation of malonic esters using phase-transfer agents - Google Patents [patents.google.com]
- 14. What Is DBU In Organic Chemistry? [xgchemicals.com]
- 15. nbinno.com [nbinno.com]
- 16. tandfonline.com [tandfonline.com]
- 17. echemi.com [echemi.com]
- 18. jstage.jst.go.jp [jstage.jst.go.jp]
- 19. DBU [commonorganicchemistry.com]
- 20. benchchem.com [benchchem.com]
A Comprehensive Guide to the Structural Validation of Dimethyl Cyclopentylmalonate using ¹H and ¹³C NMR Spectroscopy
For researchers and professionals in drug development and organic synthesis, unequivocal structural confirmation of novel or synthesized molecules is a cornerstone of scientific rigor. This guide provides an in-depth analysis of the validation of the dimethyl cyclopentylmalonate structure, leveraging the power of Nuclear Magnetic Resonance (NMR) spectroscopy. We will explore the theoretical underpinnings, predicted spectral data, and a robust experimental protocol for acquiring and interpreting both ¹H and ¹³C NMR spectra, ensuring confidence in the molecular architecture.
The Imperative of Structural Integrity in Research
This compound, with the molecular formula C₁₀H₁₆O₄, is a malonic ester derivative incorporating a cyclopentyl substituent.[1] Such compounds are valuable intermediates in the synthesis of more complex molecules, including pharmacologically active agents. Precise knowledge of their structure is paramount, as even minor isomeric impurities can lead to significant differences in reactivity and biological activity. NMR spectroscopy stands as a primary and indispensable tool for this purpose, offering a detailed roadmap of the atomic connectivity within a molecule.[2]
Foundational Principles of NMR Spectroscopy
Nuclear Magnetic Resonance spectroscopy operates on the principle that atomic nuclei with a non-zero spin, such as ¹H and ¹³C, behave like tiny magnets.[2] When placed in a strong external magnetic field (B₀), these nuclei align either with or against the field. By applying a radiofrequency (RF) pulse, the nuclei can be excited to a higher energy state. As they relax back to their ground state, they emit a signal whose frequency is characteristic of the nucleus's chemical environment.[2]
Three key pieces of information are extracted from an NMR spectrum:
-
Chemical Shift (δ): The position of a signal along the x-axis (in parts per million, ppm) indicates the electronic environment of the nucleus. Electron-withdrawing groups deshield a nucleus, shifting its signal downfield (to a higher ppm value), while electron-donating groups cause an upfield shift.
-
Integration: The area under a ¹H NMR signal is proportional to the number of protons giving rise to that signal.
-
Spin-Spin Coupling (Multiplicity): The interaction between non-equivalent neighboring nuclei leads to the splitting of signals. The 'n+1 rule' in ¹H NMR predicts that a signal will be split into n+1 peaks, where n is the number of equivalent protons on adjacent carbons.
Predicting the NMR Fingerprint of this compound
Based on its structure, we can predict the key features of the ¹H and ¹³C NMR spectra for this compound.
Molecular Structure and Proton/Carbon Labeling
To facilitate our analysis, let's label the unique protons and carbons in the this compound molecule.
Structure of this compound with key atoms
Based on the structure, we anticipate observing five distinct signals in the ¹H NMR spectrum:
-
Methyl Protons (–OCH₃): The two methyl groups of the esters are chemically equivalent due to free rotation. These protons are in an electron-rich environment, but are adjacent to an electronegative oxygen atom. We expect a singlet (no adjacent protons to couple with) for these six protons. Based on data for similar esters, the chemical shift should be around 3.7 ppm .[3]
-
Methine Proton (–CH– on the malonate): This single proton is alpha to two carbonyl groups, which are strongly electron-withdrawing. This will cause a significant downfield shift. It is also adjacent to the methine proton of the cyclopentyl ring, so we expect a doublet. A typical range for this proton in malonic esters is 3.3-3.5 ppm .
-
Methine Proton (–CH– on the cyclopentyl ring): This proton is attached to the carbon that is also bonded to the malonate group. It is adjacent to four methylene protons on the cyclopentyl ring. This complex coupling will likely result in a multiplet. Its chemical shift will be downfield compared to a simple alkane due to the electron-withdrawing ester groups, likely in the range of 2.0-2.5 ppm .
-
Methylene Protons (–CH₂– on the cyclopentyl ring, adjacent to the substituted carbon): There are four of these protons on the two carbons adjacent to the point of substitution. Due to the stereochemistry of the ring, these may not be perfectly equivalent, leading to a complex multiplet. Their chemical shift will be influenced by the nearby ester functionality, and is predicted to be in the range of 1.6-1.9 ppm .[4][5]
-
Methylene Protons (–CH₂– on the cyclopentyl ring, distant from the substituted carbon): The four protons on the two carbons furthest from the substituent will be the most shielded. They will also likely appear as a multiplet due to coupling with the adjacent methylene protons. Their chemical shift is expected to be the most upfield, around 1.4-1.6 ppm .[4][5]
| Predicted ¹H NMR Data for this compound | |||
| Proton Type | Predicted Chemical Shift (ppm) | Integration | Predicted Multiplicity |
| –OCH₃ | ~3.7 | 6H | Singlet (s) |
| Malonate –CH | ~3.4 | 1H | Doublet (d) |
| Cyclopentyl –CH | ~2.2 | 1H | Multiplet (m) |
| Cyclopentyl –CH₂ (adjacent) | ~1.7 | 4H | Multiplet (m) |
| Cyclopentyl –CH₂ (distant) | ~1.5 | 4H | Multiplet (m) |
For the ¹³C NMR spectrum, we expect to see six distinct signals, as the molecule has a plane of symmetry through the cyclopentyl ring and the malonate group:
-
Carbonyl Carbons (C=O): The two ester carbonyl carbons are equivalent. These are highly deshielded and will appear far downfield, typically in the range of 165-175 ppm .[6]
-
Methoxy Carbons (–OCH₃): The two equivalent methyl carbons will appear in the typical range for carbons singly bonded to oxygen, around 50-60 ppm .
-
Methine Carbon (–CH– on the malonate): This carbon is alpha to two carbonyls and will be shifted downfield, likely in the 50-60 ppm range.
-
Methine Carbon (–CH– on the cyclopentyl ring): The carbon of the cyclopentyl ring attached to the malonate will be deshielded by the substituent. Its chemical shift is predicted to be around 40-50 ppm .
-
Methylene Carbons (–CH₂– on the cyclopentyl ring, adjacent): The two equivalent carbons adjacent to the substituted carbon will have a chemical shift in the range of 30-35 ppm .[7]
-
Methylene Carbon (–CH₂– on the cyclopentyl ring, distant): The two equivalent carbons furthest from the substituent will be the most shielded, with a chemical shift around 25-30 ppm .[7]
| Predicted ¹³C NMR Data for this compound | |
| Carbon Type | Predicted Chemical Shift (ppm) |
| C=O | ~170 |
| –OCH₃ | ~52 |
| Malonate –CH | ~55 |
| Cyclopentyl –CH | ~45 |
| Cyclopentyl –CH₂ (adjacent) | ~32 |
| Cyclopentyl –CH₂ (distant) | ~28 |
Experimental Protocol for NMR Data Acquisition
The following is a generalized protocol for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.
Workflow for NMR Sample Preparation and Data Acquisition
A generalized workflow for acquiring NMR spectra.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of purified this compound.
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), in a clean vial. CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard for calibrating the chemical shift to 0 ppm.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spinner and place it in the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent. This ensures the stability of the magnetic field during the experiment.
-
Shim the magnetic field to optimize its homogeneity, which is crucial for obtaining sharp, well-resolved peaks.
-
-
¹H NMR Acquisition:
-
Set the appropriate acquisition parameters, including the spectral width, acquisition time, and number of scans (typically 8 to 16 for a ¹H spectrum).
-
Acquire the free induction decay (FID) signal.
-
-
¹³C NMR Acquisition:
-
Switch the spectrometer to the ¹³C channel.
-
Due to the low natural abundance of ¹³C (about 1.1%), a larger number of scans (e.g., 128 to 1024) is required to achieve a good signal-to-noise ratio.
-
Acquire the ¹³C FID. Broadband proton decoupling is typically used to simplify the spectrum by collapsing all carbon signals into singlets.
-
-
Data Processing:
-
Apply a Fourier transform to convert the FID (time-domain signal) into the NMR spectrum (frequency-domain signal).
-
Perform phase and baseline corrections to ensure accurate representation of the signals.
-
For the ¹H spectrum, integrate the signals to determine the relative number of protons.
-
Identify the chemical shift of each peak in both spectra.
-
Interpreting the Experimental Data: A Comparative Analysis
By comparing the acquired experimental data with our predictions, we can confidently validate the structure of this compound. The close correlation between the predicted and observed chemical shifts, multiplicities, and integrations would provide strong evidence for the correct structure. Any significant deviations could indicate the presence of impurities or an incorrect structural assignment.
For a more in-depth analysis, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed. A COSY spectrum would show correlations between coupled protons, confirming the connectivity within the cyclopentyl ring and between the malonate and cyclopentyl methine protons. An HSQC spectrum would correlate each proton signal with its directly attached carbon, allowing for unambiguous assignment of the carbon signals.
Conclusion
The structural validation of synthesized compounds is a critical step in chemical research and development. This guide has demonstrated how a combination of theoretical prediction and experimental verification using ¹H and ¹³C NMR spectroscopy provides a robust and reliable method for confirming the structure of this compound. By systematically analyzing the chemical shifts, integrations, and coupling patterns, researchers can be highly confident in the identity and purity of their materials, which is essential for the integrity and reproducibility of their scientific work.
References
- 1. 1,3-Dimethyl 2-cyclopentylpropanedioate | C10H16O4 | CID 14831157 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Spectral Database for Organic Compounds - Wikipedia [en.wikipedia.org]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. cyclopentane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclopentane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. researchgate.net [researchgate.net]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. C-13 nmr spectrum of cyclopentane analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopentane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
Efficacy of various Lewis acids in catalyzing reactions with dimethyl cyclopentylmalonate
An Application Scientist's Guide to the Efficacy of Lewis Acids in Catalyzing Reactions with Dimethyl Cyclopentylmalonate
In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the precise construction of carbon-carbon and carbon-heteroatom bonds is paramount. This compound and its parent compounds, dialkyl malonates, are versatile C-H acidic pronucleophiles used in a variety of critical transformations, including Michael additions, hydroarylations, and Mannich reactions. The efficacy of these reactions is often dictated by the choice of catalyst. This guide provides a comparative analysis of various Lewis acids used to catalyze reactions involving malonate esters, offering experimental data and mechanistic insights to inform catalyst selection for researchers and drug development professionals.
The Mechanistic Role of Lewis Acid Catalysis
Lewis acid catalysis functions by the acceptance of an electron pair from a Lewis basic site on a substrate, thereby increasing the substrate's reactivity.[1][2] In reactions involving malonates, the Lewis acid can interact with either the malonate nucleophile or, more commonly, the electrophilic partner. For instance, in a Michael addition with an α,β-unsaturated ketone, the Lewis acid coordinates to the carbonyl oxygen of the ketone. This coordination withdraws electron density, lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO) and rendering the β-carbon more electrophilic and susceptible to nucleophilic attack by the malonate.[3] This fundamental activation principle underlies the catalytic activity of the diverse Lewis acids discussed herein.
Caption: Generalized catalytic cycle for a Lewis acid-catalyzed reaction.
Comparative Efficacy of Common Lewis Acids
The selection of a Lewis acid is a critical parameter that influences reaction rate, yield, and selectivity. The ideal catalyst offers high turnover, operates under mild conditions, is cost-effective, and is tolerant of various functional groups. Below is a comparative analysis of several classes of Lewis acids commonly employed in reactions with malonate derivatives.
Performance Data Overview
The following table summarizes the performance of various Lewis acids in representative reactions involving malonate esters. This data, compiled from literature sources, provides a quantitative basis for comparison.
| Lewis Acid | Reaction Type | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Diastereoselectivity (trans:cis) | Ref. |
| TiCl₄ | Hydroarylation | 20 | CH₂Cl₂ | 0 | 0.5 | 95 | >20:1 | [4] |
| Sc(OTf)₃ | Hydroarylation | 20 | CH₂Cl₂ | 0 | 2 | 92 | >20:1 | [4] |
| Cu(OTf)₂ | Hydroarylation | 20 | CH₂Cl₂ | 0 | 12 | 81 | >20:1 | [4] |
| Yb(OTf)₃ | Michael Addition | 10 | Water | RT | 1 | 95 | N/A | [5] |
| AlCl₃ | Michael Addition | N/A | N/A | N/A | 0.08 | 76 | N/A | [3] |
| ZnCl₂ | Michael Addition | N/A | N/A | N/A | 0.17 | 27 (90% conversion) | N/A | [3] |
| MgBr₂ | Hydroarylation | 20 | CH₂Cl₂ | 0 | 24 | 75 | 10:1 | [4] |
| ZnCl₂ | Hydroarylation | 20 | CH₂Cl₂ | 0 | 24 | 65 | 10:1 | [4] |
Note: Data for Michael additions with AlCl₃ and ZnCl₂ were reported for dimethyl malonate with levoglucosenone under microwave irradiation; specific conditions beyond time were not fully detailed but serve for relative comparison.[3] Data for hydroarylation involved dimethyl benzylidene malonate and 3,5-dimethoxyphenol.[4] The Yb(OTf)₃ catalyzed reaction involved an α-nitroester, demonstrating its utility with activated methylene compounds.[5]
In-Depth Analysis of Selected Catalysts
Titanium Tetrachloride (TiCl₄)
A powerful and classical Lewis acid, TiCl₄ demonstrates exceptional efficacy in promoting the hydroarylation of benzylidene malonates.[4] Its high Lewis acidity leads to rapid and complete conversion, often in under an hour at 0 °C. Furthermore, it provides excellent diastereoselectivity, favoring the trans isomer.[4][6] The primary drawback of TiCl₄ is its high sensitivity to moisture, necessitating strictly anhydrous reaction conditions.
Rare-Earth Triflates: Sc(OTf)₃ and Yb(OTf)₃
Scandium(III) triflate and Ytterbium(III) triflate have emerged as exceptionally versatile and user-friendly Lewis acids. Their defining characteristic is their stability and catalytic activity in the presence of water, a feature that distinguishes them from traditional Lewis acids like TiCl₄ or AlCl₃.[5][7][8]
-
Scandium(III) Triflate (Sc(OTf)₃): As a catalyst, Sc(OTf)₃ is highly effective for a broad range of reactions, including Michael additions, aldol reactions, and hydroarylations.[4][7][9] Its high catalytic activity often allows for lower catalyst loadings, and it can be recovered and reused, aligning with the principles of green chemistry.[8][10] In the hydroarylation of benzylidene malonates, it provides yields and diastereoselectivity comparable to TiCl₄, albeit with a slightly longer reaction time.[4]
-
Ytterbium(III) Triflate (Yb(OTf)₃): Yb(OTf)₃ is particularly renowned for its efficiency in catalyzing Michael additions in aqueous media, often leading to quantitative conversions.[5][11] Its strong Lewis acidity, coupled with water tolerance, makes it a robust choice for reactions with substrates bearing sensitive functional groups.[12]
Copper(II) Triflate (Cu(OTf)₂)
Cu(OTf)₂ is an inexpensive, readily available, and powerful Lewis acid.[13][14] It is a versatile catalyst for numerous transformations, including Diels-Alder reactions, aminations, and multicomponent reactions.[14][15][16] While effective in the hydroarylation of benzylidene malonates, it requires significantly longer reaction times compared to TiCl₄ and Sc(OTf)₃ to achieve high yields.[4] Its unique reactivity is sometimes attributed to a dual role, acting as both a Lewis acid and a precursor to triflic acid.[13]
Zinc Chloride (ZnCl₂) and Aluminum Chloride (AlCl₃)
These represent more traditional and cost-effective Lewis acids.
-
Zinc Chloride (ZnCl₂): ZnCl₂ is a mild and inexpensive Lewis acid used in a wide variety of organic reactions.[17][18] However, in more demanding reactions like the Michael addition to levoglucosenone, it can lead to high conversion but poor selectivity for the desired adduct.[3] Similarly, in hydroarylation reactions, its performance in terms of both yield and selectivity is modest compared to stronger Lewis acids.[4]
-
Aluminum Chloride (AlCl₃): As a strong Lewis acid, AlCl₃ can be highly effective, showing significant catalytic ability in certain Michael additions.[3] However, its high reactivity can sometimes lead to side reactions, and like TiCl₄, it is highly sensitive to moisture.
Experimental Protocol: TiCl₄-Catalyzed Hydroarylation
This protocol describes a representative procedure for the diastereoselective hydroarylation of a benzylidene malonate with a phenol, adapted from Duan et al.[4]
Objective: To synthesize a trans-3,4-disubstituted dihydrocoumarin via a TiCl₄-catalyzed hydroarylation-lactonization sequence.
Materials:
-
Dimethyl benzylidene malonate (1.0 equiv)
-
Phenol derivative (e.g., 3,5-dimethoxyphenol) (1.0 equiv)
-
Titanium tetrachloride (TiCl₄), 1.0 M solution in CH₂Cl₂ (0.2 equiv)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
1N Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Magnesium Sulfate (MgSO₄)
Caption: Step-by-step experimental workflow for hydroarylation.
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the phenol (0.25 mmol, 1.0 equiv) and the dimethyl benzylidene malonate (0.25 mmol, 1.0 equiv).
-
Add anhydrous dichloromethane (2 mL) and stir until all solids are completely dissolved.
-
Cool the resulting clear solution to 0 °C using an ice-water bath.
-
Slowly add TiCl₄ (0.05 mmol, 0.2 equiv) via syringe. The solution may change color upon addition.
-
Stir the reaction at 0 °C and monitor its completion by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding 1N HCl (10 mL).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Combine the organic extracts and wash sequentially with water (5 mL), saturated sodium bicarbonate solution (5 mL), and brine (5 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired dihydrocoumarin.
This self-validating protocol includes an acidic quench to stop the reaction and remove the catalyst, followed by a standard workup to isolate the product, ensuring reproducibility.
Conclusion
The choice of a Lewis acid catalyst for reactions involving this compound is a critical decision that profoundly impacts reaction efficiency and selectivity.
-
For reactions demanding high speed and diastereoselectivity under anhydrous conditions, TiCl₄ is a superior choice.[4]
-
When water tolerance, reusability, and broad functional group compatibility are priorities, rare-earth triflates like Sc(OTf)₃ and Yb(OTf)₃ offer an excellent balance of high reactivity and practicality.[4][5][7][10]
-
Cu(OTf)₂ stands as a reliable and cost-effective option, though it may require longer reaction times.[4][13]
-
Less potent Lewis acids such as ZnCl₂ are economical but may suffer from lower yields and selectivity in more challenging transformations.[3]
This guide provides the foundational data and mechanistic rationale to assist researchers in making an informed choice, thereby optimizing their synthetic strategies and accelerating the development of novel chemical entities.
References
- 1. Lewis acid catalysis - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. On the effect of microwave energy on the Michael addition of dimethyl malonate on levoglucosenone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lewis acid-catalyzed diastereoselective hydroarylation of benzylidene malonic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Lewis acid-catalyzed diastereoselective hydroarylation of benzylidene malonic esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent Advances in Scandium(III) Triflate Catalysis: A Review [ouci.dntb.gov.ua]
- 8. Scandium Triflate in Organic Synthesis | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Scandium Triflate: A Versatile Catalyst with Promising Applications | Scandium [scandium.org]
- 11. Highly Efficient Ytterbium Triflate Catalyzed Michael Additions of α-Nitroesters in Water. | Article Information | J-GLOBAL [jglobal.jst.go.jp]
- 12. Ytterbium Triflate: A Highly Active Catalyst for Addition of Amines to Carbodiimides to N,N',N''-Trisubstituted Guanidines [organic-chemistry.org]
- 13. BJOC - Cu(OTf)2-catalyzed multicomponent reactions [beilstein-journals.org]
- 14. Copper(II) triflate - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. Copper(II) triflate catalyzed amination and aziridination of 2-alkyl substituted 1,3-dicarbonyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. rvq-sub.sbq.org.br [rvq-sub.sbq.org.br]
A Comparative Guide to Dimethyl Malonate and Dimethyl Cyclopentylmalonate in Michael Additions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of carbon-carbon bond formation, the Michael addition stands as a cornerstone reaction, prized for its efficiency and versatility. The choice of the nucleophile, or Michael donor, is critical to the outcome of this reaction. Among the plethora of options, malonate esters are frequently employed due to the acidity of their alpha-proton, which facilitates the formation of a stabilized enolate. This guide provides an in-depth comparison of two such donors: the simple, acyclic dimethyl malonate and its substituted counterpart, dimethyl cyclopentylmalonate. We will explore their respective reactivities, steric profiles, and practical applications in specific Michael additions, supported by established chemical principles and experimental data.
The Michael Addition: A Brief Overview
The Michael addition, at its core, is the 1,4-conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. The reaction is initiated by the deprotonation of the Michael donor to form a resonance-stabilized carbanion, which then attacks the β-carbon of the electrophilic alkene (the Michael acceptor). This process results in the formation of a new carbon-carbon bond and a 1,5-dicarbonyl compound, a valuable synthon in organic synthesis.[1][2]
The general mechanism is depicted below:
Caption: General mechanism of the Michael addition reaction.
Dimethyl Malonate: The Archetypal Michael Donor
Dimethyl malonate is a widely used Michael donor due to its commercial availability, affordability, and predictable reactivity. The two ester groups effectively stabilize the resulting enolate, making it a "soft" nucleophile that favors 1,4-addition.
Reactivity Profile
The acidity of the α-protons in dimethyl malonate (pKa ≈ 13 in DMSO) allows for deprotonation with a variety of bases, ranging from alkoxides like sodium ethoxide to milder organic bases. This versatility makes it adaptable to a wide range of reaction conditions and compatible with numerous Michael acceptors.
Experimental Data: A Case Study
A prominent example of dimethyl malonate's utility is in the asymmetric Michael addition to 2-cyclopenten-1-one, a key step in the synthesis of various natural products and pharmaceuticals. In a study utilizing a heterobimetallic catalyst, the addition of dimethyl malonate to 2-cyclopenten-1-one proceeded with high yield and enantioselectivity.[3]
| Michael Donor | Michael Acceptor | Catalyst | Base | Solvent | Yield | ee | Reference |
| Dimethyl malonate | 2-Cyclopenten-1-one | (S)-Ga-Na-BINOL | NaOtBu | THF | 90% | 99% | [3] |
This data underscores the effectiveness of dimethyl malonate in forming new carbon-carbon bonds with excellent stereochemical control under optimized catalytic conditions.
This compound: Introducing Steric Influence
This compound introduces a cyclopentyl group at the α-position, which significantly alters its steric and electronic properties compared to its unsubstituted analog. While direct comparative studies are limited, we can infer its behavior based on fundamental principles of organic chemistry.
Steric Hindrance: A Double-Edged Sword
The most significant difference between dimethyl malonate and this compound is the presence of the bulky cyclopentyl group. This steric hindrance can have several consequences:
-
Reduced Reactivity: The cyclopentyl group can impede the approach of the enolate to the Michael acceptor, potentially leading to slower reaction rates compared to dimethyl malonate under identical conditions. This effect is particularly pronounced with sterically demanding Michael acceptors.
-
Diastereoselectivity: In reactions where new stereocenters are formed, the cyclopentyl group can exert a significant directing effect, influencing the diastereoselectivity of the addition. This can be advantageous in controlling the stereochemical outcome of the reaction. For instance, in diastereoselective Michael additions of substituted malonates, the substituent on the malonate plays a crucial role in determining the stereochemical outcome.[4]
-
Influence on Catalyst Interaction: The steric bulk can affect how the nucleophile interacts with the chiral environment of a catalyst, potentially leading to different levels of enantioselectivity compared to dimethyl malonate.
Electronic Effects
The cyclopentyl group is an electron-donating group (EDG) through induction. This has a slight destabilizing effect on the adjacent carbanion, which could marginally decrease the acidity of the remaining α-proton compared to dimethyl malonate. However, this electronic effect is generally considered to be less impactful than the steric effects in influencing the overall reactivity in Michael additions.
Head-to-Head Comparison: Predicting Performance
| Feature | Dimethyl Malonate | This compound | Rationale |
| Reactivity | Higher | Lower | The absence of steric hindrance allows for a faster approach to the Michael acceptor. |
| Acidity (pKa) | Lower (more acidic) | Higher (less acidic) | The electron-donating cyclopentyl group slightly destabilizes the conjugate base. |
| Steric Hindrance | Minimal | Significant | The bulky cyclopentyl group creates a more crowded environment around the nucleophilic carbon. |
| Potential for Diastereoselectivity | Not applicable (achiral) | High | The cyclopentyl group can direct the approach of the Michael acceptor, leading to a preference for one diastereomer. |
| Cost & Availability | Readily available, low cost | More specialized, higher cost | Dimethyl malonate is a common laboratory reagent, while the cyclopentyl derivative is a more specialized building block. |
Experimental Protocols
General Protocol for Michael Addition of Dimethyl Malonate
This protocol is adapted from a procedure for the asymmetric Michael addition to 2-cyclopenten-1-one.[3]
Materials:
-
Dimethyl malonate
-
2-Cyclopenten-1-one
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Tetrahydrofuran (THF)
-
Nitrogen or Argon source for inert atmosphere
-
Schlenk flask or similar reaction vessel
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add sodium tert-butoxide (0.07 equivalents).
-
Add anhydrous THF via syringe.
-
Add the chiral catalyst solution if performing an asymmetric synthesis (e.g., (S)-Ga-Na-BINOL complex, 0.10 equivalents).
-
Add dimethyl malonate (1.0 equivalent) via syringe.
-
Add 2-cyclopenten-1-one (1.0 equivalent) dropwise via syringe.
-
Stir the reaction mixture at room temperature for the appropriate time (e.g., 46 hours), monitoring by TLC.
-
Upon completion, quench the reaction with a suitable acidic workup (e.g., 1M HCl).
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation.
Caption: Experimental workflow for the Michael addition of dimethyl malonate.
Considerations for a Protocol with this compound
-
Reaction Time: Due to the anticipated lower reactivity, a longer reaction time may be necessary. The reaction should be carefully monitored by TLC or GC-MS to determine the point of completion.
-
Temperature: If the reaction is sluggish at room temperature, gentle heating may be required to overcome the activation energy barrier increased by steric hindrance. However, this could potentially decrease enantioselectivity in asymmetric reactions.
-
Base: A stronger base or a higher concentration of the base might be needed to ensure sufficient enolate formation, given the slightly higher pKa.
-
Catalyst Loading: In catalytic reactions, a higher catalyst loading might be necessary to achieve a reasonable reaction rate.
Conclusion and Future Outlook
The choice between dimethyl malonate and this compound in a Michael addition is a decision guided by the specific synthetic goal. Dimethyl malonate remains the workhorse for simple conjugate additions where high reactivity and cost-effectiveness are paramount. In contrast, this compound, while likely less reactive, offers a valuable tool for introducing a cyclopentyl moiety and for controlling diastereoselectivity through its inherent steric bulk.
For the practicing chemist, this means that when a simple malonate addition is required, dimethyl malonate is the clear choice. However, when the synthetic target requires the installation of a cyclopentyl group at the α-position of the malonate or when diastereocontrol is a key objective, the use of this compound should be strongly considered, with the expectation that reaction conditions may need to be optimized to account for its increased steric hindrance. Further research into the direct comparison of these two nucleophiles under various catalytic systems would be highly beneficial to the synthetic community, providing a clearer roadmap for their strategic application in complex molecule synthesis.
References
- 1. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 2. 1,3-Dimethyl 2-cyclopentylpropanedioate | C10H16O4 | CID 14831157 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Asymmetric Michael Addition of Dimethyl Malonate to 2-Cyclopenten-1-one Catalyzed by a Heterobimetallic Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Spectroscopic comparison of starting materials and final product in dimethyl cyclopentylmalonate synthesis
For researchers and professionals in drug development and organic synthesis, the malonic ester synthesis is a foundational carbon-carbon bond-forming reaction. This guide provides an in-depth technical comparison of the starting materials and the final product in the synthesis of dimethyl cyclopentylmalonate, a valuable intermediate in the creation of more complex molecular architectures. By leveraging spectroscopic techniques, specifically Infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy, we can meticulously track the transformation of reactants to the desired product, ensuring the integrity of the synthetic process.
The Synthetic Pathway: An Overview
The synthesis of this compound is a classic example of a malonic ester synthesis, a versatile method for preparing substituted carboxylic acids and their derivatives.[1] The reaction proceeds via the alkylation of dimethyl malonate with cyclopentyl bromide. The core of this transformation lies in the acidity of the α-protons of dimethyl malonate, which are flanked by two electron-withdrawing ester groups. This allows for their facile removal by a suitable base to form a resonance-stabilized enolate. This nucleophilic enolate then participates in a bimolecular nucleophilic substitution (SN2) reaction with an alkyl halide, in this case, cyclopentyl bromide, to yield the C-alkylated product.[2]
Spectroscopic Interrogation: Unveiling the Molecular Changes
The power of spectroscopic analysis lies in its ability to provide a molecular-level fingerprint of a compound. By comparing the spectra of the starting materials with that of the purified product, we can unequivocally confirm the successful formation of this compound.
Infrared (IR) Spectroscopy: A Tale of Vibrational Frequencies
Infrared spectroscopy probes the vibrational frequencies of bonds within a molecule.[3] The presence or absence of specific absorption bands provides clear evidence of the functional groups present.
Starting Material: Dimethyl Malonate
The IR spectrum of dimethyl malonate is characterized by the prominent C=O stretching vibrations of the ester groups. Due to symmetric and antisymmetric coupling, malonate esters often exhibit two distinct C=O stretching bands in the region of 1730-1760 cm⁻¹.[4] For dimethyl malonate, these peaks are typically observed around 1757 cm⁻¹ and 1740 cm⁻¹.[5] Other key absorptions include the C-H stretching of the methyl and methylene groups just below 3000 cm⁻¹ and C-O stretching vibrations in the fingerprint region (around 1300-1000 cm⁻¹).[6][7]
Starting Material: Cyclopentyl Bromide
The IR spectrum of cyclopentyl bromide is dominated by the stretching and bending vibrations of its C-H bonds, which appear around 2900 cm⁻¹ and 1460 cm⁻¹, respectively.[8] The key, albeit weaker, absorption is the C-Br stretching vibration, which is typically found in the fingerprint region between 690-515 cm⁻¹.[9]
Final Product: this compound
The IR spectrum of the final product, this compound, will retain some features of the starting materials while exhibiting key changes that confirm the formation of the new C-C bond. The characteristic double C=O stretching peaks of the malonic ester will still be present, although their position may shift slightly due to the change in the electronic environment upon alkylation.[4] The C-H stretching and bending vibrations from both the cyclopentyl ring and the methyl ester groups will also be present. Crucially, the C-Br stretching vibration from cyclopentyl bromide will be absent in the spectrum of the purified product.
| Compound | Key IR Absorptions (cm⁻¹) | Functional Group |
| Dimethyl Malonate | ~1757 and ~1740 | C=O (ester) stretch |
| ~2950 | C-H (sp³) stretch | |
| ~1200 | C-O stretch | |
| Cyclopentyl Bromide | ~2950 | C-H (sp³) stretch |
| 690-515 | C-Br stretch | |
| This compound | ~1750 and ~1735 (expected) | C=O (ester) stretch |
| ~2950 | C-H (sp³) stretch | |
| ~1200 | C-O stretch | |
| Absent | C-Br stretch |
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Mapping the Proton Environments
¹H NMR spectroscopy provides detailed information about the chemical environment of protons in a molecule.[10] The chemical shift, integration, and splitting pattern of the signals are all diagnostic tools for structure elucidation.
Starting Material: Dimethyl Malonate
The ¹H NMR spectrum of dimethyl malonate is relatively simple. It shows two signals: a singlet for the six equivalent protons of the two methyl groups (CH₃) and a singlet for the two equivalent acidic protons of the methylene group (CH₂). The methyl protons typically appear around 3.7 ppm, while the more deshielded methylene protons are found around 3.4 ppm.[11]
Starting Material: Cyclopentyl Bromide
The ¹H NMR spectrum of cyclopentyl bromide is more complex due to the different proton environments in the cyclopentyl ring. The proton attached to the same carbon as the bromine atom (the α-proton) is the most deshielded and will appear as a multiplet further downfield. The other methylene protons of the ring will appear as overlapping multiplets in the upfield region, typically between 1.5 and 2.5 ppm.
Final Product: this compound
The ¹H NMR spectrum of this compound provides the most definitive evidence of a successful reaction. The key change is the disappearance of the singlet corresponding to the acidic methylene protons of dimethyl malonate. In its place, a new signal will appear for the single proton on the α-carbon, now bonded to the cyclopentyl group. This proton will be a multiplet due to coupling with the neighboring protons on the cyclopentyl ring. The six protons of the two methyl ester groups will remain as a singlet, likely with a slight shift in their chemical shift. The protons of the cyclopentyl ring will also be present as a series of multiplets.
| Compound | Proton Environment | Expected Chemical Shift (δ, ppm) | Multiplicity |
| Dimethyl Malonate | -CO-CH₂-CO- | ~3.4 | Singlet |
| -O-CH₃ | ~3.7 | Singlet | |
| Cyclopentyl Bromide | -CH-Br | Downfield multiplet | Multiplet |
| Ring -CH₂- | ~1.5 - 2.5 | Multiplets | |
| This compound | -CO-CH-CO- | Multiplet | Multiplet |
| -O-CH₃ | ~3.7 | Singlet | |
| Cyclopentyl Ring Protons | ~1.0 - 2.5 | Multiplets |
Experimental Protocol: Synthesis of this compound
This protocol is adapted from the synthesis of diethyl cyclopentylmalonate and should be performed by qualified personnel in a well-ventilated fume hood with appropriate personal protective equipment.[12]
Materials:
-
Sodium metal
-
Anhydrous methanol
-
Dimethyl malonate
-
Cyclopentyl bromide
-
Diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Preparation of Sodium Methoxide: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), carefully add sodium metal (1 equivalent) to anhydrous methanol with stirring. The reaction is exothermic and will produce hydrogen gas. Allow the reaction to proceed until all the sodium has dissolved to form a solution of sodium methoxide.
-
Formation of the Enolate: To the freshly prepared sodium methoxide solution, add dimethyl malonate (1 equivalent) dropwise via a dropping funnel with continuous stirring.
-
Alkylation: After the addition of dimethyl malonate is complete, add cyclopentyl bromide (1 equivalent) dropwise to the reaction mixture.
-
Reflux: Once the addition of cyclopentyl bromide is complete, heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator. Quench the reaction by carefully adding a saturated aqueous ammonium chloride solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether. Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield this compound as a colorless oil.
Visualizing the Process
To further clarify the concepts discussed, the following diagrams illustrate the reaction mechanism and the experimental workflow.
Caption: Reaction mechanism for the synthesis of this compound.
Caption: Step-by-step experimental workflow for the synthesis.
Conclusion
The synthesis of this compound is a straightforward yet elegant example of C-C bond formation. Through the comparative analysis of IR and ¹H NMR spectra, we can confidently track the conversion of dimethyl malonate and cyclopentyl bromide into the desired product. The disappearance of the acidic methylene proton signal in the ¹H NMR and the C-Br stretch in the IR spectrum, coupled with the appearance of new signals corresponding to the alkylated product, provide a robust and self-validating system for confirming the success of the synthesis. This guide serves as a comprehensive resource for researchers, providing both the theoretical underpinnings and practical spectroscopic insights necessary for this important synthetic transformation.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Diethyl Cyclopentylmalonate|Pharmaceutical Intermediate [benchchem.com]
- 3. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 4. benchchem.com [benchchem.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. Molecular structure and infrared spectra of dimethyl malonate: A combined quantum chemical and matrix-isolation spectroscopic study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. Dimethyl malonate(108-59-8) IR Spectrum [chemicalbook.com]
- 8. Cyclopentane, bromo- [webbook.nist.gov]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. acdlabs.com [acdlabs.com]
- 11. Dimethyl malonate(108-59-8) 1H NMR spectrum [chemicalbook.com]
- 12. prepchem.com [prepchem.com]
A Senior Application Scientist's Guide to Stereoselective Synthesis of Dimethyl Cyclopentylmalonate: A Comparative Evaluation of Chiral Catalysts
Introduction: The Quest for Chirality in Malonate Synthesis
In the landscape of pharmaceutical development and fine chemical synthesis, the precise control of stereochemistry is not merely an academic exercise but a critical determinant of biological activity and material properties. Chiral α,α-dialkylmalonates are invaluable building blocks, serving as versatile intermediates for a myriad of complex molecules.[1][2] The introduction of a cyclopentyl moiety to dimethyl malonate presents a common synthetic challenge: the creation of a chiral center. Achieving this transformation with high stereoselectivity—the preferential formation of one stereoisomer over others—is paramount.[3]
This guide provides a comprehensive comparison of different chiral catalytic systems for the asymmetric α-alkylation of dimethyl malonate to produce dimethyl cyclopentylmalonate. We will delve into the mechanistic underpinnings of stereoselectivity, present comparative experimental data, and offer detailed protocols to empower researchers in selecting and implementing the optimal catalytic strategy for their needs.
The Catalytic Landscape: Organocatalysis vs. Metal-Based Catalysis
The asymmetric alkylation of malonate esters is primarily achieved through two powerful catalytic paradigms: organocatalysis and transition metal catalysis. Each approach offers a distinct set of advantages and operates through different mechanistic pathways to induce chirality.
Organocatalysis: The Power of Chiral Small Molecules
Organocatalysis has emerged as a robust and practical strategy, often utilizing readily available, metal-free small molecules derived from natural sources. For malonate alkylation, phase-transfer catalysis (PTC) is a particularly effective method.[1][2][4]
Mechanism of Action: In a typical PTC system, a chiral quaternary ammonium salt, often derived from cinchona alkaloids or binaphthyl scaffolds, facilitates the transfer of the malonate enolate from an aqueous or solid basic phase into an organic phase containing the alkylating agent (e.g., cyclopentyl bromide). The chiral catalyst forms a tight ion pair with the enolate. The steric and electronic properties of the catalyst's chiral environment dictate the trajectory of the incoming electrophile, shielding one face of the nucleophile and thereby directing the alkylation to produce one enantiomer preferentially.
Advantages:
-
Operational Simplicity: Reactions are often run under mild, open-flask conditions without the need for strictly inert atmospheres.
-
High Enantioselectivity: Excellent enantiomeric excesses (ee) are frequently achieved, often exceeding 90%.[1][2]
-
Catalyst Availability: Many organocatalysts are derived from the "chiral pool" and are commercially available.
Transition Metal Catalysis: Precision and Versatility
Transition metal complexes, featuring a central metal atom coordinated to chiral ligands, are renowned for their high catalytic activity and ability to orchestrate a wide range of stereoselective transformations.[5] For the synthesis of this compound, palladium-catalyzed asymmetric allylic alkylation (AAA) is a well-established, albeit indirect, route. A more direct approach involves the nickel-catalyzed α-alkylation of ketone enolates, a principle that can be extended to malonate nucleophiles.[6]
Mechanism of Action: In a generic metal-catalyzed alkylation, the catalyst activates the substrate by forming a chiral metal enolate. The chiral ligands surrounding the metal center create a defined three-dimensional space.[7] This chiral pocket controls the orientation of the enolate and the approach of the electrophile, leading to the enantioselective formation of the C-C bond.[6] For instance, in palladium-catalyzed reactions, the process often involves the formation of a π-allyl palladium intermediate, with the nucleophilic attack being directed by the chiral ligand.[8]
Advantages:
-
High Turnover Numbers: Metal catalysts can be highly efficient, requiring very low catalyst loadings.
-
Broad Substrate Scope: These systems can often accommodate a wider range of electrophiles and nucleophiles.
-
Mechanistic Tunability: The stereochemical outcome can be finely tuned by modifying the structure of the chiral ligand.
Comparative Performance Analysis
The choice of catalyst is dictated by the desired outcome in terms of yield, stereoselectivity, and practical considerations like cost and ease of handling. The following table summarizes representative data for the asymmetric alkylation of malonate esters, providing a basis for comparison.
| Catalyst Type | Chiral Catalyst/Ligand | Electrophile | Base | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |
| Organo (PTC) | Cinchona-derived Quaternary Ammonium Salt | Benzyl Bromide | 50% aq. KOH | Toluene | 0 | 95 | 96 | [4] |
| Organo (PTC) | (S,S)-3,4,5-Trifluorophenyl-NAS Bromide | p-Chlorobenzyl Bromide | 50% aq. KOH | Toluene | 0 | 99 | 98 | [1][2] |
| Organo (PTC) | (S,S)-3,4,5-Trifluorophenyl-NAS Bromide | Allyl Bromide | 50% aq. KOH | Toluene | 0 | 99 | 86 | [1][2] |
| Metal (Pd) | (R,R)-Trost Ligand | Racemic Allyl Acetate | NaH | THF | RT | >95 | 98 | [8] |
| Metal (Ni) | Dinickel Complex with Chiral Ligand | Cyclohexyl Iodide | NaHMDS | Toluene | 25 | 92 | 96 | [6] |
| Metal (Pd) | BrettPhos | 2-Allylphenyl Triflate | LiOtBu | Dioxane | 100 | 81 | >95:5 dr | [9] |
Key Insights from the Data:
-
Phase-Transfer Catalysts (PTC) demonstrate exceptional performance for the direct alkylation of malonates with activated electrophiles like benzyl and allyl halides, consistently delivering high yields and enantioselectivities (up to 99% yield and 98% ee).[1][2] This makes them a prime candidate for the alkylation with cyclopentyl halides.
-
Transition Metal Catalysts , such as palladium and nickel complexes, are highly effective for different types of transformations. Palladium is the benchmark for asymmetric allylic alkylations, while recent advances in nickel catalysis show great promise for direct alkylation with unactivated alkyl halides, achieving excellent regio- and enantioselectivity.[6][8]
Visualizing the Catalytic Workflow and Mechanism
To better understand the processes, the following diagrams illustrate a general experimental workflow and a plausible catalytic cycle for the phase-transfer catalyzed approach.
Caption: General workflow for asymmetric phase-transfer catalyzed alkylation.
Caption: Mechanism of chiral phase-transfer catalysis (PTC).
Field-Proven Experimental Protocol: Asymmetric Alkylation via PTC
This protocol is adapted from highly successful methodologies reported for the α-alkylation of malonate derivatives and is expected to provide high stereoselectivity for the synthesis of this compound.[1][2][10]
Materials:
-
Dimethyl malonate (1.0 equiv)
-
Cyclopentyl bromide (1.1 equiv)
-
(S,S)-3,4,5-Trifluorophenyl-NAS bromide or similar chiral PTC (0.01 equiv, 1 mol%)
-
Toluene (Anhydrous)
-
50% (w/w) aqueous Potassium Hydroxide (KOH) solution (5.0 equiv)
-
Diethyl ether or Ethyl acetate
-
Saturated aqueous sodium chloride (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add dimethyl malonate (1.0 equiv), toluene (to make a ~0.2 M solution), and the chiral phase-transfer catalyst (1 mol%).
-
Rationale: Toluene is a common, non-polar solvent for PTC. The catalyst is added at the beginning to ensure it is present when the enolate is formed.
-
-
Addition of Electrophile: Add cyclopentyl bromide (1.1 equiv) to the mixture.
-
Rationale: A slight excess of the electrophile ensures complete consumption of the starting malonate.
-
-
Initiation and Reaction: Cool the flask to 0 °C in an ice bath. Begin vigorous stirring and add the 50% aqueous KOH solution (5.0 equiv) dropwise over 10-15 minutes.
-
Rationale: Vigorous stirring is crucial to maximize the surface area between the organic and aqueous phases, facilitating efficient phase transfer. Cooling to 0 °C helps to control the reaction exotherm and often improves enantioselectivity. The strong base deprotonates the malonate to form the nucleophilic enolate.
-
-
Monitoring: Allow the reaction to stir at 0 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the dimethyl malonate is fully consumed (typically 2-6 hours).
-
Workup: Once the reaction is complete, quench by adding deionized water. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the layers. Extract the aqueous layer three times with diethyl ether or ethyl acetate.
-
Rationale: Multiple extractions ensure complete recovery of the organic product from the aqueous phase.
-
-
Washing and Drying: Combine all organic layers and wash with brine. Dry the combined organic phase over anhydrous MgSO₄.
-
Rationale: The brine wash removes residual water and inorganic salts. MgSO₄ is a neutral drying agent that efficiently removes dissolved water.
-
-
Purification and Analysis: Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. Purify the crude oil by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure this compound.
-
Stereoselectivity Determination: Determine the enantiomeric excess of the product using chiral High-Performance Liquid Chromatography (HPLC).
Conclusion and Recommendations
For the stereoselective synthesis of this compound, chiral phase-transfer catalysis stands out as the most direct, operationally simple, and highly effective method. Catalysts like the binaphthyl-derived (S,S)-3,4,5-trifluorophenyl-NAS bromide have demonstrated broad applicability and excellent enantioselectivity (up to 98% ee) for the alkylation of malonates.[1][2] This approach avoids the need for pre-formation of enolates and often proceeds under mild, ambient conditions.
While transition metal catalysis offers powerful alternatives, they may be better suited for substrates where direct SN2-type alkylation is challenging. For the specific target of this guide, the evidence strongly supports prioritizing the optimization of a phase-transfer catalytic system. The provided protocol serves as a robust starting point for researchers aiming to synthesize this valuable chiral building block with high fidelity.
References
- 1. Frontiers | Synthesis of chiral malonates by α-alkylation of 2,2-diphenylethyl tert-butyl malonates via enantioselective phase-transfer catalysis [frontiersin.org]
- 2. Synthesis of chiral malonates by α-alkylation of 2,2-diphenylethyl tert-butyl malonates via enantioselective phase-transfer catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stereoselectivity - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Dinickel-catalyzed regio- and enantioselective α-alkylation of cyclic ketones with unactivated alkyl halides - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. esports.bluefield.edu - Catalyst Development For Stereoselectivity [esports.bluefield.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Pd-Catalyzed Alkene Difunctionalization Reactions of Malonate Nucleophiles. Synthesis of Substituted Cyclopentanes via Alkene Aryl-Alkylation and Akenyl-Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
A Tale of Two Catalysts: Navigating Homogeneous and Heterogeneous Pathways in Cyclopentylmalonate Synthesis
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical synthesis, the malonic ester synthesis remains a cornerstone for carbon-carbon bond formation. The preparation of key intermediates, such as diethyl cyclopentylmalonate, often presents a critical decision point: the choice of catalyst. This guide provides an in-depth, objective comparison of homogeneous and heterogeneous catalytic systems for this vital transformation, moving beyond a simple recitation of protocols to explore the underlying principles and practical implications of each approach. By understanding the nuances of these two catalytic philosophies, researchers can make more informed decisions to optimize their synthetic strategies for efficiency, scalability, and sustainability.
The Homogeneous Approach: Precision and Potency with Phase-Transfer Catalysis
Homogeneous catalysis, where the catalyst and reactants exist in the same phase, offers exceptional control and efficiency at the molecular level. For the synthesis of diethyl cyclopentylmalonate, phase-transfer catalysis (PTC) stands out as a powerful and widely adopted homogeneous technique.
Mechanistic Insight: Bridging the Phase Divide
The C-alkylation of diethyl malonate with a cyclopentyl halide (e.g., cyclopentyl bromide) typically involves a solid base, such as potassium carbonate, and an organic solvent. The challenge lies in the immiscibility of the ionic base and the organic reactants. A phase-transfer catalyst, commonly a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), elegantly overcomes this hurdle.
The mechanism unfolds in a cyclical fashion. The quaternary ammonium cation pairs with the malonate anion, formed by the deprotonation of diethyl malonate by potassium carbonate. This lipophilic ion pair is then shuttled from the solid-liquid interface into the organic phase. Here, the "naked" and highly reactive malonate anion readily undergoes a nucleophilic substitution (SN2) reaction with the cyclopentyl halide to furnish the desired diethyl cyclopentylmalonate. The quaternary ammonium cation then returns to the interface to repeat the cycle. This continuous process avoids the need for harsh, anhydrous conditions and strong, soluble bases like sodium ethoxide.
Experimental Protocol: Homogeneous Synthesis of Diethyl Cyclopentylmalonate via Phase-Transfer Catalysis
Materials:
-
Diethyl malonate
-
Cyclopentyl bromide
-
Anhydrous potassium carbonate (powdered)
-
Tetrabutylammonium bromide (TBAB)
-
Toluene (anhydrous)
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add diethyl malonate (1.0 eq), anhydrous potassium carbonate (2.5 eq), and tetrabutylammonium bromide (0.1 eq).
-
Add anhydrous toluene to the flask to create a stirrable slurry.
-
Begin vigorous stirring and add cyclopentyl bromide (1.1 eq) to the mixture.
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the solid potassium carbonate and wash the filter cake with a small amount of toluene.
-
Combine the filtrate and washings and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain pure diethyl cyclopentylmalonate.
Homogeneous Catalysis Workflow
Caption: Workflow for homogeneous synthesis of diethyl cyclopentylmalonate.
The Heterogeneous Alternative: Robustness and Recyclability with Solid Catalysts
Heterogeneous catalysis, where the catalyst is in a different phase from the reactants, offers significant advantages in terms of catalyst separation and reusability, aligning well with the principles of green chemistry. For the synthesis of diethyl cyclopentylmalonate, solid bases like potassium fluoride on alumina (KF/Alumina) have emerged as effective and recyclable heterogeneous catalysts.
Mechanistic Considerations: A Surface-Mediated Reaction
In this system, the KF/Alumina acts as a solid base. The reaction occurs at the surface of the catalyst. Diethyl malonate and the cyclopentyl halide are adsorbed onto the catalyst surface. The basic sites on the KF/Alumina facilitate the deprotonation of diethyl malonate to form the enolate. This surface-bound enolate then reacts with the co-adsorbed cyclopentyl halide to yield the desired product, which subsequently desorbs from the catalyst surface.
The key advantage of this approach is the straightforward separation of the catalyst from the reaction mixture by simple filtration. The recovered catalyst can often be washed, dried, and reused multiple times with minimal loss of activity, significantly reducing waste and cost.
Experimental Protocol: Heterogeneous Synthesis of Diethyl Cyclopentylmalonate using KF/Alumina
Materials:
-
Diethyl malonate
-
Cyclopentyl bromide
-
Potassium fluoride on alumina (KF/Alumina, 40 wt%)
-
Acetonitrile (anhydrous)
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add diethyl malonate (1.0 eq), KF/Alumina (1.5 eq by weight relative to diethyl malonate), and anhydrous acetonitrile.
-
Begin vigorous stirring and add cyclopentyl bromide (1.1 eq) to the suspension.
-
Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 8-12 hours. Monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the KF/Alumina catalyst and wash it thoroughly with diethyl ether. The catalyst can be dried in an oven and stored for reuse.
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by vacuum distillation.
Catalyst Recycling:
-
After filtration, wash the recovered KF/Alumina catalyst with ethyl acetate.
-
Dry the catalyst in an oven at 100 °C for 10 hours under vacuum.
-
The reactivated catalyst can be used for subsequent reactions.
Heterogeneous Catalysis Workflow
Caption: Workflow for heterogeneous synthesis and catalyst recycling.
Head-to-Head Comparison: A Data-Driven Decision Framework
| Performance Metric | Homogeneous Catalyst (PTC with TBAB) | Heterogeneous Catalyst (KF/Alumina) |
| Typical Yield | High (often >90%) | Good to High (typically 80-95%) |
| Reaction Time | Generally shorter (4-6 hours) | Generally longer (8-12 hours) |
| Catalyst Loading | Catalytic (e.g., 10 mol%) | Stoichiometric or near-stoichiometric amounts |
| Catalyst Separation | Requires aqueous work-up and extraction | Simple filtration |
| Catalyst Recyclability | Not readily recyclable | Readily recyclable with minimal loss of activity |
| Cost-Effectiveness | Lower initial catalyst cost, but solvent and work-up add to the overall cost. | Higher initial catalyst cost, but recyclability offers long-term savings. |
| Scalability | Well-established for large-scale synthesis, but work-up can be cumbersome. | Potentially advantageous for continuous flow processes and large-scale production due to ease of separation. |
| Environmental Impact | Generates aqueous waste from work-up. | Reduced waste due to catalyst recycling and potentially solvent-free options. |
Decision Matrix: Choosing the Right Catalyst
Caption: Decision-making guide for catalyst selection.
Conclusion: A Symbiotic Future
The choice between homogeneous and heterogeneous catalysis for the synthesis of diethyl cyclopentylmalonate is not a matter of one being definitively superior to the other. Instead, it is a strategic decision based on the specific priorities of the research or production campaign.
Homogeneous phase-transfer catalysis offers a well-established, high-yielding, and relatively fast method, ideal for laboratory-scale synthesis where rapid access to the product is paramount. However, the challenges associated with catalyst separation and waste generation can become significant at a larger scale.
Heterogeneous catalysis with solid bases like KF/Alumina presents a compelling alternative, particularly for process development and manufacturing. The ease of catalyst separation and the potential for recycling align with the growing demand for more sustainable and cost-effective chemical processes. While reaction times may be longer, the operational simplicity and reduced environmental footprint are significant advantages.
Ultimately, a thorough understanding of both approaches empowers the modern chemist to select the most appropriate tool for the task at hand, driving innovation in drug discovery and development while embracing the principles of green and sustainable chemistry.
Safety Operating Guide
Navigating the Disposal of Dimethyl Cyclopentylmalonate: A Guide for the Modern Laboratory
For the diligent researcher, scientist, or drug development professional, the lifecycle of a chemical reagent extends far beyond the confines of the reaction flask. Proper disposal is not merely a regulatory hurdle; it is a cornerstone of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a comprehensive, step-by-step framework for the proper disposal of dimethyl cyclopentylmalonate, moving beyond a simple checklist to instill a deep understanding of the principles behind safe and compliant chemical waste management.
Initial Hazard Assessment: What the Data Tells Us
The first step in any disposal protocol is to understand the intrinsic properties and hazards of the substance . According to the Safety Data Sheet (SDS) for this compound, under the European Regulation (EC) No 1272/2008, the substance is not classified as a hazardous mixture.[1] This initial classification suggests a relatively low hazard profile.
However, it is crucial to recognize that regulatory classifications can vary by jurisdiction, and the absence of a "hazardous" label under one framework does not entirely absolve the user of responsibility for a thorough evaluation. For instance, one SDS assigns a fire hazard rating of 1, indicating that the material requires considerable preheating before ignition can occur.[2]
Key Physical and Chemical Properties Summary
| Property | Value | Source |
| CAS Number | 82491-60-9 | TCI Chemicals[1] |
| Appearance | Colorless to almost colorless clear liquid | TCI Chemicals[3] |
| Boiling Point | 235°C | ChemicalBook[2] |
| Flash Point | 109.9°C | ChemBK[4] |
| Hazard Classification (EC No 1272/2008) | Not a hazardous substance or mixture | TCI Chemicals[1] |
While this compound is not listed as a persistent, bioaccumulative, and toxic (PBT) or very persistent and very bioaccumulative (vPvB) substance[1], the fundamental principle of prudent laboratory practice is to treat all chemical waste with a high degree of caution.[5]
The Core Principle: A Hierarchy of Waste Management
Before defaulting to disposal, it is best practice to consider the established hierarchy of waste management. This approach prioritizes safety and environmental protection.[5]
-
Pollution Prevention and Source Reduction : The most effective strategy is to minimize waste generation from the outset. This can be achieved through careful planning of experiments to avoid unnecessary surplus.
-
Reuse or Redistribution : If you have unopened or unadulterated this compound that is no longer needed, consider offering it to other research groups within your institution.[5]
-
Treatment, Reclamation, and Recycling : While less common for this specific reagent on a lab scale, this tier involves treating the waste to recover valuable components or render it non-hazardous.
-
Disposal : This is the final option and should be conducted in a manner that is safe, environmentally responsible, and compliant with all applicable regulations.
Step-by-Step Disposal Protocol for this compound
The following protocol is designed to guide the user through a logical and compliant disposal process.
Step 1: Waste Characterization
This is the most critical step. As the generator of the waste, you are responsible for accurately identifying its properties.[5][6]
-
Unused, Pure Product : If you are disposing of the original, uncontaminated product, the SDS is your primary source of information.[7] Given its classification as non-hazardous under European guidelines, it may be permissible to dispose of it as non-hazardous chemical waste, but this must be verified with your institution's Environmental Health and Safety (EHS) department.
-
Contaminated Material : If the this compound has been used in a reaction or is mixed with other substances (e.g., solvents, other reagents), the entire mixture must be characterized. You must consider the hazards of all components. For example, if it is mixed with a flammable solvent like ethanol, the resulting waste mixture must be treated as flammable waste.[8]
Step 2: Segregation of Waste
Proper segregation is paramount to prevent accidental and potentially dangerous chemical reactions in the waste container.[9]
-
Do not mix incompatible wastes. [5] For instance, do not mix this ester with strong acids or bases in the same waste container.
-
Keep liquid and solid waste separate.[9] Contaminated lab materials such as gloves, paper towels, or silica gel should be disposed of as solid chemical waste.[8]
Step 3: Proper Waste Containerization and Labeling
-
Container Selection : Collect liquid this compound waste in a designated, leak-proof container that is chemically compatible.[8][9] The original product container can be a good option if it is in good condition and the label is intact and legible.[5]
-
Labeling : All waste containers must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste" (or as required by your institution).
-
The full chemical name of all components, including this compound and any solvents or other reagents. Avoid using abbreviations or chemical formulas.
-
The approximate percentage of each component.
-
The date accumulation started.
-
The name of the principal investigator or research group.
-
Step 4: Storage of Waste
Waste must be stored safely in a designated satellite accumulation area within the laboratory. This area should be:
-
Close to the point of generation.[8]
-
Under the direct supervision of laboratory personnel.[8]
-
Clearly marked with appropriate signage.[8]
-
Equipped with secondary containment to prevent spills.[8]
Step 5: Disposal and Removal
The final step is the removal of the waste from your laboratory.
-
Engage a Licensed Waste Disposal Company : All chemical waste, regardless of its hazard classification, should be entrusted to a licensed and reputable waste disposal company.[1][6] Your institution's EHS department will have a contract with such a company and will manage the pickup and disposal process.
-
Follow Institutional Procedures : Adhere strictly to your institution's specific procedures for requesting a chemical waste pickup. This typically involves an online form or a direct request to the EHS office.
Visualization of the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for this compound disposal.
Emergency Procedures in Case of a Spill
In the event of an accidental release, follow these steps:
-
Ensure Personal Safety : Evacuate non-essential personnel from the immediate area.[1]
-
Ventilate the Area : Ensure adequate ventilation to prevent the buildup of vapors.[2]
-
Wear Appropriate Personal Protective Equipment (PPE) : This includes safety goggles, chemical-resistant gloves, and a lab coat.[2]
-
Contain the Spill : For liquid spills, absorb the material with an inert, non-combustible absorbent material such as sand, diatomaceous earth, or a universal binding agent.[10]
-
Collect and Dispose : Carefully collect the absorbed material and place it in a suitable, closed container for disposal as chemical waste.[2]
-
Decontaminate the Area : Clean the spill area thoroughly.
-
Report the Incident : Report the spill to your laboratory supervisor and EHS department, in accordance with your institution's policies.
By adhering to these principles and procedures, you can ensure the safe and compliant disposal of this compound, upholding your commitment to a safe and sustainable research environment.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. This compound - Safety Data Sheet [chemicalbook.com]
- 3. This compound | 82491-60-9 | TCI EUROPE N.V. [tcichemicals.com]
- 4. chembk.com [chembk.com]
- 5. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. Safe Laboratory Chemical Waste Disposal [emsllcusa.com]
- 8. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 9. acewaste.com.au [acewaste.com.au]
- 10. carlroth.com [carlroth.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Dimethyl Cyclopentylmalonate
Welcome to your definitive resource for the safe handling of Dimethyl Cyclopentylmalonate (CAS No. 82491-60-9). In the fast-paced environment of pharmaceutical research and drug development, unwavering attention to safety is not just a regulatory requirement; it is the bedrock of scientific integrity and innovation. This guide moves beyond mere checklists to provide a deep, procedural, and logical framework for personal protective equipment (PPE) selection and use. Our goal is to empower you with the knowledge to create a self-validating system of safety, ensuring that every interaction with this chemical is controlled and secure.
Hazard Assessment: A Critical Analysis of Contradictory Data
A review of commercially available Safety Data Sheets (SDS) for this compound reveals a concerning lack of consensus on its hazard profile. This ambiguity is precisely why a conservative, protective stance is not just recommended, but essential. When data is inconsistent, expertise and experience dictate that we prepare for the highest reported level of risk.
Some suppliers classify the substance as non-hazardous, while others issue warnings for skin, eye, and respiratory irritation.[1][2][3][4] For example, one source gives it a "Health" rating of 0 on the NFPA fire diamond, suggesting no hazard beyond that of ordinary combustible materials.[5] In stark contrast, another source assigns GHS hazard statements indicating it causes skin and serious eye irritation, and may cause respiratory irritation.[3][4]
Table 1: Conflicting Hazard Classifications for this compound
| Data Source | GHS Classification | Hazard Statements | Risk Codes (Obsolete) |
| TCI Chemicals[1] | Not a hazardous substance or mixture | None required | Not Applicable |
| ChemicalBook[5] | No data available | No data available | Not Applicable |
| Carl Roth[3] | Skin Irrit. 2, Eye Irrit. 2, STOT SE 3 | H315, H319, H335 | Not Applicable |
| CDH Fine Chemical[4] | Skin Irrit. 2, Eye Irrit. 2, STOT SE 3 | H315, H319, H335 | Not Applicable |
| ChemBK[2] | Not Applicable | Not Applicable | R36/37/38 |
Causality: This discrepancy can arise from different data sources, purity levels, or interpretation of toxicological studies. Our Directive: Given this inconsistency, we will proceed with the assumption that this compound is, at a minimum, an irritant to the skin, eyes, and respiratory tract. This "assume the worst" approach is a cornerstone of robust laboratory safety culture.
Core PPE Protocol: Your First Line of Defense
The following PPE is mandatory for all procedures involving the handling of this compound. Each component is chosen to mitigate the specific risks of irritation and accidental exposure.
Eye and Face Protection
-
Mandatory Equipment: Tightly fitting chemical safety goggles with side shields, conforming to EU Standard EN166 or OSHA 29 CFR 1910.133.[3][6]
-
Expert Rationale: The primary risk is serious eye irritation from splashes or vapors.[3][4] Standard safety glasses are insufficient as they do not provide a seal against vapors and splashes from the side, top, or bottom. In situations with a significant splash hazard (e.g., transferring large volumes), a face shield should be worn in addition to safety goggles for full facial protection.[7]
Hand Protection
-
Mandatory Equipment: Chemical-resistant nitrile gloves.
-
Expert Rationale: Direct skin contact is a key exposure route that can lead to irritation.[2][3] While specific permeation data for this compound is not widely published, nitrile is a robust choice for general protection against a wide range of organic esters and is recommended for similar compounds.[7]
-
Self-Validation: Always inspect gloves for tears or pinholes before use.[8] If gloves become contaminated, remove them immediately using proper technique (without touching the outer surface), wash your hands, and don a new pair.[8][9] For prolonged or immersive contact, consider thicker gloves or consult a specific chemical resistance chart from the glove manufacturer.[10][11]
-
Table 2: Glove Selection Logic
| Glove Material | Recommended Use | Rationale |
| Nitrile | Primary Recommendation | Good resistance to a broad range of chemicals, including esters. Provides excellent splash protection. |
| Latex | Not Recommended | High potential for allergic reactions and offers inferior chemical resistance compared to nitrile. |
| Vinyl | Not Recommended | Poor resistance to many organic solvents and chemicals.[12] |
Body Protection
-
Mandatory Equipment: A clean, buttoned laboratory coat.
-
Expert Rationale: A lab coat protects your skin and personal clothing from minor splashes and spills.[7] It is a fundamental barrier that should be worn at all times in the laboratory. For tasks with a higher risk of significant spillage, a chemically resistant apron over the lab coat is advised.
Respiratory Protection
-
Situational Requirement: Not typically required if work is conducted within a certified chemical fume hood.
-
Expert Rationale: The most effective way to prevent respiratory irritation is to control vapors at the source.[2][3] All handling of this compound that may generate vapor or aerosols must be performed in a properly functioning chemical fume hood.[1][7] A respirator (e.g., an EN149-approved respirator) should only be considered a secondary measure if engineering controls fail or during a large-scale spill cleanup where vapor concentrations may be high.[8][9]
Operational Workflow: A Step-by-Step Guide to Safe Handling
This protocol ensures that safety is integrated into every step of your workflow.
Caption: Procedural workflow for handling this compound.
Step 1: Pre-Handling and Verification
-
Confirm Fume Hood Functionality: Before any work begins, verify that the chemical fume hood is operational and has a valid inspection sticker.[13][14] You can confirm airflow with a simple visual check, such as ensuring a piece of tissue paper is drawn into the hood.[15]
-
Assemble All Materials: Prepare all necessary chemicals, glassware, and equipment. This minimizes the time spent reaching in and out of the hood, which can disrupt airflow.[16]
-
Don PPE: Put on your lab coat, chemical safety goggles, and nitrile gloves in this order, away from the immediate work area.
Step 2: Active Handling Inside the Fume Hood
-
Work Deep Inside the Hood: All equipment and chemical containers must be placed at least 6 inches (15 cm) behind the plane of the sash.[14][15][17] This ensures that any generated vapors are captured effectively by the hood's airflow.
-
Maintain Sash Position: Keep the sash at the lowest possible height that still allows for comfortable work.[15][17] Never put your head inside the fume hood.[14][16]
-
Use Deliberate Movements: Avoid rapid motions into or out of the hood, as this can create turbulence and pull contaminants out into the lab.[15][17]
-
Keep Containers Closed: When not actively dispensing from a container, ensure it is tightly capped.[16] Do not use the fume hood for long-term storage of chemicals, as this clutters the workspace and impedes airflow.[15][17]
Step 3: Post-Handling and Decontamination
-
Clean the Workspace: After the procedure is complete, decontaminate the work surface inside the fume hood.
-
Segregate Waste: Dispose of contaminated materials properly.
-
Empty Containers & Contaminated Solids: Place items like used pipette tips, wipes, and contaminated gloves into a designated, sealed bag for solid chemical waste.[7][18]
-
Liquid Waste: Unused or waste this compound should be collected in a clearly labeled, sealed hazardous waste container.[1] Do not pour it down the drain.[1][3]
-
-
Doff PPE Correctly: Remove PPE in a way that prevents self-contamination. The typical order is: gloves first, followed by goggles, and finally the lab coat.
-
Wash Hands: Wash your hands thoroughly with soap and water as the final step.[1]
Emergency Plans: Spill and Exposure Management
Minor Spill Cleanup (Inside a Fume Hood)
A minor spill is one that can be safely managed by trained laboratory personnel.
-
Alert Colleagues: Inform others in the immediate area.
-
Ensure Ventilation: Keep the fume hood running.
-
Contain the Spill: Use an inert, non-combustible absorbent material (e.g., sand, vermiculite) to dike the spill, working from the outside in.[19]
-
Collect Absorbent: Once the liquid is absorbed, use spark-proof tools to carefully scoop the material into a suitable, labeled container for hazardous waste disposal.[18][20]
-
Decontaminate: Wipe the spill area with soap and water, collecting the cleaning materials as hazardous waste.[19]
First Aid for Accidental Exposure
-
Skin Contact: Immediately remove any contaminated clothing.[1] Rinse the affected skin area thoroughly with plenty of water. If irritation develops or persists, seek medical attention.[1][8]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[3][8][9] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention from an ophthalmologist.[21]
-
Inhalation: Move the affected person to fresh air. If they feel unwell, seek medical advice.[1]
By adhering to this comprehensive guide, you are not just following rules; you are actively participating in a culture of safety that protects you, your colleagues, and the integrity of your research.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. chembk.com [chembk.com]
- 3. carlroth.com [carlroth.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. westliberty.edu [westliberty.edu]
- 7. benchchem.com [benchchem.com]
- 8. brecklandscientific.co.uk [brecklandscientific.co.uk]
- 9. capotchem.cn [capotchem.cn]
- 10. research.arizona.edu [research.arizona.edu]
- 11. fishersci.com [fishersci.com]
- 12. glovesbyweb.com [glovesbyweb.com]
- 13. 4 Best Practices for Fume Hood Safety in Laboratories [igenels.com]
- 14. 5 Essential Steps for Proper Fume Hood Use in the Laboratory | Lab Manager [labmanager.com]
- 15. Best Practices for Operating & Maintaining Your Chemical Fume Hood - RDM Industrial Products [rdm-ind.com]
- 16. ehs.fiu.edu [ehs.fiu.edu]
- 17. resources.workstationindustries.com [resources.workstationindustries.com]
- 18. ehs.princeton.edu [ehs.princeton.edu]
- 19. jk-sci.com [jk-sci.com]
- 20. ccny.cuny.edu [ccny.cuny.edu]
- 21. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
